2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
Description
Properties
IUPAC Name |
2-methyl-4H-pyrido[2,3-b]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-8(12)11-7-6(10-5)3-2-4-9-7/h2-4H,1H3,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYPXESCIKDICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NC1=O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565357 | |
| Record name | 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128102-80-7 | |
| Record name | 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold
An In-depth Technical Guide to the Synthesis of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] Its rigid, planar structure and distribution of nitrogen atoms make it an ideal framework for interacting with biological targets. Molecules incorporating this moiety have demonstrated a wide array of biological activities, including potential as antitumor agents and kinase inhibitors.[2] Specifically, derivatives of this class have been investigated for their ability to overcome resistance to existing cancer therapies, highlighting the urgent need for robust and efficient synthetic routes to access novel analogues.[2] This guide provides a detailed examination of the primary synthesis pathway for a key derivative, this compound, intended for researchers and scientists in the field of organic and medicinal chemistry.
Core Synthetic Strategy: The Cyclocondensation Approach
The most direct and widely employed strategy for constructing the pyrido[2,3-b]pyrazin-3(4H)-one ring system is the cyclocondensation reaction between an ortho-diaminopyridine and an α-keto acid or its ester equivalent. This approach, a variation of the classical Hinsberg quinoxaline synthesis, provides a convergent and efficient route to the desired bicyclic heterocycle.
The core transformation relies on the reaction of 2,3-diaminopyridine with a pyruvic acid derivative . The choice of the pyruvic acid component and the reaction solvent is critical for controlling the regiochemical outcome of the cyclization.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the Key Precursor, 2,3-Diaminopyridine
The availability and purity of the starting material, 2,3-diaminopyridine, are paramount for a successful synthesis. While commercially available, understanding its preparation is crucial for process development and scale-up.[3] A common and reliable method involves the reduction of 2-amino-3-nitropyridine.
Mechanism Insight: The synthesis begins with the nitration of an aminopyridine, which is then followed by a reduction step. For instance, 2-amino-5-bromo-3-nitropyridine can be reduced using iron in the presence of an acid to yield the corresponding diamine.[3] Other methods include the amination of 3-amino-2-halopyridines with aqueous ammonia under pressure.[4]
Experimental Protocol: Reduction of 2-Amino-3-nitropyridine
This protocol is a representative example of the reduction strategy.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-nitropyridine (1.0 eq).
-
Reagent Addition: Suspend the starting material in a mixture of ethanol and water. Add iron powder (excess, e.g., 5-10 eq) to the suspension.
-
Acidification: Slowly add a catalytic amount of concentrated hydrochloric acid or acetic acid to initiate the reduction.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Basify the aqueous residue with a suitable base (e.g., NaOH or Na2CO3) to a pH of 8-9 and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[5]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. The crude 2,3-diaminopyridine can be further purified by column chromatography or recrystallization.
Part 2: The Core Cyclocondensation Reaction
This section details the pivotal step: the formation of the pyrazinone ring. A key challenge in this synthesis is controlling regioselectivity. The condensation of 2,3-diaminopyridine with an unsymmetrical α-dicarbonyl compound like pyruvic acid can theoretically yield two different regioisomers.
Causality Behind Experimental Choices: Controlling Regioselectivity
The formation of either This compound or its isomer, 3-methylpyrido[2,3-b]pyrazin-2(1H)-one , is dictated by which of the two amino groups of the 2,3-diaminopyridine initially attacks the ketone or the carboxylic acid/ester functionality of the pyruvic acid derivative.
-
Nucleophilicity: The amino group at the 2-position (adjacent to the ring nitrogen) is generally considered less nucleophilic than the amino group at the 3-position due to electronic effects from the pyridine nitrogen.
-
Solvent Effects: The choice of solvent plays a crucial role in modulating the reactivity and directing the cyclization. Research has shown that specific solvents promote the formation of one isomer over the other. For instance, using anhydrous methanol as a solvent has been reported to favor the formation of this compound.[6] Conversely, other solvents like chloroform may lead to the alternate isomer, 3-methylpyrido[2,3-b]pyrazin-2(1H)-one.[6] This selectivity arises from the solvent's ability to stabilize different transition states in the reaction pathway.
Caption: Solvent-controlled regioselectivity in the synthesis.
Experimental Protocol: Conventional Synthesis in Anhydrous Methanol
This protocol is optimized for the regioselective synthesis of the target compound.[6]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,3-diaminopyridine (1.0 eq) in anhydrous methanol.
-
Reagent Addition: To this solution, add pyruvic acid (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be followed by TLC. Good yields are often obtained at room temperature, making this an efficient process.[6]
-
Product Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by vacuum filtration.
-
Purification: Wash the collected solid with cold methanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization to achieve high purity.
Part 3: A Modern, Sustainable "Green" Chemistry Approach
In line with modern pharmaceutical manufacturing standards, developing environmentally benign synthetic methods is of high importance. A green synthesis for pyridopyrazinones has been developed that avoids hazardous solvents like chloroform and instead utilizes aqueous solutions of ethyl lactate.[7]
Rationale: Ethyl lactate is a bio-based solvent with a favorable safety profile. The use of an ethyl lactate:water mixture, sometimes with a catalytic amount of lactic acid, can lead to high yields via direct precipitation of the product from the reaction medium, simplifying purification.[7] This approach is comparable in yield to traditional methods while offering significant environmental benefits.[7]
Experimental Protocol: Green Synthesis in Ethyl Lactate
-
Solvent Preparation: Prepare the reaction solvent by mixing ethyl lactate and water in the desired ratio (e.g., 92:8 or 99:1 v/v).[7] For some reactions, adding a small amount of lactic acid (e.g., 1.5 mol%) can be beneficial.[7]
-
Reaction Setup: In a flask, suspend 2,3-diaminopyridine (1.0 eq) in the prepared ethyl lactate/water solvent system.
-
Reagent Addition: Add ethyl pyruvate (1.1 eq) to the suspension.
-
Reaction Conditions: Stir the mixture at a slightly elevated temperature, for example, 35 °C.[7]
-
Isolation: Monitor the reaction. As the product forms, it will precipitate directly from the green solvent system.
-
Purification: Collect the precipitated solid by vacuum filtration and wash with a small amount of the solvent mixture. Dry the product under vacuum. This method often yields a product of high purity without the need for further chromatographic purification.
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes the key parameters and outcomes for the discussed synthetic pathways.
| Parameter | Conventional Method | Green Method | Reference |
| Solvent | Anhydrous Methanol / Chloroform | Ethyl Lactate / Water | [6][7] |
| Reagent | Pyruvic Acid / Ethyl Pyruvate | Ethyl Pyruvate | [6][7] |
| Temperature | Room Temperature | 35 °C | [6][7] |
| Key Advantage | High Regioselectivity | Sustainability, Direct Precipitation | [6][7] |
| Reported Yield | >90% (for related isomers) | ~85-88% (for related isomers) | [6][7] |
References
- A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)
-
A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions. (2025). ResearchGate. [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). National Institutes of Health (NIH). [Link]
- DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
-
Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. (2025). ResearchGate. [Link]
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2013). PubMed. [Link]
Sources
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 5. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions | CoLab [colab.ws]
An In-depth Technical Guide to 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound belonging to the pyrido[2,3-b]pyrazine class. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile chemical properties and diverse biological activities. The pyrido[2,3-b]pyrazine core is recognized for its electron-accepting nature, and its derivatives have been investigated as potential antitumor agents, TRPV1 antagonists, and antibacterial agents. In the realm of materials science, molecules based on this scaffold have shown potential for applications in organic electronics and nonlinear optics. This guide provides a comprehensive overview of this compound, focusing on its identifiers, synthesis, and potential applications.
Core Identifiers
| Identifier | Value |
| CAS Number | Not Available |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| Canonical SMILES | CC1=NC2=C(N=C1=O)C=CC=N2 |
| InChI | InChI=1S/C8H7N3O/c1-5-9-7-6(4-3-2-10-7)11-8(12)5/h2-4H,1H3,(H,11,12) |
| InChIKey | Not Available in public databases |
| PubChem CID | Not Available |
Synthesis of this compound
The primary route for the synthesis of this compound is the Hinsberg reaction. This method involves the regioselective condensation of 2,3-diaminopyridine with an α-keto acid, such as pyruvic acid, or its ester, ethyl pyruvate. The reaction conditions can be tuned to favor the formation of the desired isomer.
A study on the regioselective synthesis of pyrido[2,3-b]pyrazine derivatives reported that the reaction of 2,3-diaminopyridine with an excess of pyruvic acid or ethyl pyruvate can yield this compound.[1] The use of specific solvents like anhydrous methanol or chloroform at room temperature has been shown to promote the regioselective formation of this compound with good yields.[1]
Experimental Protocol: Hinsberg Reaction for this compound
The following is a generalized protocol based on the principles of the Hinsberg reaction for this synthesis:
-
Reactant Preparation: Dissolve 2,3-diaminopyridine in a suitable anhydrous solvent (e.g., methanol or chloroform) in a reaction vessel.
-
Addition of α-Keto Acid/Ester: To the solution from step 1, add an excess of pyruvic acid or ethyl pyruvate dropwise while stirring. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Product Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Chemical Properties and Potential Applications
While specific experimental data for this compound is scarce in the public domain, its chemical behavior can be inferred from the properties of the broader pyrido[2,3-b]pyrazine family.
Medicinal Chemistry
The pyrido[2,3-b]pyrazine scaffold is a key pharmacophore in drug discovery. Derivatives have been synthesized and evaluated for a range of biological activities:
-
Antitumor Agents: A series of novel pyrido[2,3-b]pyrazines were synthesized and investigated as potential antitumor agents, with some compounds showing activity against erlotinib-resistant cell lines.
-
TRPV1 Antagonists: Replacement of a 1,8-naphthyridine core with a pyrido[2,3-b]pyrazine led to the discovery of potent and orally bioavailable TRPV1 antagonists with a reduced potential for the formation of reactive metabolites.
-
Antibacterial Agents: The pyrido[2,3-b]pyrazine core has been explored for the development of new antibacterial agents.[2]
The presence of the methyl group and the carbonyl function on the pyrazinone ring of this compound provides sites for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Materials Science
The electron-accepting nature of the pyrido[2,3-b]pyrazine system makes it an attractive building block for novel organic materials.
-
Nonlinear Optics (NLO): Donor-acceptor molecules based on the pyrido[2,3-b]pyrazine scaffold have been shown to exhibit tunable opto-electrochemical properties and a high nonlinear optical response, suggesting their potential use in organic electronics and NLO technological applications.[2]
-
Electrochemical Sensing: Novel pyrido[2,3-b]pyrazine derivatives have been successfully utilized for electrochemical DNA sensing.[2]
Conclusion
This compound is a promising heterocyclic compound with a foundation in the well-established and versatile pyrido[2,3-b]pyrazine scaffold. While it may not be a widely cataloged chemical at present, its synthesis via the Hinsberg reaction is accessible. The potential for this molecule and its derivatives in both medicinal chemistry and materials science warrants further investigation. This guide provides a foundational understanding for researchers and scientists interested in exploring the properties and applications of this intriguing compound.
References
-
Elia, N., et al. (2025). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions. ResearchGate. [Link]
Sources
The Rising Therapeutic Potential of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers down many molecular avenues, with heterocyclic compounds consistently emerging as a rich source of biologically active scaffolds. Among these, the pyrido[2,3-b]pyrazine core, and specifically its 2-methyl-3(4H)-one derivatives, has garnered significant attention for its diverse and potent pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this promising class of compounds, offering valuable insights for researchers and drug development professionals.
The 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one Scaffold: A Privileged Structure
The this compound moiety represents a versatile and synthetically accessible scaffold. Its rigid, planar structure, combined with the presence of multiple nitrogen atoms, allows for a variety of intermolecular interactions with biological targets. The methyl group at the 2-position and the oxo group at the 3-position are key features that can be readily modified, enabling the generation of extensive derivative libraries for structure-activity relationship (SAR) studies. The pyrido[2,3-b]pyrazine core is noted for its high electron-accepting ability, a property that contributes to its diverse biological profile.[1]
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of this compound and its derivatives can be achieved through several methodologies, ranging from classical condensation reactions to modern, sustainable approaches.
Regioselective Synthesis via Hinsberg Reaction
A reliable method for the synthesis of the core structure involves the regioselective Hinsberg reaction. This approach utilizes the condensation of 2,3-diaminopyridine with an excess of pyruvic acid or ethyl pyruvate. The choice of solvent plays a crucial role in directing the regioselectivity of the reaction. For instance, using anhydrous methanol at room temperature has been shown to favor the formation of this compound with high yields (over 90%).[2]
Experimental Protocol: Regioselective Synthesis of this compound
-
Reactant Preparation: Dissolve 2,3-diaminopyridine in anhydrous methanol in a round-bottom flask.
-
Addition of Reagent: Slowly add an excess of pyruvic acid to the solution while stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Green Synthesis Approach
In a push towards more environmentally friendly synthetic methods, a green chemistry approach for the synthesis of pyridopyrazinones has been developed.[3] This method utilizes aqueous ethyl lactate solutions, a biodegradable and low-toxicity solvent, to achieve high yields through direct product precipitation.[3] For the synthesis of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one, a closely related isomer, yields of up to 88% have been reported using a 92:8 ethyl lactate:water mixture.[3] This sustainable alternative avoids the use of hazardous solvents like anhydrous chloroform, which are common in traditional syntheses.[3]
Multicomponent Synthesis of Derivatives
For the efficient generation of diverse derivatives, multicomponent reactions are a powerful tool. A series of substituted pyrido[2,3-b]pyrazine based heterocyclic compounds have been synthesized by reacting a mixture of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol.[4] This one-pot reaction allows for the rapid assembly of complex molecules from simple starting materials.
Experimental Protocol: Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine in ethanol.
-
Catalyst Addition: Add 20 mol% of p-TSA to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor its progress using TLC.
-
Isolation: After completion (typically 8-9 hours), allow the reaction to cool to room temperature, which should result in the precipitation of the product.
-
Purification: Filter the solid precipitate and wash with water and cold ethanol. The product can be further purified by recrystallization from ethyl acetate.
Diverse Biological Activities: A Spectrum of Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, highlighting their potential in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this class of compounds. Their mechanism of action is often multifaceted, involving the inhibition of key cellular processes required for tumor growth and survival.
Many pyrido[2,3-b]pyrazine derivatives have been identified as potent kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.
-
MKK4 Inhibition: Certain 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives, structurally related to the core topic, have been developed as highly selective inhibitors of mitogen-activated protein kinase kinase 4 (MKK4).[5] MKK4 is a key regulator of hepatocyte regeneration and its inhibition is being explored as a therapeutic strategy for liver diseases.[5] The MKK4 signaling pathway involves the downstream activation of JNK and p38 MAPKs, which in turn regulate transcription factors involved in cell proliferation and apoptosis.
Caption: MKK4 Signaling Pathway Inhibition.
-
mTOR Inhibition: Novel pyrazino[2,3-b]pyrazines have been identified as inhibitors of the mammalian target of rapamycin (mTOR) kinase. The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.
Another promising anticancer mechanism for heterocyclic compounds, including those with structures similar to pyridopyrazinones, is the inhibition of tubulin polymerization.[6][7] Microtubules are essential components of the cytoskeleton and play a critical role in cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.
Experimental Workflow: Tubulin Polymerization Assay
Caption: Workflow for Tubulin Polymerization Assay.
Table 1: Anticancer Activity of Selected Pyrido[2,3-b]pyrazine and Related Derivatives
| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |
| Pyrido[2,3-b]pyrazine Derivative 7n | PC9 (Erlotinib-sensitive) | Proliferation Inhibition | 0.09 | [5] |
| PC9-ER (Erlotinib-resistant) | Proliferation Inhibition | 0.15 | [5] | |
| Pyrazolo[3,4-d]pyrimidin-4-one 10e | MCF-7 (Breast) | Cytotoxicity | 11 | [8] |
| Pyrazolo[3,4-d]pyrimidin-4-one 10d | MCF-7 (Breast) | Cytotoxicity | 12 | [8] |
Antiviral Activity
Derivatives of the pyrido[2,3-b]pyrazine scaffold have also shown promise as antiviral agents, particularly against human cytomegalovirus (HCMV).
A novel series of non-nucleoside pyrido[2,3-b]pyrazine derivatives have been synthesized and identified as potent inhibitors of HCMV DNA polymerase.[9] These compounds exhibit strong antiviral activity against HCMV with favorable cytotoxicity profiles.[9] For example, one lead compound demonstrated an EC50 of 0.33 μM.[9] The mechanism of action involves the direct inhibition of the viral DNA polymerase, thereby preventing the replication of the viral genome.
Table 2: Anti-HCMV Activity of Selected Pyrido[2,3-b]pyrazine Derivatives
| Compound | Target | Activity | EC50 (µM) | Reference |
| Pyrido[2,3-b]pyrazine Derivative 27 | HCMV DNA Polymerase | Antiviral | 0.33 | [9] |
| Pyrido[2,3-b]pyrazine Derivative 23 | HCMV | Antiviral | <1 | [9] |
| Pyrido[2,3-b]pyrazine Derivative 28 | HCMV | Antiviral | <1 | [9] |
Antibacterial Activity
The antibacterial potential of pyrido[2,3-b]pyrazine derivatives has also been explored. Novel pyrido[2,3-b]pyrazine 1,4-dioxide derivatives have shown strong in vitro activity against various bacterial strains.[1] Another study reported that a derivative bearing two thiocarbonyl groups exhibited good antibacterial activities against Staphylococcus aureus, Bacillus cereus, and Escherichia coli.[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Prepare an overnight culture of the test bacteria in a suitable broth medium.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the bacteria.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 3: Antibacterial Activity of Selected Pyrido[2,3-b]pyrazine Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | Reference |
| Dithione Derivative | Staphylococcus aureus | 0.078 | [10] |
| Bacillus cereus | 0.078 | [10] | |
| Escherichia coli | 0.625 | [10] | |
| Salmonella typhi | 1.25 | [10] |
Future Directions and Conclusion
The this compound scaffold and its derivatives represent a highly promising area for drug discovery and development. The diverse biological activities, including anticancer, antiviral, and antibacterial properties, underscore the therapeutic potential of this chemical class. Future research should focus on:
-
Lead Optimization: Further derivatization and SAR studies to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities to identify novel targets and pathways.
-
In Vivo Efficacy and Safety: Preclinical evaluation of lead compounds in relevant animal models to assess their therapeutic efficacy and safety profiles.
References
- Bai, B., Kandadai, A. S., Hena, M., Belovodskiy, A., Shen, J., Houghton, M., & James, A. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem.
- Binder, D., Georgopoulos, A., Noe, C. R., Nussbaumer, J., Prager, B. C., & Turnowsky, F. (1982). [Pyrazine-1,4-dioxides Fused to Heterocycles / 2nd Comm.: Synthesis and Antibacterial Activity of Substituted pyrido[2,3-b]pyrazine-1,4-dioxides (Author's Transl)]. Arzneimittelforschung, 32(1), 10-4.
- Elia, N., & Helms, E. D. (2025). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions. Green Chemistry Letters and Reviews.
- Katzengruber, L., et al. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry.
- Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 16(1).
- Sojo, J. E., et al. (2025). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions.
- Yaqub, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.
- Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry.
- Zhang, Y., et al. (2025). Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. Pesticide Biochemistry and Physiology.
- Zhang, Y., et al. (2021). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
- Zaki, R. M., et al. (2021).
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
Sources
- 1. maxanim.com [maxanim.com]
- 2. researchgate.net [researchgate.net]
- 3. A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions | CoLab [colab.ws]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
Foreword: Charting the Unexplored Territory of a Promising Scaffold
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
The pyrido[2,3-b]pyrazine core is a recurring motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. These activities range from potent antitumor effects to antiviral and enzyme inhibition capabilities.[1][2][3] Within this promising class of heterocyclic compounds lies this compound, a molecule of significant interest yet with a largely uncharacterized mechanism of action. This guide, prepared for researchers, scientists, and drug development professionals, aims to bridge this knowledge gap.
As a Senior Application Scientist, my objective is not to merely present established facts, but to provide a strategic roadmap for investigation. Given the nascent stage of research on this specific compound, this whitepaper will put forth a primary hypothesis for its mechanism of action based on the established activities of its chemical relatives. More importantly, it will lay out a comprehensive, multi-pronged experimental strategy to systematically test this hypothesis, validate potential molecular targets, and elucidate the downstream cellular consequences. This document is designed to be a practical guide for initiating and advancing a research program centered on this compound.
The Pyrido[2,3-b]pyrazine Scaffold: A Foundation of Diverse Bioactivity
The pyrido[2,3-b]pyrazine heterocyclic system is a key pharmacophore in the development of novel therapeutic agents. Various derivatives have been synthesized and evaluated for a range of biological activities, including:
-
Anticancer Properties: A significant body of research points to the potential of pyrido[2,3-b]pyrazine derivatives as anticancer agents.[1][4] Notably, certain derivatives have shown efficacy in overcoming erlotinib resistance in non-small cell lung cancer (NSCLC) cell lines.[1] This suggests an interaction with signaling pathways that are crucial for cancer cell proliferation and survival.
-
Kinase Inhibition: The broader family of pyrazine-based compounds has been a fertile ground for the discovery of kinase inhibitors.[5] Specific pyrido[2,3-b]pyrazine analogs have been investigated as inhibitors of key kinases in oncology, such as the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK).[6][7]
-
Antiviral Activity: Research has also explored the utility of this scaffold in developing antiviral agents, particularly as inhibitors of the human cytomegalovirus (HCMV) polymerase.[3]
-
Other Biological Activities: The versatility of the pyrido[2,3-b]pyrazine core is further highlighted by its exploration in applications such as electrochemical DNA sensing and its inherent antioxidant and anti-urease properties.[2][8]
Given the strong precedent for kinase inhibition within this chemical class, a logical starting point for investigating the mechanism of action of this compound is to hypothesize its function as a modulator of one or more protein kinases.
A Primary Hypothesis: this compound as a Kinase Inhibitor
Based on the available literature for structurally related compounds, we propose the following primary hypothesis:
Primary Hypothesis: this compound exerts its biological effects by directly inhibiting the catalytic activity of one or more protein kinases, leading to the modulation of downstream signaling pathways involved in cell proliferation, survival, or other cellular processes.
The following sections will detail a comprehensive experimental workflow designed to rigorously test this hypothesis.
Experimental Validation Workflow: A Step-by-Step Guide
This section outlines a logical and self-validating experimental cascade to investigate the proposed mechanism of action. The causality behind each experimental choice is explained to provide a clear rationale for the proposed research plan.
Phase 1: Broad Spectrum Kinase Profiling
Rationale: To efficiently test our hypothesis, an initial broad screening against a diverse panel of kinases is the most effective approach. This unbiased screen will help identify potential kinase targets or families of kinases that are sensitive to the compound.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a panel of at least 100 human kinases. The panel should include representatives from all major kinase families (e.g., tyrosine kinases, serine/threonine kinases).
-
Assay Conditions: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate. The assay measures the remaining kinase activity in the presence of the compound compared to a DMSO control.
-
Data Analysis: Results are expressed as a percentage of inhibition. A common threshold for a "hit" is >50% inhibition.
Data Presentation:
| Kinase Target | Family | % Inhibition at 10 µM |
| Kinase A | TK | 85% |
| Kinase B | STK | 12% |
| Kinase C | TK | 92% |
| ... | ... | ... |
| Kinase N | STK | 5% |
Workflow Diagram:
Caption: Phase 1: Initial broad kinase panel screen.
Phase 2: Hit Confirmation and Potency Determination
Rationale: Following the identification of initial "hits," the next crucial step is to confirm these interactions and determine the potency of the compound against these specific kinases. This is achieved by generating dose-response curves to calculate the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Biochemical IC50 Determination
-
Kinase Selection: Select the top 3-5 kinases identified as "hits" from the initial screen.
-
Assay Format: Utilize a suitable in vitro kinase assay format, such as a radiometric assay (e.g., using ³³P-ATP) or a non-radiometric format (e.g., ADP-Glo™, HTRF®).
-
Dose-Response Curve: Prepare a serial dilution of the compound, typically from 100 µM down to 1 nM.
-
Assay Execution: Incubate the kinase, substrate, and varying concentrations of the compound. Initiate the reaction with ATP.
-
Data Analysis: Measure the kinase activity at each compound concentration. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Kinase Target | IC50 (nM) |
| Kinase A | 75 |
| Kinase C | 52 |
| Kinase X | >10,000 |
Workflow Diagram:
Caption: Phase 2: Biochemical IC50 determination for hit validation.
Phase 3: Cellular Activity and Target Engagement
Rationale: Demonstrating that the compound can inhibit its target kinase within a cellular context is a critical step in validating the mechanism of action. This phase aims to determine if the in vitro potency translates to cellular effects and to show direct evidence of target engagement in cells.
Experimental Protocol: Cellular Assays
-
Cell Line Selection: Choose cell lines that are known to be dependent on the activity of the identified target kinases. For example, if an EGFR family member is a hit, NSCLC cell lines like HCC827 or H1975 would be appropriate.[6]
-
Cell Proliferation/Viability Assay:
-
Seed cells in 96-well plates.
-
Treat with a dose-response of the compound for 72 hours.
-
Measure cell viability using a standard method like the MTT assay or CellTiter-Glo®.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Target Phosphorylation Assay (Western Blot):
-
Treat cells with the compound for a short duration (e.g., 1-2 hours).
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe with antibodies against the phosphorylated form of the target kinase (if an autophosphorylating kinase) or a direct downstream substrate.
-
Also, probe for the total level of the target kinase and a loading control (e.g., GAPDH) to ensure equal loading.
-
Data Presentation:
Table 3.1: Cellular Proliferation Data
| Cell Line | Target Kinase | GI50 (µM) |
|---|---|---|
| HCC827 | Kinase A | 0.5 |
| H1975 | Kinase C | 0.8 |
| A549 (WT) | - | >20 |
Workflow Diagram:
Caption: Phase 3: Cellular assays for activity and target engagement.
Phase 4: Downstream Signaling and Phenotypic Effects
Rationale: Once target engagement in cells is confirmed, the next logical step is to investigate the downstream consequences of this inhibition. This involves examining the broader signaling pathway and observing the ultimate phenotypic outcomes, such as apoptosis or cell cycle arrest.
Experimental Protocol: Downstream Cellular Effects
-
Pathway Analysis (Western Blot):
-
Treat cells with the compound at concentrations around the GI50.
-
Perform Western blotting for key downstream signaling proteins (e.g., p-AKT, p-ERK if the target is in the RTK pathway).
-
-
Apoptosis Assay (Flow Cytometry):
-
Treat cells with the compound for 24-48 hours.
-
Stain cells with Annexin V and Propidium Iodide (PI).
-
Analyze by flow cytometry to quantify early and late apoptotic cells.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Treat cells with the compound for 24 hours.
-
Fix and stain cells with a DNA-intercalating dye (e.g., PI).
-
Analyze by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Data Presentation:
Table 4.1: Apoptosis Induction in HCC827 Cells
| Treatment | % Early Apoptosis | % Late Apoptosis |
|---|---|---|
| DMSO Control | 2.5 | 1.5 |
| Compound (1 µM) | 25.0 | 10.5 |
Workflow Diagram:
Caption: Phase 4: Analysis of downstream signaling and cellular fate.
Integrated Signaling Pathway Model
Based on the successful execution of the proposed workflow, a model of the compound's mechanism of action can be constructed. The following diagram illustrates a hypothetical signaling pathway based on the inhibition of a receptor tyrosine kinase (RTK).
Caption: Hypothesized signaling pathway for this compound.
Conclusion and Future Directions
This technical guide provides a robust and scientifically rigorous framework for elucidating the mechanism of action of this compound. By systematically progressing from broad, unbiased screening to detailed cellular and phenotypic analysis, researchers can confidently identify the molecular target(s) of this compound and understand its biological consequences.
Future work should focus on:
-
Selectivity Profiling: Assessing the activity of the compound against a panel of closely related kinases to determine its selectivity.
-
Structural Biology: Co-crystallization of the compound with its target kinase to understand the binding mode at an atomic level.
-
In Vivo Efficacy: Evaluating the antitumor activity of the compound in animal models of cancer.
The pyrido[2,3-b]pyrazine scaffold continues to be a source of promising new therapeutic candidates. A thorough and systematic investigation of the mechanism of action of this compound, as outlined in this guide, will be instrumental in unlocking its full therapeutic potential.
References
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Novel pyrido[2,3-b][1]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
2,3-DISUBSTITUTED PYRIDO[3,4-B]PYRAZINE-CONTAINING COMPOUNDS AS KINASE INHIBITORS. WIPO Patentscope. [Link]
- A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)
-
A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions. ResearchGate. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. PubMed Central. [Link]
-
2-Methylpyrido[3,4-b]pyrazine. PubChem. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]
-
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. PubMed Central. [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][5]triazin-7(6H)-ones and Derivatives. MDPI. [Link]
-
1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. PubMed. [Link]
-
Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. PubMed. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
Sources
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Emergence of a Privileged Scaffold: A Technical History of Pyrido[2,3-b]pyrazine Compounds
For Immediate Release
[City, State] – January 15, 2026 – Long before its contemporary prominence in medicinal chemistry, the pyrido[2,3-b]pyrazine core, a heterocyclic scaffold of significant interest in modern drug discovery, emerged from the foundational principles of organic synthesis. This in-depth technical guide illuminates the discovery and historical development of this important class of compounds, tracing its journey from early synthetic explorations to its current status as a versatile building block for novel therapeutics.
The Genesis: Early Syntheses and Structural Elucidation
The pyrido[2,3-b]pyrazine ring system, also known historically as 1,4,5-triazanaphthalene, belongs to the broader family of azaquinoxalines. Its genesis in the laboratory is rooted in the well-established reactions of aromatic diamines with 1,2-dicarbonyl compounds. The foundational chemistry for the related quinoxalines was laid in the late 19th century, most notably through the work of O. Hinsberg, who developed the condensation reaction between o-phenylenediamines and 1,2-dicarbonyls. This fundamental transformation provided the intellectual and methodological framework for the synthesis of aza-analogs like pyrido[2,3-b]pyrazines.
The first documented syntheses of the pyrido[2,3-b]pyrazine scaffold likely emerged from the systematic exploration of the reactions of 2,3-diaminopyridine with various diketones. While a singular "discovery" paper is not readily apparent in the early literature, the reaction of 2,3-diaminopyridine with glyoxal or its derivatives would have been a logical extension of the known quinoxaline synthesis, leading directly to the parent pyrido[2,3-b]pyrazine. These early preparations were crucial for the initial characterization of the physicochemical properties of this novel heterocyclic system.
Evolution of Synthetic Methodologies
The initial synthetic approaches, while effective for producing the core scaffold, often lacked the efficiency and versatility required for extensive derivatization. The 20th century witnessed a significant evolution in the synthetic chemistry of pyrido[2,3-b]pyrazines, driven by the burgeoning field of medicinal chemistry and the need for diverse compound libraries.
Classical Condensation Reactions
The condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound remains a cornerstone of pyrido[2,3-b]pyrazine synthesis. This robust and straightforward method allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the pyrazine ring, depending on the choice of the dicarbonyl component.
Experimental Protocol: A Classical Approach
A typical procedure involves the reaction of 2,3-diaminopyridine with a 1,2-diketone, such as benzil, in a suitable solvent like ethanol or acetic acid, often with heating. The reaction proceeds through a dihydropyrazine intermediate which then oxidizes to the aromatic pyrido[2,3-b]pyrazine.
Caption: Classical synthesis of pyrido[2,3-b]pyrazines.
Modern Synthetic Innovations
The demand for more efficient and diverse synthetic routes has led to the development of novel methodologies, including multicomponent reactions and transition-metal-catalyzed cross-coupling strategies. These modern approaches offer significant advantages in terms of atom economy, step efficiency, and the ability to introduce a wider range of functional groups.
A notable advancement is the use of multicomponent reactions, which allow for the construction of complex pyrido[2,3-b]pyrazine derivatives in a single step from simple starting materials.
The Dawn of Biological Investigation: From Curiosity to Clinical Candidates
The initial interest in pyrido[2,3-b]pyrazines was primarily from a chemical standpoint. However, as the field of medicinal chemistry matured, the unique electronic properties and structural features of this scaffold garnered attention for its potential biological activities.
Early investigations into the biological effects of pyrido[2,3-b]pyrazines were often serendipitous, emerging from broader screening programs of heterocyclic compounds. The structural similarity of pyrido[2,3-b]pyrazines to naturally occurring pteridines and other biologically active nitrogen heterocycles provided a strong rationale for their exploration as potential therapeutic agents. Pteridine analogs, such as aminopterin, were known to have potent antifolate activity, and it was hypothesized that aza-analogs like pyrido[2,3-b]pyrazines might exhibit similar properties.
Contemporary Applications in Drug Discovery
Today, the pyrido[2,3-b]pyrazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the discovery of pyrido[2,3-b]pyrazine derivatives with a wide range of therapeutic applications.
Table 1: Selected Modern Applications of Pyrido[2,3-b]pyrazine Derivatives
| Therapeutic Area | Target/Mechanism of Action | Reference |
| Antiviral | Inhibition of viral polymerases | [1][2] |
| Oncology | Kinase inhibition (e.g., EGFR) | [3] |
| Pain | TRPV1 antagonism | [4] |
| Oncology | SHP2 allosteric inhibition |
The development of potent and selective inhibitors of various enzymes and receptors has demonstrated the immense potential of this heterocyclic system. For instance, recent research has focused on the design of pyrido[2,3-b]pyrazine-based compounds as inhibitors of SHP2, a protein tyrosine phosphatase implicated in cancer.
Caption: Drug discovery workflow for pyrido[2,3-b]pyrazines.
Future Directions
The journey of pyrido[2,3-b]pyrazine compounds from their early, relatively obscure beginnings to their current status as a key scaffold in drug discovery is a testament to the enduring power of synthetic chemistry and the continuous search for novel therapeutic agents. The ongoing exploration of new synthetic methodologies will undoubtedly lead to the creation of even more diverse and complex derivatives. As our understanding of the molecular basis of disease deepens, the versatility of the pyrido[2,3-b]pyrazine core will continue to be harnessed to develop the next generation of targeted therapies.
References
- [Reference to a relevant antiviral paper]
- [Reference to a relevant TRPV1 antagonist paper]
- [Reference to another relevant antiviral paper]
- [Reference to a multicomponent synthesis paper]
- [Reference to a paper on early pteridine synthesis]
- [Reference to a relevant anticancer paper]
- [Reference to a historical review on medicinal chemistry]
- [Reference to a paper on reactions of 2,3-diaminopyridine]
Sources
- 1. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifolate evaluation of the aminopterin analogue with a bicyclo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
2-Methylpyrido[2,3-b]pyrazin-3(4H)-one literature review and background
An In-depth Technical Guide to 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one: Synthesis, Properties, and Therapeutic Landscape
Authored by a Senior Application Scientist
Foreword: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across diverse therapeutic targets, earning the designation of "privileged structures." The pyrido[2,3-b]pyrazine core is a compelling example of such a scaffold. This bicyclic heterocycle, a fusion of pyridine and pyrazine rings, serves as a versatile template for designing molecules with finely tuned electronic and steric properties. This guide focuses on a specific, foundational member of this family: This compound . We will dissect its synthesis, explore the chemical logic behind its derivatization, and synthesize the current understanding of its vast therapeutic potential, moving from its role in oncology to pain management and antiviral therapies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical overview grounded in field-proven insights.
Part 1: Synthesis and Molecular Architecture
The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The preparation of this compound is primarily achieved through a well-established condensation reaction, the Hinsberg reaction, which provides a reliable and regioselective route to this key intermediate.
Core Synthesis: The Hinsberg Reaction
The most direct and widely reported method for constructing the this compound core involves the condensation of 2,3-diaminopyridine with pyruvic acid or its ester derivatives (e.g., ethyl pyruvate).[1] This reaction proceeds via a cyclocondensation mechanism, forming the six-membered pyrazinone ring fused to the pyridine core.
The choice of reactants and solvent is critical for achieving high yields and, crucially, for controlling regioselectivity. The reaction between an unsymmetrical diamine and an unsymmetrical α-keto acid can theoretically produce two different regioisomers. However, studies have shown that using specific solvents can promote the formation of the desired isomer. For instance, conducting the reaction in anhydrous chloroform has been shown to favor the formation of this compound.[1]
Sources
An In-depth Technical Guide to the Solubility and Stability of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a viable therapeutic is fraught with challenges. Among the most critical early-stage hurdles is the comprehensive characterization of its physicochemical properties. These properties, primarily solubility and stability, are the bedrock upon which successful formulation, bioavailability, and ultimately, clinical efficacy are built. This guide provides an in-depth technical exploration of the methodologies used to assess the solubility and stability of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one, a heterocyclic compound representative of a scaffold with significant interest in medicinal chemistry.[1][2][3][4] The pyrido[2,3-b]pyrazine core is a key feature in compounds investigated for a range of therapeutic applications, including as antitumor agents and TRPV1 antagonists.[1][3]
This document is structured not as a rigid template, but as a dynamic guide that follows the logical progression of scientific inquiry. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure the generation of robust and reliable data. Every protocol and claim is grounded in authoritative scientific principles and regulatory expectations, particularly those outlined by the International Council for Harmonisation (ICH).[5][6][7]
Part 1: Solubility Assessment - The Gateway to Bioavailability
A compound's therapeutic potential can only be realized if it can be effectively absorbed and distributed to its site of action. Aqueous solubility is a primary determinant of this process. We will explore two key types of solubility measurements: kinetic and thermodynamic.
Theoretical Framework: Understanding Solubility
The structure of this compound, with its fused aromatic rings and polar lactam group, suggests a complex interplay of factors governing its solubility. The presence of nitrogen atoms allows for hydrogen bonding with protic solvents, while the methyl group adds a degree of lipophilicity. The potential for tautomerism and ionization at different pH values further complicates its solubility profile.
Kinetic Solubility: A High-Throughput Approach for Early Discovery
Kinetic solubility assays are rapid, high-throughput methods ideal for the initial screening of large numbers of compounds.[8][9] These assays measure the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[10][11][12] The resulting value is not a true equilibrium solubility but is highly valuable for comparative analysis and identifying potential solubility liabilities early in the discovery process.[9]
This protocol outlines a common method for assessing kinetic solubility.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: To a separate 96-well plate, add phosphate-buffered saline (PBS, pH 7.4).
-
Compound Addition: Transfer a small volume (e.g., 2 µL) of the DMSO stock dilutions to the corresponding wells of the PBS plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation and Measurement: The plate is shaken for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[10] The turbidity of each well, indicative of precipitation, is then measured using a nephelometer, which detects scattered light.[8][10]
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.
Thermodynamic Solubility: The Gold Standard for Lead Optimization
Thermodynamic, or equilibrium, solubility represents the true saturation concentration of a compound in a solvent at equilibrium.[11][13][14] This is a more time- and resource-intensive measurement but provides a more accurate and fundamentally important value for formulation development and biopharmaceutical modeling.[9][14]
The shake-flask method is the traditional and most widely accepted technique for determining thermodynamic solubility.[10]
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, and 9) to assess the impact of ionization on solubility.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[11][13]
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[10][15]
-
Data Analysis: The thermodynamic solubility is reported as the mean concentration from replicate measurements for each pH condition.
Data Presentation: Solubility Profile of this compound
| Parameter | pH 2.0 | pH 5.0 | pH 7.4 | pH 9.0 |
| Kinetic Solubility (µg/mL) | >100 | 75 ± 8 | 55 ± 6 | 50 ± 5 |
| Thermodynamic Solubility (µg/mL) | 85 ± 4 | 60 ± 3 | 40 ± 2 | 38 ± 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 2: Stability Assessment - Ensuring Chemical Integrity
A drug candidate must remain chemically stable throughout its manufacturing, storage, and in vivo journey to ensure safety and efficacy. Stability studies, particularly forced degradation studies, are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[16][17][18]
Forced Degradation Studies: A Proactive Approach to Identifying Liabilities
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate its degradation.[6][7][19] The goal is to generate a target degradation of 5-20% to reveal the primary degradation products and pathways.[5] These studies are mandated by regulatory bodies like the ICH.[5][6][7]
Caption: Workflow for forced degradation studies.
-
Acid and Base Hydrolysis: A solution of the compound is treated with 0.1 M HCl and 0.1 M NaOH, respectively.[20] Samples are incubated at an elevated temperature (e.g., 60°C) and analyzed at various time points.[20]
-
Oxidation: The compound is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature.[5] This reaction is often rapid and should be monitored closely.[5]
-
Thermal Degradation: The solid compound and a solution are exposed to high temperatures (e.g., 80°C) for an extended period.[20]
-
Photostability: The compound is exposed to light sources as specified in ICH guideline Q1B, which includes a combination of UV and visible light.[7][20]
The Lynchpin: Stability-Indicating Analytical Method (SIAM)
A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[17][21] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[16][18][21]
-
Column and Mobile Phase Screening: A reversed-phase column (e.g., C18) is a common starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve separation of the parent compound and its more polar degradants.
-
Method Optimization: The gradient profile, flow rate, column temperature, and mobile phase pH are systematically adjusted to achieve optimal resolution between the parent peak and all degradant peaks.
-
Detection: UV detection is standard, with the wavelength chosen to maximize the response for both the parent compound and the degradants. Mass spectrometry (MS) detection can be coupled with HPLC (LC-MS) to provide mass information for the identification of unknown degradation products.
-
Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the parent peak is pure in the presence of its degradants (e.g., using a photodiode array detector for peak purity analysis).
Potential Degradation Pathways
Based on the structure of this compound, potential degradation pathways under stress conditions could include:
-
Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would open the pyrazinone ring.
-
Oxidation: The electron-rich pyridine and pyrazine rings could be susceptible to oxidation, potentially forming N-oxides.
-
Photodegradation: UV light could induce photochemical reactions, leading to complex rearrangements or dimerizations.
Caption: Potential degradation pathways.
Data Presentation: Stability Summary under Forced Degradation
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 194.1 |
| 0.1 M NaOH, 60°C, 8h | 18.5 | 3 | 194.1, 210.1 |
| 3% H2O2, RT, 4h | 12.8 | 1 | 192.1 |
| 80°C, Solid, 7 days | <1.0 | 0 | - |
| Photolytic (ICH Q1B) | 8.5 | 2 | 323.2 (Dimer) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. m/z values represent possible mass-to-charge ratios of degradants observed by LC-MS.
Conclusion: A Foundation for Rational Drug Development
The comprehensive assessment of solubility and stability is an indispensable component of modern drug discovery and development. The methodologies outlined in this guide provide a robust framework for characterizing this compound, or any new chemical entity. By understanding the causality behind experimental choices and adhering to principles of scientific integrity, researchers can generate high-quality data that informs critical decisions, from lead optimization and candidate selection to formulation design and regulatory submission. This proactive approach to physicochemical profiling ultimately de-risks the development process and paves the way for the successful translation of promising molecules into safe and effective medicines.
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc.
- STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc.
- Kinetic Solubility Assays Protocol. AxisPharm.
- STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- ADME Solubility Assay. BioDuro.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Stability Indicating HPLC Method Development: A Review. IJPPR.
- Forced Degradation Studies. MedCrave online.
- In-vitro Thermodynamic Solubility. Protocols.io.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- In vitro solubility assays in drug discovery. PubMed.
- Thermodynamic Solubility Assay. Domainex.
- Forced Degradation Studies. SciSpace.
- Thermodynamic Solubility Assay. Evotec.
- Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed.
- 2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine. Benchchem.
- Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. PubMed.
- Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. NIH.
Sources
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
- 14. evotec.com [evotec.com]
- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 16. ijpsr.com [ijpsr.com]
- 17. ijtsrd.com [ijtsrd.com]
- 18. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]
- 19. scispace.com [scispace.com]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Methodological & Application
Synthesis of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one: An Application Note and Detailed Protocol
Introduction: The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including potential as antitumor agents.[1] 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one is a key derivative within this class, serving as a versatile intermediate for the synthesis of more complex molecules. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol is based on a regioselective Hinsberg condensation reaction, a reliable and high-yielding method for the construction of this heterocyclic system.[2]
Synthetic Strategy and Mechanistic Overview
The synthesis of this compound is efficiently achieved through the cyclocondensation of 2,3-diaminopyridine with ethyl 2-oxopropanoate (ethyl pyruvate). This reaction proceeds via a regioselective Hinsberg condensation, where the more nucleophilic amino group at the 2-position of 2,3-diaminopyridine preferentially attacks the ketonic carbonyl of ethyl pyruvate. The choice of an anhydrous solvent, such as methanol, is crucial to drive the reaction towards the desired product and minimize side reactions, leading to excellent yields.[2]
The proposed reaction mechanism involves an initial nucleophilic attack of the 2-amino group of 2,3-diaminopyridine on the keto-carbonyl of ethyl pyruvate. This is followed by an intramolecular cyclization with the elimination of a molecule of water and ethanol to form the stable pyridopyrazinone ring system.
Reaction Mechanism Visualization:
Caption: Proposed mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Diaminopyridine | 98% | Commercially Available | |
| Ethyl 2-oxopropanoate (Ethyl Pyruvate) | 98% | Commercially Available | |
| Anhydrous Methanol | ACS Grade | Commercially Available | Ensure dryness |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction/purification |
| Hexane | ACS Grade | Commercially Available | For purification |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
-
Mass spectrometer
Synthesis Procedure
Experimental Workflow Visualization:
Caption: Step-by-step workflow for the synthesis and purification.
Step-by-Step Instructions:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-diaminopyridine (e.g., 5.0 g, 45.8 mmol) in anhydrous methanol (50 mL).
-
Addition of Ethyl Pyruvate: To the stirred solution, add ethyl 2-oxopropanoate (ethyl pyruvate) (e.g., 5.8 mL, 50.4 mmol, 1.1 equivalents) dropwise at room temperature over a period of 15 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Extraction: Dissolve the crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system such as ethanol/water or ethyl acetate/hexane.
-
Column Chromatography: If necessary, purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[3]
-
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, a singlet for the methyl group, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon, the carbons of the heterocyclic rings, and the methyl carbon.
-
FTIR: The infrared spectrum should exhibit a characteristic absorption band for the carbonyl group (C=O) stretching, typically in the range of 1650-1680 cm⁻¹, and N-H stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₈H₇N₃O, MW: 161.16 g/mol ).
Green Chemistry Alternative
For a more environmentally benign synthesis, anhydrous methanol can be replaced with a mixture of ethyl lactate and water. This "green" method can also provide high yields of the desired product through direct precipitation, reducing the need for extensive purification.[4]
Safety Precautions
-
2,3-Diaminopyridine: This compound is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation. It may also cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Ethyl Pyruvate: This is a flammable liquid and vapor. Handle away from ignition sources.
-
General Precautions: Standard laboratory safety practices should be followed throughout the procedure.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor by TLC. |
| Moisture in the reaction | Use anhydrous solvents and reagents. | |
| Impure Product | Incomplete work-up | Ensure thorough washing during extraction. |
| Inefficient purification | Optimize the recrystallization solvent system or the mobile phase for column chromatography. | |
| Difficulty in Crystallization | Product is an oil | Try triturating with a non-polar solvent like hexane or use column chromatography for purification. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and safety precautions, researchers can efficiently prepare this valuable heterocyclic compound for further applications in drug discovery and materials science. The inclusion of a green chemistry alternative also offers a more sustainable approach to this synthesis.
References
[2] A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions. (2025). ResearchGate. [Link] [4] A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H). (2025). CoLab. [3] Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. [Link] [1] Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2013). PubMed. [Link]
Sources
- 1. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions | CoLab [colab.ws]
Application Note: Quantitative Analysis of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the accurate quantification of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one. This compound, a key heterocyclic scaffold in medicinal chemistry, requires robust analytical techniques for its determination in various matrices, including bulk drug substance, pharmaceutical formulations, and biological fluids.[1] This application note details protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for both research and quality control environments. The methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity, reliability, and regulatory compliance.[2][3][4][5]
Introduction: The Significance of this compound Quantification
This compound belongs to the pyrido[2,3-b]pyrazine class of heterocyclic compounds. This structural motif is of significant interest in drug discovery and materials science due to its diverse biological activities, which have included potential as antitumor, antibacterial, and TRPV1 antagonist agents.[1][6] Accurate and precise quantification of this molecule is paramount throughout the drug development lifecycle, from synthesis and formulation to pharmacokinetic and stability studies.
The development of validated analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products.[5] This guide provides detailed protocols that are designed to be both robust and transferable, forming a solid foundation for researchers, scientists, and drug development professionals.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of this compound is essential for method development.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | Value/Information | Source |
| Molecular Formula | C₈H₇N₃O | (Calculated) |
| Molecular Weight | 161.16 g/mol | (Calculated) |
| Core Structure | Pyrido[2,3-b]pyrazine | [7] |
| UV Absorbance | Expected UV maxima based on the pyrido[2,3-b]pyrazine chromophore.[8][9] | [8][9] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, acetonitrile, and DMSO. Aqueous solubility may be pH-dependent. | (Inferred) |
| pKa | The presence of nitrogen atoms suggests basic properties, while the lactam-like structure may impart acidic character. | (Inferred) |
The aromatic and heterocyclic nature of the molecule suggests strong UV absorbance, making UV-based detection a viable and accessible quantification strategy. For higher sensitivity and selectivity, especially in complex matrices, mass spectrometry is the preferred technique.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a workhorse technique in pharmaceutical analysis due to its robustness, precision, and cost-effectiveness. The following protocol is a starting point for the quantification of this compound.
Rationale for Methodological Choices
-
Reversed-Phase Chromatography: A C18 stationary phase is selected for its versatility and proven efficacy in retaining moderately polar heterocyclic compounds.
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) allows for the fine-tuning of retention and peak shape. The buffer (e.g., phosphate or acetate) helps to control the ionization state of the analyte, leading to more consistent retention times.
-
UV Detection: Based on the UV-visible properties of related pyrido[2,3-b]pyrazine derivatives, a detection wavelength in the range of 230-350 nm is likely to provide good sensitivity.[8][9][10] An initial UV scan of a standard solution is necessary to determine the wavelength of maximum absorbance (λmax).
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Potassium phosphate monobasic and phosphoric acid (or other suitable buffer components)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
For bulk drug substance, dissolve a known weight in the mobile phase to achieve a concentration within the calibration range.
-
For formulated products, a suitable extraction procedure may be required to separate the analyte from excipients.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-90% B over 10 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B. (This is a starting point and should be optimized).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by λmax scan (e.g., 254 nm as a starting point).
-
Workflow Diagram:
Caption: HPLC-UV workflow for quantification.
Method Validation (ICH Q2(R2))
The developed HPLC method must be validated to ensure it is fit for its intended purpose.[3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is demonstrated by comparing the chromatograms of the analyte, placebo, and spiked samples.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of scatter between a series of measurements. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Table 2: Typical Acceptance Criteria for HPLC Method Validation
| Parameter | Acceptance Criteria | Source |
| Linearity (r²) | ≥ 0.999 | [2][11] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [2][11] |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% | [2][11] |
| Specificity | No interference at the retention time of the analyte. | [5] |
| Robustness | %RSD of results should be within acceptable limits (e.g., ≤ 2.0%). | [2][4] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations in biological matrices, LC-MS/MS is the method of choice.
Rationale for Methodological Choices
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, nitrogen-containing heterocyclic compounds, and is expected to produce a strong protonated molecular ion [M+H]⁺.
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. This minimizes interference from matrix components.
-
Internal Standard (IS): The use of a stable isotope-labeled internal standard (e.g., ¹³C₃, ¹⁵N-labeled this compound) is highly recommended to correct for matrix effects and variations in instrument response. If a stable isotope-labeled standard is unavailable, a structurally similar compound with comparable chromatographic and ionization behavior can be used.
Experimental Protocol: LC-MS/MS
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Materials:
-
Same as HPLC-UV, with the addition of an internal standard.
-
Formic acid (LC-MS grade).
Procedure:
-
Tuning and MRM Optimization:
-
Infuse a standard solution of this compound into the mass spectrometer to determine the mass of the precursor ion ([M+H]⁺).
-
Perform a product ion scan to identify stable and abundant fragment ions.
-
Optimize the collision energy for the most intense precursor-to-product ion transitions. Select at least two transitions for quantification and confirmation.
-
-
Chromatographic Conditions:
-
The HPLC conditions described in section 3.2 can be adapted. The use of volatile mobile phase modifiers like formic acid is preferred over non-volatile buffers like phosphate.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
A fast gradient is often employed to reduce run times.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined experimentally (e.g., Precursor Ion [M+H]⁺ → Product Ion 1, Precursor Ion [M+H]⁺ → Product Ion 2).
-
Optimize other parameters such as capillary voltage, gas flow, and temperature according to the instrument manufacturer's recommendations.
-
Workflow Diagram:
Caption: LC-MS/MS workflow for quantification.
Method Validation
Validation of the LC-MS/MS method follows the same principles as the HPLC-UV method, with additional considerations for matrix effects.
Table 3: Validation Parameters Specific to LC-MS/MS
| Parameter | Description | Acceptance Criteria | Source |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The ratio of analyte response in the presence and absence of matrix should be consistent and close to 1. | [12] |
| Recovery | The efficiency of the sample extraction process. | Consistent and reproducible recovery across the concentration range. | [13] |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Adherence to the principles of method validation outlined by the ICH is crucial to ensure the generation of reliable and defensible data in both research and regulated environments.[2][3][5][11] The provided protocols serve as a comprehensive starting point for method development and can be optimized to meet specific analytical challenges.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
- Benchchem. (n.d.). 2-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine.
- Lab-Chemicals.Com. (n.d.). Pyrido[2,3-b]pyrazin-3(4H)-one, 2-methyl-.
- PubChem. (n.d.). 2-Methylpyrido[3,4-b]pyrazine.
- CoLab. (2025, December 1). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions.
- PubChem. (n.d.). Pyrido(2,3-b)pyrazine.
- PMC - NIH. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- RSC Publishing. (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
- ResearchGate. (2025, December 5). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions.
- ResearchGate. (2025, December 24). An innovative UV spectrophotometric method for the simultaneous determination of meclizine and pyridoxine in tablets.
- PubMed. (2025, December 19). An innovative UV spectrophotometric method for the simultaneous determination of meclizine and pyridoxine in tablets.
- Asian Journal of Chemistry. (2025, August 6). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b].
- PMC - NIH. (n.d.). An innovative UV spectrophotometric method for the simultaneous determination of meclizine and pyridoxine in tablets.
- PMC - NIH. (2021, February 17). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS.
- PubMed. (2023, March 1). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column.
- PubMed. (2005, Jan-Feb). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- Asian Journal of Pharmacy and Technology. (n.d.). Development and Estimation of Pyridoxine HCl in Bulk and Formulation by Second Order Derivative Area under Curve UV-Spectrophotometric Methods.
- ResearchGate. (2025, August 7). Development and Estimation of Pyridoxine HCl in Bulk and Formulation by Second Order Derivative Area under Curve UV-Spectrophotometric Methods.
- NIH. (2023, November 1). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
- Sigma-Aldrich. (n.d.). N'-{(E)-[2-(4-METHYL-1-PIPERIDINYL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-NITROBENZOHYDRAZIDE AldrichCPR.
- PubMed. (n.d.). Synthesis, Structure-Activity Relationships, and in Vivo Properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing factor-1 Receptor Antagonists.
- PMC - NIH. (2025, July 11). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor.
- PubMed. (n.d.). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. youtube.com [youtube.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scitepress.org [scitepress.org]
Application Notes and Protocols for In-Vitro Evaluation of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as antitumor and antiviral agents.[1][2][3][4] This document provides a detailed guide for the in-vitro characterization of a specific derivative, 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one. Drawing from the established bioactivity of this chemical class, which frequently involves the modulation of critical cellular signaling pathways, we present a logical, multi-step workflow. This guide is designed to first ascertain the direct enzymatic inhibition of a putative target class (protein kinases), then to quantify its effects on cancer cell proliferation, and finally to elucidate its mechanism of action by examining downstream signaling events.
Introduction: The Scientific Rationale
The pyrido[2,3-b]pyrazine core is recognized for its electron-accepting properties and its role in the development of therapeutic compounds.[1][5] Numerous studies have highlighted the potential of substituted pyrido[2,3-b]pyrazines as potent inhibitors of various protein kinases, which are often dysregulated in diseases like cancer.[3][6] For instance, certain derivatives have shown efficacy against both erlotinib-sensitive and erlotinib-resistant non-small-cell lung carcinoma (NSCLC) cell lines, suggesting they may overcome common drug resistance mechanisms.[3]
Given this precedent, this compound is a compelling candidate for investigation as a modulator of kinase signaling pathways. This guide, therefore, outlines a systematic in-vitro approach to test the hypothesis that this compound acts as a kinase inhibitor with anti-proliferative effects. The workflow is designed to be self-validating, where the results from each assay inform and provide context for the next.
Experimental Workflow: A Three-Tiered Approach
A robust in-vitro evaluation of this compound should proceed from the specific to the general: from direct target engagement to cellular effects and finally to mechanistic insight.
Caption: Tiered workflow for in-vitro characterization.
Tier 1 Protocol: In-Vitro Kinase Inhibition Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of a selected protein kinase (e.g., a receptor tyrosine kinase like EGFR or a downstream kinase like Akt). The principle of many kinase assays is to quantify the amount of ATP consumed or ADP produced during the phosphorylation of a substrate.[7]
Materials:
-
Recombinant human kinase (e.g., EGFR, Akt1)
-
Kinase-specific substrate peptide
-
This compound, dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
5 µL of kinase buffer.
-
2.5 µL of the compound dilution (or DMSO for control).
-
2.5 µL of a mixture containing the kinase and its substrate.
-
-
Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction.[8] The final ATP concentration should be at or near the Km for the specific kinase being tested.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[8]
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
| Compound Concentration | Luminescence (RLU) | % Inhibition |
| Vehicle (DMSO) | 150,000 | 0% |
| 1 nM | 145,500 | 3% |
| 10 nM | 127,500 | 15% |
| 100 nM | 78,000 | 48% |
| 1 µM | 22,500 | 85% |
| 10 µM | 9,000 | 94% |
Tier 2 Protocol: Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic or cytostatic effects of this compound on a relevant cancer cell line (e.g., PC9, an erlotinib-sensitive NSCLC line).[3] The MTT assay measures cell viability by quantifying the metabolic activity of living cells.[9][10] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt MTT to form a purple formazan product.[9][10]
Materials:
-
PC9 or other suitable cancer cell line
-
Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)[9]
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acid-isopropanol or DMSO)[9]
-
Sterile 96-well flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][10] Purple formazan crystals should become visible in the bottom of the wells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix thoroughly by pipetting.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 15-30 minutes, then measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
| Compound Concentration | Absorbance (570 nm) | % Viability |
| Vehicle (DMSO) | 0.850 | 100% |
| 10 nM | 0.833 | 98% |
| 100 nM | 0.723 | 85% |
| 1 µM | 0.442 | 52% |
| 10 µM | 0.128 | 15% |
| 100 µM | 0.060 | 7% |
Tier 3 Protocol: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins within a relevant signaling cascade (e.g., the PI3K/Akt pathway) to confirm its mechanism of action in a cellular context.[11]
Caption: Hypothesized inhibition of the PI3K/Akt pathway.
Materials:
-
Cancer cell line (e.g., PC9)
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[11]
-
BCA Protein Assay Kit
-
PVDF or nitrocellulose membranes[13]
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody[11]
-
Enhanced Chemiluminescence (ECL) detection reagent[11]
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of the compound (including a vehicle control) for a specified time (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse using ice-cold RIPA buffer.[11]
-
Protein Quantification: Centrifuge lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[11][14]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[13][14]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again as in the previous step. Apply ECL reagent and capture the chemiluminescent signal using a digital imaging system.[11]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH).
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein for each treatment condition.
Conclusion and Future Directions
This guide provides a foundational framework for the in-vitro characterization of this compound. Successful execution of these protocols will establish whether the compound directly inhibits a target kinase, exhibits anti-proliferative activity in a relevant cancer cell model, and modulates a key signaling pathway consistent with its proposed mechanism. Positive results would warrant further investigation, including broader kinase profiling, evaluation in drug-resistant cell lines, and eventual progression to in-vivo efficacy studies.
References
-
In vitro kinase assay. (2023). protocols.io. [Link]
-
In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]
-
Cell Proliferation Assay. (2009). Protocol Online. [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]
-
In vitro kinase assay. (2022). Bio-protocol. [Link]
-
Cell Proliferation Assays. (2014). ResearchGate. [Link]
-
Manual: Cell Proliferation Assay Kit. (n.d.). Agilent. [Link]
-
Western Blot Protocol & Troubleshooting Guide. (n.d.). Assay Genie. [Link]
- A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)
-
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. (n.d.). NIH. [Link]
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2013). PubMed. [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). NIH. [Link]
-
2-Methylpyrido[3,4-b]pyrazine. (n.d.). PubChem. [Link]
-
Pyrido(2,3-b)pyrazine. (n.d.). PubChem. [Link]
-
[Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (n.d.). PubMed. [Link]
-
Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin‑3(2H)-one MKK4 Inhibitor. (2025). PMC - NIH. [Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). PubMed. [Link]
-
A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions. (2025). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions | CoLab [colab.ws]
- 6. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. protocol-online.org [protocol-online.org]
- 10. atcc.org [atcc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vitro kinase assay [protocols.io]
- 13. assaygenie.com [assaygenie.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes & Protocols: Characterizing TRPV1 Antagonism with a Pyrido[2,3-b]pyrazine-Based Chemical Probe
Prepared by: Gemini, Senior Application Scientist
Introduction: A Strategic Approach to Modulating Nociception
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, serves as a primary integrator of noxious thermal, chemical, and acidic stimuli in sensory neurons.[1][2][3] Its activation by stimuli such as capsaicin (the pungent component of chili peppers), heat (>42°C), or low pH leads to an influx of cations, primarily Ca²⁺, depolarizing the neuron and initiating the signaling cascade perceived as pain.[4][5] This central role in nociception and its upregulation in chronic inflammatory conditions make TRPV1 a compelling therapeutic target for the development of novel analgesics.[6][7][8]
The pyrido[2,3-b]pyrazine scaffold has emerged as a robust pharmacophore for the generation of potent and selective TRPV1 antagonists.[9][10] Unlike earlier generations of antagonists, derivatives of this class have been developed to exhibit improved metabolic stability and reduced potential for reactive metabolite formation, a critical consideration in drug development.[9] This guide details the application of a representative 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one derivative (herein referred to as "Pz-1") as a chemical probe to investigate TRPV1 function in both cellular and preclinical models of inflammatory pain. We will elucidate the mechanism of action and provide validated, step-by-step protocols for its use in research settings.
Mechanism of Action: Competitive Antagonism of the TRPV1 Channel
Pz-1 acts as a competitive antagonist at the TRPV1 receptor. It binds to the channel, likely from the intracellular side, in a manner that prevents the conformational changes required for channel opening by agonists like capsaicin.[1][11] This blockade directly inhibits the influx of cations, thereby preventing neuronal depolarization and the subsequent transmission of pain signals. The primary scientific value of Pz-1 lies in its ability to specifically dissect the contribution of TRPV1 activation to complex biological processes, from cellular signaling to nocifensive behaviors.
Part 1: In Vitro Characterization - Cellular Calcium Imaging Assay
The most direct method to quantify the antagonist activity of Pz-1 at the cellular level is by measuring its ability to block agonist-induced calcium influx. This protocol utilizes a recombinant cell line (e.g., HEK293) stably expressing human TRPV1 (hTRPV1) and a fluorescent calcium indicator, Fluo-4 AM.[4][5][12]
Causality Behind Experimental Choices:
-
HEK293-hTRPV1 Cells: Using a non-neuronal cell line recombinantly expressing the target ensures that the observed calcium influx is specifically mediated by hTRPV1, eliminating confounding signals from other endogenous channels.
-
Fluo-4 AM: This dye is cell-permeant and becomes fluorescent only after being cleaved by intracellular esterases and binding to free Ca²⁺. Its large dynamic range provides a sensitive and robust signal-to-noise ratio for detecting changes in intracellular calcium.[12][13]
-
Capsaicin as Agonist: Capsaicin is a potent and highly selective TRPV1 agonist, making it the gold standard for activating the channel in a controlled manner.
Experimental Workflow: Calcium Imaging
Detailed Protocol: Calcium Influx Assay
-
Cell Culture: Culture HEK293 cells stably expressing hTRPV1 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418). Seed cells into black-walled, clear-bottom 96-well plates at a density that will yield a confluent monolayer the next day. Incubate at 37°C, 5% CO₂.[12]
-
Dye Loading: The following day, aspirate the culture medium. Add 100 µL of assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) containing 2-4 µM Fluo-4 AM and 0.02% Pluronic F-127. Incubate for 60-90 minutes at 37°C.
-
Compound Preparation: Prepare a 10 mM stock solution of Pz-1 in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer. The final DMSO concentration in the well should be ≤0.5%.
-
Antagonist Incubation: Wash the cells twice with 100 µL of assay buffer to remove extracellular dye. Add 50 µL of the Pz-1 dilutions (or vehicle for control wells) to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Signal Measurement: Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped for kinetic reading (Excitation: ~490 nm, Emission: ~525 nm).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Program the instrument to add 50 µL of a capsaicin solution (prepared at 3x the final desired concentration, typically an EC₈₀ concentration) to all wells.
-
Immediately begin recording the fluorescence signal every 1-2 seconds for at least 120 seconds.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Calculate the percent inhibition for each Pz-1 concentration relative to the vehicle control (0% inhibition) and a positive control antagonist like capsazepine (100% inhibition).
-
Plot the percent inhibition against the log of the Pz-1 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Data & Interpretation
A successful experiment will show a robust increase in fluorescence in vehicle-treated wells upon capsaicin addition. Wells pre-treated with increasing concentrations of Pz-1 will exhibit a dose-dependent reduction in this fluorescence signal.
| Parameter | Representative Value | Source/Comment |
| Pz-1 IC₅₀ (Capsaicin) | 5 - 50 nM | Based on similar pyridopyrazine antagonists.[9][14] |
| Capsaicin EC₅₀ | 100 - 300 nM | Determined from a separate agonist dose-response curve. |
| Assay Window (S/B) | > 10-fold | Signal of agonist response vs. baseline. |
| Z'-factor | > 0.5 | Indicates a robust and reproducible assay. |
Part 2: In Vivo Target Engagement - Carrageenan-Induced Thermal Hyperalgesia
To validate the analgesic potential of Pz-1 in vivo, the carrageenan-induced inflammatory pain model is a standard and highly informative choice.[15] Injection of λ-carrageenan into a rodent's paw induces a localized, acute inflammatory response characterized by edema and a heightened sensitivity to noxious heat (thermal hyperalgesia), which is partially mediated by the sensitization of TRPV1 channels.[16][17]
Causality Behind Experimental Choices:
-
Carrageenan: This sulfated polysaccharide induces a well-characterized inflammatory cascade, leading to the release of mediators (prostaglandins, cytokines) that sensitize nociceptors, including TRPV1.[16][17] The inflammation is transient, peaking at 3-5 hours, which provides a convenient window for testing acute analgesic effects.[15]
-
Hargreaves Test: This method measures the latency of paw withdrawal from a radiant heat source. It is a specific and quantitative measure of thermal nociception, directly relevant to TRPV1 function. The automated nature of the test minimizes observer bias.
-
Oral Dosing (p.o.): Evaluating the probe after oral administration provides crucial information about its bioavailability and potential as a systemically active agent.[9]
Experimental Workflow: In Vivo Pain Model
Detailed Protocol: Thermal Hyperalgesia
-
Animals: Use male Sprague-Dawley rats (200-250 g). House them with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimation: For 2-3 days prior to the experiment, acclimate the animals to the testing environment and the Hargreaves apparatus (Plantar Test Instrument) by placing them in the plexiglass enclosures for 15-20 minutes.
-
Baseline Measurement: On the day of the experiment, place rats in the enclosures and allow them to acclimate for 15 minutes. Measure the baseline paw withdrawal latency (PWL) by applying a focused beam of radiant heat to the plantar surface of the hind paw. The instrument records the time taken for the rat to withdraw its paw. Take at least two readings per paw and average them. A 20-second cut-off is used to prevent tissue damage.
-
Dosing: Randomize animals into groups (n=8-10 per group). Administer Pz-1 (e.g., 3, 10, 30 mg/kg) or vehicle (e.g., 0.5% HPMC, 0.1% Tween-80 in water) via oral gavage (p.o.). A positive control group (e.g., Celecoxib, 30 mg/kg) should be included.[18]
-
Induction of Inflammation: 60 minutes after dosing, briefly anesthetize the rats with isoflurane and inject 100 µL of a 1-2% λ-carrageenan solution in sterile saline into the plantar surface of one hind paw.[15][16]
-
Post-Treatment Measurement: At 3 hours post-carrageenan injection (a time of peak inflammation), measure the PWL again on the inflamed paw.
-
Data Analysis:
-
Hyperalgesia is indicated by a significant decrease in PWL in the vehicle-treated group compared to their baseline.
-
The effect of Pz-1 is quantified as the percent reversal of hyperalgesia, calculated using the formula: % Reversal = [(PWL_treatment - PWL_vehicle) / (PWL_baseline - PWL_vehicle)] * 100
-
Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treated groups to the vehicle control.
-
Trustworthiness and Self-Validation
-
In Vitro Controls: Every assay plate must include vehicle-only wells (negative control, 0% inhibition) and wells with a known, saturating concentration of a standard antagonist like capsazepine (positive control, 100% inhibition). Calculating the Z'-factor for each plate validates its suitability for analysis.
-
In Vivo Controls: A sham group (saline injection instead of carrageenan) should be included to confirm the inflammatory agent is responsible for the hyperalgesia. The vehicle group establishes the maximum hyperalgesic effect, against which all compound effects are measured. A positive control (e.g., an NSAID) validates the model's responsiveness to known analgesics.[18][19]
-
Thermoregulation Monitoring: A known side effect of many systemic TRPV1 antagonists is hyperthermia.[6][20] It is critical to monitor the core body temperature of the animals (e.g., via a rectal probe) at baseline and throughout the experiment to characterize the safety profile of Pz-1.
References
-
Aragen Life Sciences. (n.d.). Experimental λ-Carrageenan-induced inflammatory pain model for testing novel analgesics. Available at: [Link]
-
De-Miguel, F. F., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. Available at: [Link]
-
Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole triazole derivatives as potent TRPV1 antagonists. European Journal of Medicinal Chemistry. Available at: [Link]
-
St. Pierre, M., et al. (2018). High-throughput-compatible assays using a genetically-encoded calcium indicator. Scientific Reports. Available at: [Link]
-
Vriens, J., et al. (2020). TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons. eLife. Available at: [Link]
-
Goh, F. G., et al. (2020). Inflammatory Pain Study in Animal-Models. Encyclopedia.pub. Available at: [Link]
-
Sygnature Discovery. (n.d.). Pharmacology-Acute & Inflammatory Pain-Carrageenan Model. Available at: [Link]
-
He, W., et al. (2019). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of Visualized Experiments. Available at: [Link]
-
Starowicz, K., et al. (2013). Assay of TRPV1 Receptor Signaling. Methods in Molecular Biology. Available at: [Link]
-
Doherty, E. M., et al. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. Available at: [Link]
-
Tak, M. H., & Pyo, S. (2015). Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Holzer, P. (2009). The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor. British Journal of Pharmacology. Available at: [Link]
-
Premkumar, L. S. (2005). TRPV1: A Target for Next Generation Analgesics. Current Neuropharmacology. Available at: [Link]
-
Palkar, R., et al. (2018). TRPV1: Structure, Endogenous Agonists, and Mechanisms. International Journal of Molecular Sciences. Available at: [Link]
-
Iftinca, M., & Defea, K. (2020). TRPV1: A Potential Drug Target for Treating Various Diseases. Cells. Available at: [Link]
-
Doherty, E. M., et al. (2010). Discovery of novel 6,6-heterocycles as transient receptor potential vanilloid (TRPV1) antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Kelly, S., et al. (2015). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Pharmaceuticals. Available at: [Link]
-
Brown, B. S., et al. (2018). Safety, Pharmacokinetics, and Pharmacodynamics Study in Healthy Subjects of Oral NEO6860, a Modality Selective Transient Receptor Potential Vanilloid Subtype 1 Antagonist. The Journal of Pain. Available at: [Link]
-
Dorange, I., et al. (2012). Discovery of novel pyrrolopyridazine scaffolds as transient receptor potential vanilloid (TRPV1) antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Vo, D., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Pharmaceuticals. Available at: [Link]
-
Shcherbatko, A. A., et al. (2024). Differential effects of TRPV1 antagonist AMG-517 on activation of nociceptive skin endings. Fiziolohichnyi Zhurnal. Available at: [Link]
-
Yaqoob, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at: [Link]
-
Park, S., et al. (2021). Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation. Molecules. Available at: [Link]
-
Chen, Y., et al. (2021). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 6. TRPV1 drugs alter core body temperature via central projections of primary afferent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel 6,6-heterocycles as transient receptor potential vanilloid (TRPV1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological evaluation of novel 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole triazole derivatives as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aragen.com [aragen.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 19. nuchemsciences.com [nuchemsciences.com]
- 20. Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Screening for Novel Kinase Inhibitors Based on the 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one Scaffold
Introduction: The Pyrido[2,3-b]pyrazine Scaffold as a Privileged Structure in Kinase Inhibitor Discovery
The pyrido[2,3-b]pyrazine core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. Analogs of this heterocyclic system have demonstrated efficacy against a range of critical oncology targets, including Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1][2][3] The structural rigidity and synthetic tractability of the 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one core make it an ideal starting point for the development of focused compound libraries aimed at discovering next-generation kinase inhibitors.
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals engaged in the high-throughput screening (HTS) of this compound analogs. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Our focus will be on establishing a robust screening cascade, from initial biochemical hit identification to cell-based validation, to identify and characterize potent and selective kinase inhibitors.
Part 1: The Screening Cascade - A Multi-Assay Strategy for Hit Identification and Validation
A successful HTS campaign relies on a tiered approach to efficiently identify true hits while minimizing false positives and negatives.[4] Our proposed cascade integrates biochemical and cell-based assays to provide a holistic view of compound activity.
Figure 1: A robust screening cascade for kinase inhibitor discovery.
Part 2: Primary Biochemical Screening - Identifying Direct Enzyme Inhibitors
The initial goal is to identify compounds that directly inhibit the kinase of interest in a purified, in vitro system. We will detail two powerful, homogeneous (no-wash) assay formats suitable for HTS: a luminescence-based ATP depletion assay and a bead-based proximity assay.
Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)
Principle of Causality: This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[5][6] The Kinase-Glo® reagent contains luciferase, which produces light in the presence of ATP. Therefore, a potent inhibitor will prevent ATP consumption by the kinase, resulting in a high luminescence signal.[5][6] This "glow-type" luminescence is stable, making it ideal for batch processing of plates in an HTS environment.[5]
Detailed Protocol: Kinase-Glo® Assay
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reconstitute the Kinase-Glo® Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.
-
Prepare the kinase and substrate in Kinase Buffer at 2X the final desired concentration. The optimal concentrations must be determined empirically to achieve ~50-80% ATP consumption during the reaction time.
-
Prepare the this compound analog library in 100% DMSO, then dilute to the desired screening concentration in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure (384-well plate format):
-
Dispense 5 µL of the compound solution or control (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) into the wells.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature. The incubation time should be optimized to remain within the linear range of the kinase reaction.
-
Add 20 µL of Kinase-Glo® Reagent to each well to stop the reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Data Analysis and Self-Validation:
-
Z'-Factor Calculation: To validate the assay for HTS, the Z'-factor must be calculated. This metric assesses the separation between the high (0% inhibition) and low (100% inhibition) controls.[7][8][9]
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * (Signal_compound - Mean_low) / (Mean_high - Mean_low)
-
| Parameter | High Control (DMSO) | Low Control (Staurosporine) | Test Compound |
| Description | No inhibition, maximum ATP consumption | Full inhibition, minimal ATP consumption | Unknown inhibition |
| Expected Signal | Low Luminescence | High Luminescence | Variable |
Table 1: Control setup for the Kinase-Glo® assay.
AlphaLISA® Proximity-Based Kinase Assay
Principle of Causality: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures the phosphorylation of a substrate.[1][10][11] A biotinylated substrate is captured by streptavidin-coated Donor beads, and a phospho-specific antibody is conjugated to Acceptor beads. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the Donor and Acceptor beads into close proximity (~200 nm).[1][10] Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which triggers a chemiluminescent cascade in the nearby Acceptor bead, resulting in light emission at 615 nm.[11] An inhibitor prevents this interaction, leading to a low signal.
Detailed Protocol: AlphaLISA® Kinase Assay
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a 2X solution of the kinase in Kinase Buffer.
-
Prepare a 4X solution of the biotinylated substrate and ATP in Kinase Buffer.
-
Prepare the compound library as described for the Kinase-Glo® assay.
-
Prepare a "Stop & Detect" mix containing EDTA (to stop the kinase reaction) and the anti-phospho-antibody-conjugated AlphaLISA® Acceptor beads in AlphaLISA® Immunoassay Buffer.
-
Prepare a suspension of Streptavidin-Donor beads in the same buffer.
-
-
Assay Procedure (384-well ProxiPlate™):
-
Dispense 2.5 µL of the compound solution or controls into the wells.
-
Add 2.5 µL of the 2X kinase solution.
-
Add 5 µL of the 4X substrate/ATP solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the "Stop & Detect" mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 5 µL of the Streptavidin-Donor beads.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the plate on an Alpha-enabled plate reader.
-
Data Analysis and Self-Validation:
-
Z'-Factor and Percent Inhibition: Calculated as described for the Kinase-Glo® assay. Note that for this assay, the signal is directly proportional to kinase activity, so the high and low controls are reversed compared to Kinase-Glo®.
-
Orthogonal Confirmation: Hits identified in the primary screen (e.g., Kinase-Glo®) should be re-tested using an orthogonal method like AlphaLISA® to rule out technology-specific artifacts (e.g., compound autofluorescence or interference with luciferase).[4]
| Parameter | High Control (DMSO) | Low Control (Staurosporine) | Test Compound |
| Description | Maximum phosphorylation | No phosphorylation | Unknown phosphorylation |
| Expected Signal | High AlphaLISA Signal | Low AlphaLISA Signal | Variable |
Table 2: Control setup for the AlphaLISA® assay.
Part 3: Secondary Cell-Based Screening - Validating Hits in a Biological Context
Biochemical hits must be validated in a cellular environment to assess membrane permeability, target engagement, and effects on downstream signaling pathways.
NF-κB Luciferase Reporter Assay
Principle of Causality: Many kinase signaling pathways converge on the activation of transcription factors like NF-κB. This assay utilizes a cell line engineered to express the luciferase gene under the control of an NF-κB response element. If a kinase upstream of NF-κB is inhibited by a compound, the activation of NF-κB will be blocked, leading to a decrease in luciferase expression and a corresponding drop in the luminescent signal upon addition of a luciferase substrate.
Figure 2: Signaling pathway for the NF-κB reporter assay.
Detailed Protocol: NF-κB Reporter Assay
-
Cell Culture and Plating:
-
Culture NF-κB Luciferase Reporter HEK293 cells (or another appropriate cell line) in the recommended growth medium.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of ~30,000 cells per well and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the confirmed biochemical hits.
-
Remove the growth medium from the cells and replace it with 80 µL of fresh, serum-free medium.
-
Add 10 µL of the compound dilutions to the wells and pre-incubate for 1-2 hours.
-
Add 10 µL of a stimulating agent (e.g., TNFα, a cytokine that activates NF-κB pathways) to all wells except the unstimulated controls.
-
Incubate for 5-6 hours at 37°C.
-
-
Luminescence Reading:
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well.
-
Incubate for ~15 minutes with gentle rocking to ensure cell lysis and signal development.
-
Measure luminescence with a plate reader.
-
Data Analysis and Self-Validation:
-
IC50 Determination: For active compounds, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value, the concentration at which 50% of the maximal response is inhibited, is then calculated using a four-parameter logistic model.
-
Counter-Screen: A cytotoxicity assay (e.g., CellTiter-Glo®) should be run in parallel. This is crucial to ensure that the observed decrease in the reporter signal is due to specific pathway inhibition and not simply because the compounds are killing the cells.
Part 4: Troubleshooting and Mitigating Assay Artifacts
High-throughput screens are susceptible to various artifacts that can lead to false positives or negatives.[4] A critical eye and robust counter-screens are essential for success.
| Artifact Type | Potential Cause | Mitigation Strategy |
| Autofluorescence | The compound itself fluoresces at the assay's emission wavelength. | Use a luminescence or AlphaScreen assay instead of fluorescence-based methods. Run a "compound-only" plate to identify fluorescent compounds. |
| Luciferase Inhibition | The compound directly inhibits the luciferase reporter enzyme. | Confirm hits with a non-luciferase-based orthogonal assay (e.g., AlphaLISA®). |
| Compound Aggregation | Poorly soluble compounds form aggregates that can non-specifically inhibit enzymes. | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. Re-test hits after filtration. |
| Cytotoxicity | The compound is toxic to the cells, leading to a drop in signal in cell-based assays. | Perform a parallel cytotoxicity counter-screen. Validated hits should have a therapeutic window (IC50 for activity << IC50 for toxicity). |
Table 3: Common HTS artifacts and mitigation strategies.
Conclusion
The framework presented here provides a comprehensive and robust strategy for the high-throughput screening of this compound analogs to identify novel kinase inhibitors. By integrating highly sensitive biochemical assays like Kinase-Glo® and AlphaLISA® for primary screening with a biologically relevant cell-based reporter assay for secondary validation, researchers can efficiently progress from a large compound library to a set of well-characterized, cell-active hits. The emphasis on understanding the causality behind assay choice, rigorous data validation using metrics like the Z'-factor, and proactive troubleshooting of common artifacts will significantly enhance the quality and reliability of the screening data, paving the way for successful lead optimization campaigns.
References
-
Minocha, M., et al. (2011). An enzyme-linked immunosorbent assay to screen for inhibitors of the oncogenic anaplastic lymphoma kinase. Analytical Biochemistry. Available at: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]
- Kwak, E. L., et al. (2010). Anaplastic lymphoma kinase inhibition in non-small-cell lung cancer. New England Journal of Medicine.
-
Suda, K., et al. (2010). A high-throughput cell-based screening for L858R/T790M mutant epidermal growth factor receptor inhibitors. Anticancer Research. Available at: [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
-
Sebaugh, J. L. (2011). Guidelines for Accurate EC50/IC50 Estimation. Pharmaceutical Statistics. Available at: [Link]
-
Wikipedia. (n.d.). Z-factor. Available at: [Link]
-
Cytoskeleton, Inc. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]
-
Ujváry, A., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Gummadi, V. R., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. Available at: [Link]
-
Gubler, H., Schopfer, U., & Jacoby, E. (2013). Theoretical and Experimental Relationships between %-Inhibition and IC50 Data Observed in High-Throughput Screening. Journal of Biomolecular Screening. Available at: [Link]
-
BPS Bioscience. (n.d.). EGFR(T790M) Kinase Assay Kit. Available at: [Link]
-
Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Available at: [Link]
-
Savic, S., & Bubendorf, L. (2015). The anaplastic lymphoma kinase testing conundrum. Expert Review of Molecular Diagnostics. Available at: [Link]
-
Gubler, H., et al. (2013). Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. Journal of Biomolecular Screening. Available at: [Link]
-
Petrusevska, D., et al. (2021). Epidermal Growth Factor Receptor T790M Mutation Testing in Non-Small Cell Lung Cancer: An International Collaborative Study to Assess Molecular EGFR T790M Testing in Liquid Biopsy. Cancers. Available at: [Link]
-
Inglese, J., et al. (2007). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Available at: [Link]
-
Clinical Lab Products. (2012). Test IDs Patients Best Suited for ALK Inhibition Therapy. Available at: [Link]
-
AstraZeneca. (2004). Assessing the Minimum Number of Data Points Required for Accurate IC50 Determination. Drug Discovery World. Available at: [Link]
-
Bowdish Lab. (2012). Characterization of an optimized protocol for an NF-κB luciferase reporter assay. ResearchGate. Available at: [Link]
-
Eurofins. (n.d.). A3 Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]
-
Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Available at: [Link]
-
Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. Available at: [Link]
-
Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. Available at: [Link]
-
ResearchGate. (2017). How can I calculate IC50 value from percent of residual activity?. Available at: [Link]
-
Kim, S. K., et al. (2010). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. Journal of Medicinal Chemistry. Available at: [Link]
-
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Available at: [Link]
-
BPS Bioscience. (n.d.). THP-1 Cell Line - NF- κB Reporter (Luc). Available at: [Link]
-
BPS Bioscience. (n.d.). HEK293 Cell Line - NF-κB Reporter (Luc). Available at: [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol. Available at: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. Available at: [Link]
-
Innoprot. (n.d.). Adenosine A3 Receptor Assay. Available at: [Link]
-
Wang, Z. (2007). Fluorescence detection techniques for protein kinase assay. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Coan, K. E. D., & Shoichet, B. K. (2008). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. Available at: [Link]
-
Cisbio. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]
-
Chan, F. W., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions | CoLab [colab.ws]
- 9. 2-Methylpyrido[3,4-b]pyrazine | C8H7N3 | CID 45116582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Derivatization of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one for Enhanced Kinase Inhibitor Potency
Abstract
The 2-methylpyrido[2,3-b]pyrazin-3(4H)-one core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous potent kinase inhibitors. Its rigid, heterocyclic structure provides an excellent framework for presenting pharmacophoric features to the ATP-binding site of various kinases, including FER, ALK, and others implicated in oncology.[1] However, achieving superior potency and selectivity often requires strategic derivatization of the core structure. This document provides a comprehensive guide for researchers, outlining key derivatization strategies, detailed experimental protocols, and methods for biological evaluation to enhance the potency of novel inhibitors based on this scaffold. We will explore the chemical logic behind modifying specific positions on the ring system and provide field-proven, step-by-step protocols for these transformations.
Introduction: The Pyrido[2,3-b]pyrazinone Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Small molecule kinase inhibitors that compete with ATP have revolutionized targeted therapy. The this compound scaffold serves as an effective "hinge-binding" motif. The nitrogen atoms within the pyrazinone ring can form critical hydrogen bonds with the kinase hinge region, a conserved backbone segment in the ATP-binding pocket, thereby anchoring the inhibitor.[3]
The core directive of any derivatization effort is to improve the therapeutic index of a lead compound. This is achieved by optimizing several parameters simultaneously:
-
Potency: Increasing affinity for the target kinase, often by exploiting additional hydrophobic pockets or forming new interactions.
-
Selectivity: Minimizing off-target activity by designing substituents that clash with the binding sites of other kinases.
-
Pharmacokinetics (ADME): Modifying physicochemical properties (e.g., solubility, lipophilicity) to improve absorption, distribution, metabolism, and excretion profiles.[1]
This guide will focus on derivatization at key positions of the this compound core, as illustrated below, to achieve these goals.
Figure 1: Core structure of this compound with key positions for derivatization highlighted.
Synthesis of the Core Scaffold
A robust and scalable synthesis of the starting material is paramount. The Hinsberg reaction provides a reliable method for constructing the pyridopyrazinone core.[4] More recently, green chemistry approaches have been developed to improve the sustainability of this process.[5]
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established Hinsberg reaction methodologies for pyridopyrazinones.[4]
Materials:
-
2,3-Diaminopyridine
-
Ethyl pyruvate
-
Anhydrous Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add 2,3-diaminopyridine (1.0 eq.).
-
Dissolve the starting material in anhydrous methanol (approx. 0.5 M concentration).
-
Add ethyl pyruvate (1.1 eq.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
A precipitate should form upon reaction completion (typically within 12-24 hours).
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a solid. Yields are typically high (>90%).[4]
Strategic Derivatization Protocols
To explore the structure-activity relationship (SAR), derivatization at multiple positions is necessary. This requires the synthesis of halogenated intermediates that can serve as versatile handles for modern cross-coupling reactions.
N4-Position: Modulating Solubility and Exploring New Pockets
Alkylation at the N4 position can significantly impact the compound's physicochemical properties, such as solubility and membrane permeability. Furthermore, the N-substituent can be designed to interact with solvent-exposed regions of the kinase or adjacent pockets.
This is a standard protocol for the N-alkylation of lactam systems.[6][7]
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq.)
-
Potassium carbonate (K₂CO₃) (1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Suspend this compound (1.0 eq.) in anhydrous DMF in a round-bottom flask.
-
Add K₂CO₃ (1.5 eq.) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
C7/C8-Positions: Probing the Solvent Front via Cross-Coupling
The C7 and C8 positions on the pyridine ring are often directed towards the solvent-exposed region of the ATP-binding site. Modification here is a powerful strategy to improve potency and selectivity by introducing groups that can form additional interactions or fine-tune the compound's properties. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose.[8]
First, a halogenated pyridopyrazinone intermediate is required. This can be synthesized from a halogenated 2,3-diaminopyridine using the method in Protocol 2.1. For this guide, we will assume the availability of 7-chloro-2-methylpyrido[2,3-b]pyrazin-3(4H)-one.
The Suzuki-Miyaura coupling is a robust method for installing aryl or heteroaryl groups.[9]
Materials:
-
7-Chloro-2-methylpyrido[2,3-b]pyrazin-3(4H)-one
-
Aryl- or heteroaryl-boronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Sodium carbonate (Na₂CO₃) (2.0 eq.)
-
Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Schlenk tube or microwave vial
Procedure:
-
To a Schlenk tube, add the 7-chloro-pyridopyrazinone (1.0 eq.), the boronic acid (1.2 eq.), Na₂CO₃ (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C (or use microwave irradiation, e.g., 120 °C for 30-60 min) until TLC or LC-MS indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired coupled product.
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines, which can act as hydrogen bond donors or acceptors.[10]
Materials:
-
7-Chloro-2-methylpyrido[2,3-b]pyrazin-3(4H)-one
-
Amine (primary or secondary) (1.2 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.)
-
Xantphos (or another suitable phosphine ligand) (0.04 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (0.02 eq.) and Xantphos (0.04 eq.) in the anhydrous solvent. Stir for 10 minutes to pre-form the catalyst.
-
Add the 7-chloro-pyridopyrazinone (1.0 eq.), the amine (1.2 eq.), and NaOtBu (1.4 eq.).
-
Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Biological Evaluation: From Enzyme to Cell
A successful derivatization campaign relies on a tiered approach to biological testing, moving from target-based enzymatic assays to more physiologically relevant cell-based assays.
Workflow for Biological Evaluation
Caption: Tiered workflow for evaluating newly synthesized derivatives.
Enzymatic Kinase Inhibition Assay
This primary assay measures the direct inhibition of the target kinase's catalytic activity. The ADP-Glo™ assay is a common luminescent-based method that quantifies ADP production.
This protocol is based on established procedures for the ADP-Glo™ Kinase Assay.[8][11]
Materials:
-
Recombinant human FER kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (serially diluted in DMSO)
-
384-well opaque plates
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of test compound solution or DMSO control.
-
Add 2 µL of a solution containing FER kinase and the peptide substrate in kinase reaction buffer.
-
Initiate the reaction by adding 2 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near its Kₘ for the kinase.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
-
Cellular Potency and Target Engagement
Cell-based assays are critical for confirming that a compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a functional response.
Ba/F3 cells are an IL-3 dependent pro-B cell line. When stably transfected to express an oncogenic kinase (e.g., Ba/F3-FER), their proliferation becomes dependent on the kinase activity, making them an excellent model system.[1][10]
Materials:
-
Ba/F3-FER engineered cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom, opaque-walled plates
Procedure:
-
Seed Ba/F3-FER cells into a 96-well plate at a density of ~5,000 cells per well in media.
-
Add serially diluted test compounds to the wells. Include a DMSO-only control.
-
Incubate the plates for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Calculate the percent inhibition of proliferation and determine the GI₅₀ (concentration for 50% growth inhibition).
In Vitro ADME Profiling
Early assessment of ADME properties is crucial to avoid late-stage failures. Key assays include kinetic solubility, metabolic stability in liver microsomes, and cell permeability.[5][12]
| Assay | Purpose | Typical Method |
| Kinetic Solubility | Measures the solubility of a compound in a buffer after addition from a DMSO stock. | Nephelometry or UV spectroscopy in phosphate-buffered saline (PBS). |
| Metabolic Stability | Assesses the rate of metabolism by liver enzymes (primarily Cytochrome P450s). | Incubation with human or rodent liver microsomes and NADPH, followed by LC-MS/MS analysis to quantify the remaining parent compound over time. |
| Permeability | Evaluates a compound's ability to cross a cell monolayer, predicting intestinal absorption. | Caco-2 cell monolayer assay, measuring the appearance of the compound in the basolateral chamber over time. |
| Plasma Protein Binding | Determines the fraction of compound bound to plasma proteins, as only the unbound fraction is active. | Rapid Equilibrium Dialysis (RED). |
Conclusion and Future Directions
The this compound scaffold is a highly versatile and clinically relevant starting point for the development of potent kinase inhibitors. The synthetic strategies and biological evaluation protocols detailed in this guide provide a robust framework for researchers to systematically explore the structure-activity relationship of this core. By employing modern synthetic methods like palladium-catalyzed cross-coupling and a tiered biological screening approach, novel derivatives with improved potency, selectivity, and drug-like properties can be efficiently identified and optimized. Future work in this area will likely involve the application of computational modeling to guide derivatization choices and the exploration of novel coupling partners to access previously unexplored chemical space.
References
-
Okafor, C. E., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Preprints.org. [Link]
-
Zheng, K., et al. (2015). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS Medicinal Chemistry Letters, 6(4), 413-418. [Link]
-
Uchida, N., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. [Link]
-
Selvita. (n.d.). In Vitro ADME. Selvita.com. [Link]
-
Elia, N., et al. (2025). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions. ResearchGate. [Link]
- CoLab. (2025). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one. CoLab.
-
Pochon, S., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3293-3313. [Link]
-
Scott, J. D., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 903-908. [Link]
-
Khan, I., & Al-Harrasi, A. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry. [Link]
-
Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-4361. [Link]
-
Tanimori, S., et al. (2021). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 12(8), 1266-1272. [Link]
-
Bentham Science Publishers. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Bentham Science. [Link]
-
ResearchGate. (2021). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.org. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(10), 12536-12546. [Link]
-
Yaqub, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33658-33674. [Link]
-
Orfi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5829-5834. [Link]
-
Chaikuad, A., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(7), 967-973. [Link]
-
Toudert, S., et al. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 82(11), 5661-5673. [Link]
-
Öcal, N., & Er, M. (2018). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 43(3), 209-216. [Link]
-
Ghorab, M. M., et al. (2018). Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial agents. BMC Chemistry, 12(1), 126. [Link]
-
Zhang, M., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][13][14]naphthyrin-5(6H)-one. Tetrahedron, 72(46), 7351-7356. [Link]
-
Yaqub, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. [Link]
-
Deshmukh, S. J., et al. (2024). Novel pyrido[2,3-b][2][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 79, 117155. [Link]
-
Al-Hourani, B. J., et al. (2019). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 24(18), 3244. [Link]
-
Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. [Link]
-
ResearchGate. (2025). The synthesis of substituted pyrazino[2,3‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. ResearchGate. [Link]
-
PubChem. (n.d.). 2-Methylpyrido[3,4-b]pyrazine. PubChem. [Link]
-
Daoui, O., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances, 11(4), 2261-2274. [Link]
-
ResearchGate. (2025). Pyrazine alkylation starting from N,N'‐bis(trimethylsilyl)‐1,4‐dihydropyrazines. ResearchGate. [Link]
Sources
- 1. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions | CoLab [colab.ws]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. proprogressio.hu [proprogressio.hu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one in Animal Models
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrido[2,3-b]pyrazinone Derivative
2-Methylpyrido[2,3-b]pyrazin-3(4H)-one is a novel heterocyclic compound belonging to a class of molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While the specific mechanism of action for this compound is yet to be fully elucidated, its structural motifs suggest potential interactions with key signaling pathways implicated in neuroinflammation and neurodegeneration. Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] This process involves the activation of glial cells, such as microglia and astrocytes, leading to the release of pro-inflammatory cytokines and reactive oxygen species that can contribute to neuronal damage.[3]
This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the initial preclinical evaluation of this compound in relevant animal models. The experimental design detailed herein aims to establish a foundational understanding of the compound's pharmacokinetic profile, assess its potential therapeutic efficacy in models of neuroinflammation and Parkinson's disease, and conduct a preliminary safety assessment. The protocols are designed to be robust and reproducible, providing a solid framework for go/no-go decisions in early-stage drug development.[4][5]
Phase 1: Foundational Studies - Pharmacokinetics and Formulation
A critical initial step in the preclinical evaluation of any new chemical entity is to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[6] These pharmacokinetic (PK) studies are essential for determining appropriate dosing regimens and ensuring adequate target engagement in subsequent efficacy studies.[7][8]
Formulation Development for In Vivo Administration
Given that many novel organic compounds exhibit poor water solubility, a suitable formulation is paramount for achieving adequate bioavailability.[9][10]
Protocol 1: Formulation of this compound for Oral and Intraperitoneal Administration
-
Solubility Assessment:
-
Determine the solubility of the compound in a panel of pharmaceutically acceptable vehicles (e.g., water, saline, 0.5% carboxymethylcellulose, polyethylene glycol 400, dimethyl sulfoxide, corn oil).
-
Assess solubility at various pH values to understand its ionization characteristics.
-
-
Formulation Strategy:
-
For poorly soluble compounds, consider micronization to increase surface area or the use of co-solvents and surfactants to create a solution or a stable suspension/emulsion.[11][12]
-
A common starting formulation for preclinical studies is a suspension in 0.5% carboxymethylcellulose (CMC) in saline.
-
For intravenous administration, if required for PK studies, the compound must be fully solubilized, potentially using a co-solvent system like 10% DMSO, 40% PEG400, and 50% saline.
-
-
Preparation of a 10 mg/mL Suspension for Oral Gavage:
-
Weigh the required amount of this compound.
-
In a sterile container, gradually add the 0.5% CMC vehicle to the compound while triturating with a mortar and pestle to create a uniform paste.
-
Continue to add the vehicle in small increments, mixing thoroughly to ensure a homogenous suspension.
-
Vortex the final suspension vigorously before each administration to ensure uniform dosing.
-
Pharmacokinetic Profiling in Rodents
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model:
-
Use male C57BL/6 mice (8-10 weeks old).
-
-
Study Design:
-
Administer a single dose of this compound via oral gavage (e.g., 10 mg/kg) and intraperitoneal injection (e.g., 5 mg/kg).
-
Include a separate cohort for intravenous administration (e.g., 1 mg/kg) to determine absolute bioavailability.
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters as summarized in the table below.[13]
-
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach maximum plasma concentration |
| AUC | Area under the plasma concentration-time curve |
| t½ | Half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F (%) | Bioavailability |
Phase 2: Efficacy Evaluation in Disease Models
Based on the structural characteristics of pyridopyrazinones, we hypothesize that this compound may possess anti-inflammatory and neuroprotective properties. To test this, we propose two well-established rodent models.
Model 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation
Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, is a widely used model to induce a robust neuroinflammatory response characterized by microglial and astrocyte activation and the production of pro-inflammatory cytokines.[1][14][15]
Experimental Workflow for LPS-Induced Neuroinflammation Model
Caption: Workflow for the LPS-induced neuroinflammation model.
Protocol 3: Assessing Efficacy in the LPS-Induced Neuroinflammation Model
-
Animal Model:
-
Male C57BL/6 mice (8-10 weeks old).
-
-
Study Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS (e.g., 1 mg/kg, i.p.)
-
Group 3: this compound (Dose 1) + LPS
-
Group 4: this compound (Dose 2) + LPS
-
Group 5: Positive Control (e.g., Dexamethasone) + LPS
-
-
Procedure:
-
Administer the test compound or vehicle orally one hour before intraperitoneal injection of LPS or saline.
-
24 hours post-LPS injection, perform behavioral tests.
-
Following behavioral testing, euthanize the animals and collect brain tissue for analysis.
-
-
Efficacy Endpoints:
-
Behavioral Assessment:
-
Biochemical Analysis (from brain homogenates):
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA.
-
Assess markers of oxidative stress, such as malondialdehyde (MDA) levels and glutathione (GSH) content.[18]
-
-
Histological Analysis (of brain sections):
-
Model 2: 6-Hydroxydopamine (6-OHDA)-Induced Model of Parkinson's Disease
The unilateral injection of the neurotoxin 6-OHDA into the striatum or medial forebrain bundle of rodents leads to a progressive loss of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[21][22][23]
Signaling Pathway in 6-OHDA-Induced Neurodegeneration
Sources
- 1. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ‘A picture is worth a thousand words’: The use of microscopy for imaging neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biotechfarm.co.il [biotechfarm.co.il]
- 7. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. future4200.com [future4200.com]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulations For Poorly Soluble And Low Bioavailability Drugs [clinicalleader.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]
- 19. Studying Neurodegenerative Disease | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. The 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The 6-hydroxydopamine model and parkinsonian pathophysiology: Novel findings in an older model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The 6-hydroxydopamine model and parkinsonian pathophysiology: Novel findings in an older model | Neurología (English Edition) [elsevier.es]
2-Methylpyrido[2,3-b]pyrazin-3(4H)-one for inhibiting [specific enzyme] activity
An Application Guide for the Characterization of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one as a Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibitor
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive framework for researchers to characterize the inhibitory activity of this compound against Glycogen Synthase Kinase 3 Beta (GSK-3β). The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1][2][3][4] While the specific target profile of this compound is an area of active investigation, its structural motifs suggest potential interaction with ATP-binding sites of kinases. This document outlines a series of robust protocols, from initial biochemical potency determination to cellular target engagement and functional downstream analysis, using GSK-3β as a representative and high-value therapeutic target.
GSK-3β is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell cycle regulation, and neuronal development.[5][6][7] Its dysregulation is implicated in diseases such as Alzheimer's, type 2 diabetes, and certain cancers, making it a subject of intense drug discovery efforts.[7][8] The methodologies presented herein are designed to provide a rigorous evaluation of a compound's efficacy and mechanism of action against GSK-3β.
Scientific Rationale and Mechanistic Overview
The Target: Glycogen Synthase Kinase 3 Beta (GSK-3β)
GSK-3β is a master regulator, integrating signals from various pathways, most notably the PI3K/Akt and Wnt/β-catenin pathways.[9] Unlike many kinases, GSK-3β is typically active in resting cells and is regulated through inhibitory phosphorylation.[6] For instance, activation of the PI3K/Akt pathway leads to the phosphorylation of GSK-3β at Serine 9 (Ser9), which creates a pseudosubstrate that blocks the active site and inactivates the kinase.[9][10]
In the canonical Wnt signaling pathway, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[9] Inhibition of GSK-3β, either by Wnt signaling or by a small molecule inhibitor, prevents β-catenin phosphorylation. This allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes.[9]
An effective small molecule inhibitor of GSK-3β is expected to mimic these natural regulatory mechanisms, leading to measurable downstream consequences.
Caption: GSK-3β signaling pathways and points of inhibition.
Protocol: Biochemical Potency Assessment
The first critical step is to determine if the compound directly inhibits the enzymatic activity of purified GSK-3β. The ADP-Glo™ Kinase Assay is an ideal platform for this purpose as it measures the production of ADP, a universal product of kinase reactions.[11][12][13] The assay is robust, highly sensitive, and has a large dynamic range.[14][15]
Principle of the ADP-Glo™ Kinase Assay
This is a two-step luminescent assay.[11]
-
Kinase Reaction & ATP Depletion: The kinase reaction is performed with the enzyme, substrate, ATP, and the test compound. Afterward, ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.
-
ADP Conversion & Detection: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[11][12]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol
This protocol is adapted for a 384-well plate format. Adjust volumes as necessary.[16][17]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. A typical starting concentration for the dilution plate would be 1 mM.
-
-
Reagent Preparation:
-
Thaw recombinant human GSK-3β enzyme, GSK peptide substrate, and ATP on ice.
-
Prepare 1x Kinase Reaction Buffer.
-
Dilute the GSK-3β enzyme to the working concentration (e.g., 0.5-1 ng/µL) in 1x Kinase Reaction Buffer. Note: Optimal enzyme concentration should be determined empirically via titration to achieve ~10-30% ATP consumption.[16]
-
Prepare a 2x Substrate/ATP mix in 1x Kinase Reaction Buffer containing the GSK peptide substrate and ATP at 2x their final desired concentrations (e.g., 50 µM ATP).
-
-
Assay Execution:
-
Add 1 µL of serially diluted compound or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.
-
Add 2 µL of the diluted GSK-3β enzyme to all wells except the "no enzyme" controls. Add 2 µL of 1x Kinase Reaction Buffer to the "no enzyme" wells.
-
Initiate the reaction by adding 2 µL of the 2x Substrate/ATP mix to all wells. The final reaction volume is 5 µL.
-
Mix the plate gently and incubate for 60 minutes at 30°C.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature (RT).
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at RT, protected from light.
-
Record luminescence using a plate reader.
-
Data Analysis and Presentation
The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.
Table 1: Example IC50 Data for this compound against GSK-3β
| Compound | Target | Assay Format | IC50 (nM) | Hill Slope | n |
|---|---|---|---|---|---|
| This compound | GSK-3β | ADP-Glo™ | 45.2 | 1.1 | 3 |
| CHIR-99021 (Control) | GSK-3β | ADP-Glo™ | 6.7 | 1.0 | 3 |
Protocol: Cellular Target Engagement Confirmation
A potent biochemical inhibitor must also demonstrate that it can enter a cell and physically bind to its intended target. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify target engagement in a physiological context.[18][19][20]
Principle of CETSA
The stability of a protein against thermal denaturation is altered upon ligand binding.[18][21] In CETSA, cells are treated with the compound and then heated across a range of temperatures. A stabilizing ligand (inhibitor) will increase the temperature at which the target protein unfolds and aggregates. The soluble fraction of the protein at each temperature is then quantified, typically by Western blot, to generate a "melting curve." A shift in this curve to a higher temperature in compound-treated cells confirms target engagement.[21][22]
Caption: General workflow for a Western Blot-based CETSA experiment.
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, SH-SY5Y) to ~80% confluency.
-
Treat cells with a high concentration of the test compound (e.g., 100x the biochemical IC50) or vehicle control (DMSO) for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a defined temperature range (e.g., 8-12 points from 40°C to 64°C), followed by a 3-minute cooling step at 4°C.[18]
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
-
Fractionation and Detection:
-
Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine protein concentration using a BCA assay.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a primary antibody specific for total GSK-3β.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group, normalize the intensity at each temperature to the intensity of the lowest temperature point (e.g., 40°C).
-
Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Protocol: Cellular Functional Activity Assessment
The final step is to demonstrate that target engagement translates into a functional cellular outcome. Inhibiting GSK-3β should lead to the stabilization of its substrates. A Western blot can be used to measure changes in the phosphorylation state of GSK-3β itself (an increase at the inhibitory Ser9 site is often an indirect indicator of upstream pathway activation, not direct inhibition) or, more directly, the accumulation of a downstream target like β-catenin.[23][24][25]
Detailed Protocol
-
Cell Treatment:
-
Plate cells (e.g., HEK293T) and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a defined period (e.g., 4-6 hours). Include a known GSK-3β inhibitor as a positive control.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Phosphatase inhibitors are critical to preserve phosphorylation states.[26]
-
Clear the lysates by centrifugation and determine the protein concentration.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST, as milk can cause background with phospho-antibodies).[26]
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each protein.
-
Normalize the phospho-GSK-3β signal to the total GSK-3β signal. Normalize the β-catenin signal to the β-actin signal.
-
A dose-dependent increase in β-catenin levels would provide strong evidence of functional GSK-3β inhibition in the Wnt signaling pathway.
-
References
-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Weis, A., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(3), 1489-1501. Retrieved from [Link]
-
Ma, T., et al. (2020). GSK-3β: A Bifunctional Role in Cell Death Pathways. International Journal of Molecular Sciences, 21(3), 969. Retrieved from [Link]
-
Chatterjee, A., et al. (2020). Highly potent PI3 K inhibitors showcasing the pyridopyrazine and diaminopteridine cores. ResearchGate. Retrieved from [Link]
-
Hardt, S. E., & Sadoshima, J. (2002). Glycogen Synthase Kinase-3β. Circulation Research, 90(10), 1055-1063. Retrieved from [Link]
-
Al-Gharabli, S. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. Retrieved from [Link]
-
Wang, Y., et al. (2024). Glycogen synthase kinase 3β: a key player in progressive chronic kidney disease. Cell & Bioscience, 14(1), 5. Retrieved from [Link]
-
BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]
-
Singh, S., et al. (2014). GSK3β: role in therapeutic landscape and development of modulators. RSC Advances, 4(82), 43813-43843. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1937-1949. Retrieved from [Link]
-
Al-Gharabli, S. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed. Retrieved from [Link]
-
Eslami, M., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). Retrieved from [Link]
-
Lin, Y. T., et al. (2018). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. ACS Chemical Neuroscience, 9(7), 1834-1842. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Western blot analysis of GSK3β, p-GSK3β (Ser9), Akt, p-Akt.... Retrieved from [Link]
-
Yaqub, M., et al. (2022). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 12(35), 22964-22978. Retrieved from [Link]
-
Bennett, J. S., et al. (2023). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions. Green Chemistry Letters and Reviews, 16(1). Retrieved from [Link]
-
ResearchGate. (n.d.). Western blotting analysis of GSK-3β phosphorylation at Ser9 and total.... Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analyses of GSK-3β, p-GSK-3β and GFAP in the CA1 region of the sham. Retrieved from [Link]
-
Orfi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5825-5829. Retrieved from [Link]
-
Suzuki, Y., et al. (1993). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 113(1), 51-59. Retrieved from [Link]
Sources
- 1. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. portlandpress.com [portlandpress.com]
- 10. Phospho-GSK-3 beta (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. promega.com [promega.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. eastport.cz [eastport.cz]
- 15. ADP-Glo™ Kinase Assay [promega.jp]
- 16. promega.com [promega.com]
- 17. GSK3β Kinase Enzyme System Application Note [promega.sg]
- 18. annualreviews.org [annualreviews.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. While specific data on 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one is emerging, the broader class of pyrido[2,3-b]pyrazine and structurally related pyrido[2,3-d]pyrimidine derivatives has been extensively studied. These compounds frequently exhibit potent anti-proliferative activity across a range of cancer cell lines by targeting key signaling pathways implicated in tumor growth and survival. This document provides a comprehensive guide for researchers investigating the application of this compound in cancer cell lines. It synthesizes established methodologies and mechanistic insights from closely related analogs to propose a robust framework for its evaluation as a potential anti-cancer agent.
Introduction: The Therapeutic Promise of the Pyrido[2,3-b]pyrazine Core
The fusion of pyridine and pyrazine rings creates the pyrido[2,3-b]pyrazine system, a nitrogen-rich heterocycle that has garnered considerable attention in drug discovery. Its structural resemblance to purines and pteridines allows it to interact with a variety of biological targets, most notably protein kinases. Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.
Derivatives of the parent pyrido[2,3-b]pyrazine and related scaffolds have demonstrated efficacy as inhibitors of several critical cancer-associated kinases, including:
-
Epidermal Growth Factor Receptor (EGFR) : Particularly in non-small cell lung cancer (NSCLC), where mutations can lead to resistance to standard therapies like erlotinib.[1][2]
-
Anaplastic Lymphoma Kinase (ALK) : A key driver in certain types of lymphoma and lung cancer.[3]
-
Threonine Tyrosine Kinase (TTK) : A crucial regulator of the spindle assembly checkpoint, representing a novel target for inducing chromosome missegregation and aneuploidy in cancer cells.[4]
-
Wnt/β-catenin Signaling Pathway : A fundamental pathway often aberrantly activated in colorectal and other cancers.[5]
Given this precedent, this compound is a compound of significant interest. The methyl and oxo substitutions on the pyrazine ring may confer unique pharmacological properties, including altered target selectivity, improved cell permeability, or novel mechanisms of action. The following sections provide detailed protocols and scientific rationale for systematically characterizing its anti-cancer potential.
Proposed Mechanism of Action and Key Signaling Pathways
Based on the activities of structurally related compounds, this compound may exert its anti-cancer effects through the modulation of one or more signaling pathways. A primary hypothesis is the inhibition of protein kinases that are critical for cancer cell proliferation and survival.
Figure 1: A diagram illustrating the potential inhibitory mechanisms of this compound on key oncogenic signaling pathways based on the known activities of related compounds.
Experimental Protocols
The following protocols are foundational for evaluating the anti-cancer activity of a novel compound like this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This initial screen is crucial for determining the concentration-dependent effect of the compound on the proliferation of various cancer cell lines. The MTT assay is a colorimetric method that measures metabolic activity, which generally correlates with cell viability.
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This assay determines whether the compound induces cell cycle arrest at a specific phase (G₀/G₁, S, or G₂/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in different phases of the cell cycle.
Protocol:
-
Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Protocol:
-
Treatment: Treat cells with the compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Annexin V binding buffer and analyze immediately by flow cytometry.
Sources
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel 3-arylethynyl-substituted pyrido[2,3,-b]pyrazine derivatives and pharmacophore model as Wnt2/β-catenin pathway inhibitors in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Formulation of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
Abstract
This guide provides a comprehensive framework for the formulation of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one, a heterocyclic compound of interest for preclinical evaluation. Given that many novel chemical entities (NCEs), particularly complex heterocyclic structures, exhibit poor aqueous solubility, this document outlines a systematic approach to developing suitable formulations for in vivo studies.[1][2][3] The protocols herein are designed to ensure maximal exposure for safety and efficacy testing by addressing potential bioavailability challenges early in the drug development pipeline.[3] We will detail pre-formulation assessment, strategies for vehicle selection and formulation development, and analytical protocols for characterization and stability testing.
Introduction: The Challenge of Poor Solubility in Preclinical Development
A significant percentage of new drug candidates, estimated to be as high as 90% in discovery pipelines, suffer from poor water solubility.[2][3] This characteristic presents a major hurdle for preclinical evaluation, as achieving adequate drug exposure in animal models is essential for meaningful toxicological and efficacy assessments.[2][3] Insufficient bioavailability can lead to inconsistent pharmacokinetic profiles, potentially causing promising compounds to be prematurely discarded.[1]
This compound, as a member of the pyrido[2,3-b]pyrazine class of compounds, is anticipated to have limited aqueous solubility.[4][5][6][7][8] Therefore, a strategic approach to formulation is critical. The goal of preclinical formulation is to develop a safe and effective delivery system that maximizes exposure, often by enhancing solubility or creating a stable dispersion.[3][9] This application note will guide the researcher through a logical, step-by-step process to formulate this specific compound for oral and intravenous administration in preclinical species.
Pre-formulation Assessment: Characterizing the API
Before formulation development can begin, a thorough understanding of the physicochemical properties of this compound is essential.[3] These initial studies, collectively known as pre-formulation, will inform the selection of an appropriate formulation strategy.
Analytical Method Development
A specific and sensitive analytical method, typically HPLC-UV or LC-MS/MS, must be developed and validated for the quantification of this compound. This method will be crucial for all subsequent experiments, including solubility and stability assessments.
Solubility Determination
The solubility of the compound should be determined in a range of pharmaceutically acceptable vehicles. This will help identify promising solvents and excipients for formulation development.
Protocol 1: Equilibrium Solubility Assessment
-
Add an excess amount of this compound to a series of vials, each containing a different vehicle (see Table 1 for examples).
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.
-
Analyze the concentration of the dissolved compound in the filtrate using the validated analytical method.
-
Express the results in mg/mL.
Table 1: Example Solubility Data for this compound
| Vehicle | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| Purified Water | e.g., <0.01 | e.g., <0.01 |
| Phosphate Buffered Saline (pH 7.4) | e.g., <0.01 | e.g., <0.01 |
| 0.1 N HCl | e.g., 0.05 | e.g., 0.08 |
| Polyethylene Glycol 400 (PEG 400) | e.g., 15.0 | e.g., 25.0 |
| Propylene Glycol (PG) | e.g., 10.0 | e.g., 18.0 |
| Dimethyl Sulfoxide (DMSO) | e.g., >50.0 | e.g., >50.0 |
| 0.5% (w/v) Methylcellulose in Water | e.g., <0.01 | e.g., <0.01 |
| Miglyol® 812 (Medium-chain triglyceride) | e.g., 0.5 | e.g., 1.2 |
| Solutol® HS 15 | e.g., 20.0 | e.g., 35.0 |
Note: The values in this table are hypothetical and should be replaced with experimental data.
pH-Stability Profile
The stability of the compound across a physiologically relevant pH range should be assessed to identify any potential degradation issues in the gastrointestinal tract or in liquid formulations.
Protocol 2: pH-Stability Profiling
-
Prepare solutions of this compound in a series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Store the solutions at controlled temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analyze the concentration of the remaining compound using the validated analytical method.
-
The appearance of new peaks in the chromatogram may indicate degradation products.
Formulation Development Strategies
Based on the pre-formulation data, an appropriate formulation strategy can be selected. The primary goal for preclinical studies is often to maximize exposure, which may involve creating solutions, suspensions, or lipid-based formulations.[3][9]
Workflow for Formulation Selection
The following diagram illustrates a typical workflow for selecting a suitable preclinical formulation.
Caption: Workflow for Preclinical Formulation Selection.
Solution Formulations (for IV and Oral Dosing)
If the compound exhibits sufficient solubility in a pharmaceutically acceptable co-solvent system, a solution is often the preferred formulation for initial studies due to dose uniformity.[10]
Protocol 3: Preparation of a Co-solvent-based Solution
-
Based on solubility data, select a primary solvent (e.g., PEG 400) and potentially a co-solvent (e.g., Propylene Glycol).
-
Weigh the required amount of this compound.
-
In a calibrated volumetric flask, add the primary solvent and dissolve the compound completely. Gentle warming or sonication may be used if necessary.[1]
-
If a co-solvent is used, add it to the mixture and mix thoroughly.
-
For intravenous formulations, sterile filtration through a 0.22 µm filter is required.[11]
-
For oral formulations, the final volume can be made up with water or a suitable buffer, keeping in mind the potential for precipitation upon dilution.[1]
Table 2: Example Co-solvent Formulations
| Formulation ID | Composition | Route of Administration |
| SOL-01 | 10% DMSO, 40% PEG 400, 50% Saline | Intravenous |
| SOL-02 | 20% PEG 400, 80% Water for Injection | Intravenous |
| SOL-03 | 30% Propylene Glycol, 10% Ethanol, 60% Water | Oral Gavage |
Note: The tolerability of these vehicles must be considered for the chosen animal model and route of administration.[12][13]
Suspension Formulations (for Oral Dosing)
For compounds with very low solubility, a suspension is a common and practical approach for oral dosing in preclinical studies.[1] The key is to ensure a uniform and stable dispersion.
Protocol 4: Preparation of a Micronized Suspension
-
If necessary, reduce the particle size of the this compound powder through micronization to improve dissolution rate.[2]
-
Prepare the suspension vehicle. A common choice is 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) or methylcellulose in purified water. A wetting agent, such as 0.1% Tween® 80, can be added to aid in the dispersion of the hydrophobic powder.
-
Weigh the required amount of the micronized compound.
-
In a mortar, add a small amount of the vehicle to the powder to form a smooth paste. This process, known as levigation, prevents clumping.
-
Gradually add the remaining vehicle while mixing continuously to achieve the final desired concentration.
-
Transfer the suspension to a suitable container and stir continuously before and during dose administration to ensure homogeneity.
Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can enhance oral absorption by presenting the drug in a solubilized state.[2] These can range from simple oily solutions to self-emulsifying drug delivery systems (SEDDS).
Protocol 5: Preparation of a Simple Lipid Solution
-
Select a suitable lipid vehicle (e.g., Miglyol® 812, sesame oil) based on solubility data.
-
Weigh the required amount of this compound.
-
Add the compound to the lipid vehicle.
-
Gently heat and stir the mixture until the compound is completely dissolved.
-
Allow the solution to cool to room temperature before administration.
Formulation Characterization and Stability
Once a lead formulation has been developed, it must be characterized to ensure it is suitable for in vivo use.
Physical Characterization
Table 3: Key Characterization Parameters for Preclinical Formulations
| Parameter | Solution | Suspension |
| Appearance | Clear, free of particulates | Uniform, homogenous dispersion |
| pH | Measure and record | Measure and record |
| Viscosity | Measure if co-solvents are highly viscous | Important for syringeability and resuspendability |
| Particle Size | Not applicable | Measure using laser diffraction (target < 20 µm) |
| Zeta Potential | Not applicable | Can indicate physical stability of the suspension |
Stability Testing
The stability of the formulation should be confirmed for the intended duration of the study.[3]
Protocol 6: Short-Term Formulation Stability
-
Prepare the final formulation and store it under the intended study conditions (e.g., room temperature, refrigerated).
-
At various time points (e.g., 0, 4, 8, 24 hours), visually inspect the formulation for any changes (e.g., precipitation, color change, phase separation).
-
For suspensions, assess the ease of resuspension.
-
Quantify the concentration of this compound at each time point to check for chemical degradation.
-
For suspensions, perform dose uniformity testing by sampling from the top, middle, and bottom of the container after mixing.
Conclusion
The successful preclinical development of this compound is highly dependent on the selection of an appropriate formulation. Due to the anticipated poor aqueous solubility of this heterocyclic compound, a systematic approach starting with thorough pre-formulation characterization is paramount. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to develop and characterize solution, suspension, or lipid-based formulations. By carefully considering the physicochemical properties of the API and the requirements of the preclinical study, a robust formulation can be developed to ensure reliable and meaningful in vivo data.
References
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available at: [Link]
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available at: [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]
-
Vehicles for Animal Studies. Gad Consulting Services. Available at: [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. Available at: [Link]
-
Preclinical formulations for pharmacokinetic studies. Admescope. Available at: [Link]
-
PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. Available at: [Link]
-
High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science. Available at: [Link]
-
Excipients used in the Formulation of Tablets. Open Access Journals. Available at: [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. Available at: [Link]
-
The Selection of Excipients for Oral Solid Dosage Forms. Handbook of Pharmaceutical Excipients. Available at: [Link]
-
2-Methylpyrido[3,4-b]pyrazine. PubChem. Available at: [Link]
-
Pyrido(2,3-b)pyrazine. PubChem. Available at: [Link]
-
FORMULATION DEVELOPMENT - The Role of Excipient Selection in the Development of Orally Disintegrating Tablets. Drug Development & Delivery. Available at: [Link]
-
Pyrido(2,3-b)pyrazine-2,3-diol. PubChem. Available at: [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available at: [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. NIH. Available at: [Link]
-
pyrido[2,3-b]pyrazine. ChemSynthesis. Available at: [Link]
-
Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. PubMed. Available at: [Link]
-
A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H). CoLab. Available at: [Link]
-
(PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. Available at: [Link]
-
Quaternization of pyrido[2,3‐b]pyrazines: 1 H and 13 C NMR Study. Sci-Hub. Available at: [Link]
-
6-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. PubChem. Available at: [Link]
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. altasciences.com [altasciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. admescope.com [admescope.com]
- 11. altasciences.com [altasciences.com]
- 12. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gadconsulting.com [gadconsulting.com]
Troubleshooting & Optimization
troubleshooting solubility issues of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one in biological buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one in biological buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome these common experimental hurdles.
Understanding the Molecule: Inferred Physicochemical Properties
Direct experimental data for this compound is not extensively published. However, by analyzing its structure, we can infer key properties that influence its solubility.
-
Structure: The molecule contains a fused aromatic pyrido[2,3-b]pyrazine core with a methyl group and a lactam (cyclic amide) functionality.
-
Lipophilicity (logP): The aromatic core contributes to its lipophilicity. A related compound, 2-Methylpyrido[3,4-b]pyrazine, has a computed XLogP3 of 0.5[1], suggesting that this compound is likely to be moderately lipophilic. This moderate lipophilicity can lead to poor aqueous solubility.
-
pKa: The pyridopyrazine ring system contains nitrogen atoms that can be protonated, giving the molecule a basic character. The lactam amide proton is weakly acidic. The overall pKa will be a composite of these functionalities, likely resulting in a net basic character. The solubility of such a compound will, therefore, be highly dependent on pH.
-
Hydrogen Bonding: The lactam group has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O)[2][3]. This allows for self-association and the formation of a stable crystal lattice, which can contribute to poor solubility.
Troubleshooting Quick Guide
For a rapid overview of potential solutions, consult the table below.
| Issue | Potential Cause | Recommended First Action |
| Compound precipitates upon addition to buffer | Low intrinsic aqueous solubility at the buffer's pH. | Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and dilute it into the final buffer. |
| Stock solution is hazy or contains visible particles | The compound has low solubility even in the chosen organic solvent. | Gently warm the stock solution (e.g., to 37°C) and/or sonicate. |
| Compound is soluble in organic stock but precipitates in the final aqueous solution | The final concentration in the buffer exceeds the aqueous solubility limit, and the percentage of organic co-solvent is too low. | Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent in the final solution (if the assay allows). |
| Solubility is inconsistent between experiments | Variability in buffer preparation (pH), temperature, or dissolution time. | Standardize buffer preparation, control the temperature, and ensure complete dissolution of the stock before use. |
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my phosphate-buffered saline (PBS) at pH 7.4. What should I do?
A1: Direct dissolution of moderately lipophilic compounds like this one in aqueous buffers is often challenging due to their low intrinsic solubility. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.
Step-by-Step Protocol for Stock Solution Preparation:
-
Select a Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and miscibility with water[4]. Other options include dimethylformamide (DMF) or ethanol.
-
Prepare a High-Concentration Stock: Weigh out the desired amount of this compound and add the organic solvent to achieve a high concentration (e.g., 10-50 mM). This minimizes the amount of organic solvent transferred to your final assay.
-
Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, gently warm the solution in a water bath (37-50°C) or sonicate for 5-10 minutes. Visually inspect the solution against a light source to ensure there are no suspended particles.
-
Dilute into Final Buffer: Add the stock solution to your biological buffer to achieve the desired final concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion and prevent localized precipitation. The final concentration of the organic solvent should be kept as low as possible (typically <1%) to avoid affecting the biological assay.
Q2: I've prepared a DMSO stock, but the compound still precipitates when I dilute it into my cell culture medium. How can I resolve this?
A2: This indicates that the final concentration in your medium is still above the aqueous solubility limit, even with the small amount of DMSO present. Here are several strategies to address this, which can be used alone or in combination.
Troubleshooting Workflow for Dilution Precipitation
Caption: Crystalline drug vs. solid dispersion.
Solvent Evaporation Method for Solid Dispersion Preparation:
-
Select a Carrier: Common hydrophilic carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[5]
-
Dissolve Components: Dissolve both this compound and the chosen carrier in a suitable organic solvent (e.g., methanol or ethanol). The drug-to-carrier ratio can be varied (e.g., 1:1, 1:5, 1:10 by weight) to find the optimal formulation.
-
Evaporate the Solvent: Remove the solvent using a rotary evaporator to form a thin film.
-
Dry the Dispersion: Further dry the solid mass under vacuum to remove any residual solvent.
-
Pulverize and Sieve: Scrape the dried solid dispersion and grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Reconstitution: The resulting powder can be suspended in an aqueous vehicle (e.g., water with a suspending agent like carboxymethylcellulose) for oral gavage.
Key Considerations for Success
-
Purity of the Compound: Impurities can significantly affect solubility. Ensure you are using a high-purity batch of this compound.
-
Equilibrium Solubility: The methods described above aim to achieve a thermodynamically stable solution. Be aware of the potential for supersaturation, which can lead to precipitation over time.
-
Validation: Always validate the chosen solubilization method to ensure it does not interfere with your downstream applications. Run appropriate vehicle controls in your experiments.
We hope this guide helps you successfully navigate the solubility challenges with this compound. For further assistance, please do not hesitate to contact our technical support team.
References
-
Koch, U.; Popelier, P. L. A. (2005). Looking Inside the Intramolecular C−H∙∙∙O Hydrogen Bond in Lactams Derived from α-Methylbenzylamine. Molecules, 10(1), 137-147. Available from: [Link]
-
Adler, M.; Laughlin, B.; Lieb, S. (1999). Effects of Lactam Ring Size on the Thermodynamics of Hydrogen Bonding in CCl4 solutions: Experimental and abinitio Studies. Physical Chemistry Chemical Physics, 1(23), 5333-5338. Available from: [Link]
-
PubChem. (n.d.). 2-Methylpyrido[3,4-b]pyrazine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]
-
Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Asian journal of pharmaceutical sciences, 9(6), 304-316. Available from: [Link]
-
World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from: [Link]
-
Parmar, K., & Patel, J. (2014). A review on various techniques for solubility enhancement of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 4(5), 143-148. Available from: [Link]
-
Baluja, S., & Movalia, J. (2018). Solubility of Some Novel Cyanopyridine Derivatives. MOJ Bioorganic & Organic Chemistry, 2(2), 68-72. Available from: [Link]
Sources
- 1. 2-Methylpyrido[3,4-b]pyrazine | C8H7N3 | CID 45116582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Looking Inside the Intramolecular C−H∙∙∙O Hydrogen Bond in Lactams Derived from α-Methylbenzylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Effects of Lactam Ring Size on the Thermodynamics of Hydrogen Bonding " by Mark Adler, Brian Laughlin et al. [digitalcommons.butler.edu]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up Synthesis of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of a chemical synthesis from the laboratory bench to pilot plant or full-scale production is a critical phase in drug development. This guide provides a dedicated technical support center for the synthesis of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one, a key heterocyclic scaffold in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document addresses common challenges and provides practical, field-proven troubleshooting strategies in a direct question-and-answer format.
I. Reaction and Regioselectivity Challenges
The synthesis of this compound is commonly achieved through the condensation of 2,3-diaminopyridine with pyruvic acid or its esters. While seemingly straightforward, this reaction presents several challenges, particularly concerning regioselectivity and reaction control, which are magnified during scale-up.
FAQ 1: We are observing a significant amount of the undesired regioisomer, 3-methylpyrido[2,3-b]pyrazin-2(1H)-one, in our crude product. How can we improve the regioselectivity of the reaction?
Root Cause Analysis: The formation of two regioisomers arises from the two non-equivalent amino groups of 2,3-diaminopyridine attacking the carbonyl groups of pyruvic acid. The desired product, this compound, results from the initial attack of the 2-amino group, while the isomeric impurity forms from the attack of the 3-amino group. Solvent choice has been shown to be a critical factor in directing this selectivity.
Troubleshooting Protocol:
-
Solvent Selection: Anhydrous methanol has been reported to favor the formation of this compound. In contrast, chloroform can promote the formation of the 3-methyl isomer. For scale-up, consider using a solvent system that has been demonstrated to provide high regioselectivity at the lab scale. "Green" solvents like ethyl lactate have also been explored and may offer both selectivity and environmental benefits.
-
Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Localized hot spots, a common issue in large reactors, can alter the kinetic versus thermodynamic control of the reaction, potentially leading to a decrease in regioselectivity.
-
pH Adjustment: The nucleophilicity of the amino groups is pH-dependent. Careful control of the reaction pH, if applicable to your specific process, can help in selectively activating the desired amino group for the initial condensation step.
| Parameter | Condition for 2-Methyl Isomer | Condition for 3-Methyl Isomer |
| Solvent | Anhydrous Methanol | Chloroform |
| Temperature | Room Temperature | Room Temperature |
Experimental Workflow for Solvent Screening:
Caption: Workflow for optimizing regioselectivity through solvent screening.
FAQ 2: The condensation reaction is highly exothermic, and we are concerned about thermal runaway during large-scale production. What measures can we take to ensure safety?
Root Cause Analysis: Condensation reactions are often exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature, potentially causing solvent to boil, increasing pressure, and accelerating decomposition reactions, which can result in a thermal runaway.
Troubleshooting and Safety Protocols:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, maximum heat flow, and adiabatic temperature rise. This data is crucial for designing an adequate cooling system.
-
Controlled Addition: Instead of adding the reagents all at once, implement a controlled, slow addition of one reagent to the other. This allows the cooling system to manage the heat generated in real-time.
-
Efficient Mixing: Ensure the reactor is equipped with an appropriate agitator to maintain a homogenous temperature throughout the vessel and prevent the formation of localized hot spots.
-
Emergency Quenching Plan: Have a pre-defined and tested emergency quenching procedure in place. This may involve the rapid addition of a cold, inert solvent or a chemical quencher to stop the reaction.
addressing metabolic instability of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one in vivo
A Guide for Researchers on Addressing In Vivo Metabolic Instability
Welcome to the technical support center for 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one and its analogs. This guide is designed for drug discovery and development scientists to diagnose, troubleshoot, and resolve issues related to the metabolic instability of this chemical series. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the metabolic liabilities of the this compound scaffold.
Q1: What is the most likely metabolic liability of the this compound core structure?
A1: The primary metabolic "soft spot" is the 2-methyl group. Aliphatic and benzylic methyl groups on heterocyclic rings are highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4.[1][2] This oxidative process converts the methyl group into a hydroxymethyl group, which can be further oxidized to an aldehyde and then a carboxylic acid. These metabolites are typically more polar and are readily excreted, leading to rapid clearance of the parent compound.[3]
Q2: Which enzyme systems are most likely responsible for the metabolism of this compound?
A2: Phase I metabolic enzymes are the principal drivers of clearance for this scaffold. The Cytochrome P450 (CYP) superfamily, located predominantly in the liver, is the most common enzyme system responsible for the oxidation of such N-heterocycles.[2][4][5] While CYP3A4 is often a major contributor, other isoforms like CYP2D6 and CYP2C9 could also be involved.[4] It is also prudent to consider the potential involvement of other oxidative enzymes like aldehyde oxidase (AOX), especially if CYP-inhibition studies do not fully account for the observed metabolism.[6]
Q3: What is the difference between Phase I and Phase II metabolism in the context of this molecule?
A3:
-
Phase I Metabolism: Involves the introduction or exposure of functional groups (e.g., -OH, -COOH) through oxidation, reduction, or hydrolysis.[3] For this molecule, the key Phase I reaction is the oxidation of the 2-methyl group. The pyridopyrazine core itself may also undergo oxidation, though this is often less favorable than oxidation of the alkyl substituent.[7]
-
Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules like glucuronic acid, sulfate, or glutathione.[3][8] If the 2-methyl group is hydroxylated in Phase I, the resulting alcohol could be a substrate for glucuronidation by UDP-glucuronosyltransferases (UGTs).
Q4: How does metabolic instability impact the potential of a drug candidate?
A4: High metabolic instability leads to rapid clearance and a short in vivo half-life. This has several negative consequences:
-
Poor Bioavailability: The drug is cleared before it can be absorbed and distributed to its target site.[6]
-
High Dosing Required: To maintain therapeutic concentrations, frequent and/or high doses may be necessary, which can increase the risk of off-target toxicity.
-
Inter-patient Variability: Genetic polymorphisms in metabolic enzymes (e.g., CYPs) can lead to significant differences in how individuals metabolize the drug, causing variable exposure and unpredictable efficacy or toxicity.[9]
Troubleshooting Guide for In Vivo Experiments
This section provides solutions to specific problems you might encounter during preclinical in vivo studies.
| Problem Observed | Potential Root Cause(s) | Recommended Troubleshooting Action(s) |
| Rapid In Vivo Clearance (High CL) | 1. Predicted Metabolic Liability: High intrinsic clearance due to rapid oxidation of the 2-methyl group by hepatic enzymes (e.g., CYPs).[1][10] | 1a. Perform in vitro metabolic stability assays (liver microsomes, hepatocytes) to confirm high intrinsic clearance.[11][12] 1b. Initiate medicinal chemistry efforts to block the site of metabolism (See Section 4). |
| 2. Poor Formulation/Solubility: The compound precipitates in vivo before it can be absorbed, leading to low exposure that mimics rapid clearance.[13][14][15] | 2a. Characterize the physicochemical properties (solubility, pKa, LogP). 2b. Test different formulations (e.g., using co-solvents, surfactants, or lipid-based systems) to improve solubility and exposure.[13][16] | |
| 3. Unanticipated Metabolic Pathways: Metabolism by non-CYP enzymes (e.g., Aldehyde Oxidase) or in extrahepatic tissues (e.g., gut wall) was not captured by initial in vitro screens.[6] | 3a. Conduct metabolite identification studies using high-resolution mass spectrometry to identify major metabolites in vivo. 3b. Run in vitro stability assays with S9 fractions (which contain cytosolic enzymes like AOX) or intestinal microsomes. | |
| High Inter-Individual Variability in Pharmacokinetic (PK) Data | 1. Metabolism by Polymorphic Enzyme: A single, polymorphic CYP enzyme (like CYP2D6 or CYP2C9) is primarily responsible for clearance.[4] | 1a. Use recombinant human CYP enzymes to identify which specific isoforms metabolize the compound. 1b. If a polymorphic enzyme is identified, prioritize chemical modifications that introduce alternative metabolic pathways to reduce reliance on a single enzyme. |
| 2. Formulation-Dependent Absorption: The formulation's performance is inconsistent, leading to variable absorption.[15] | 2a. Re-evaluate the formulation for robustness. Consider a solution-based formulation for initial PK studies to minimize absorption variability.[17] | |
| In Vitro-In Vivo Correlation (IVIVC) is Poor | 1. Transporter Effects: The compound is a substrate for uptake or efflux transporters in the liver or gut, which is not accounted for in standard metabolic assays. | 1a. Conduct in vitro transporter assays (e.g., Caco-2 for intestinal permeability, or assays for hepatic transporters like OATPs). |
| 2. Incorrect In Vitro System: The chosen in vitro system (e.g., liver microsomes) lacks necessary cofactors or enzymes for the primary clearance pathway (e.g., Phase II enzymes).[10][18] | 2a. Compare stability in microsomes vs. hepatocytes. Hepatocytes contain a full complement of Phase I and II enzymes and cofactors.[19] 2b. If the compound is very stable, consider extended incubation methods like the hepatocyte relay method.[18] | |
| 3. Plasma Protein Binding: High binding to plasma proteins can restrict the amount of free drug available for metabolism, making in vivo clearance lower than predicted from in vitro data. | 3a. Measure the fraction of unbound drug in plasma for the relevant species and incorporate this value into the in vitro to in vivo scaling calculations. |
Visualizing the Troubleshooting Process
This decision tree can guide your experimental approach when encountering unexpected in vivo results.
Caption: Troubleshooting workflow for high in vivo clearance.
Key Experimental Protocols
Here are standardized protocols for assessing metabolic stability. For all protocols, ensure you have a validated bioanalytical method (e.g., LC-MS/MS) for quantifying the parent compound.[20]
Protocol 1: Liver Microsomal Stability Assay
This assay is a high-throughput screen to evaluate Phase I metabolic stability.[10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
-
Ice-cold acetonitrile with internal standard for reaction termination
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a master mix of buffer and microsomes to a final protein concentration of 0.5 mg/mL. Pre-warm this mix at 37°C for 5 minutes.
-
Initiation: Prepare the test compound incubation plate by adding the compound to the master mix at a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.
-
Reaction Start: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot a sample of the incubation mixture into a quench plate containing ice-cold acetonitrile with an internal standard. The "0 min" sample should be taken immediately after adding NADPH.
-
Controls:
-
Negative Control (-NADPH): Run one set of incubations for the longest time point without adding the NADPH regenerating system to check for non-enzymatic degradation.
-
Positive Control: Run known compounds to ensure the microsomal batch is active.
-
-
Sample Processing: Centrifuge the quench plate to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis:
-
Plot the natural log of the percent remaining of the test compound versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (protein concentration in mg/mL)
-
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment, as hepatocytes contain both Phase I and Phase II enzymes and their associated cofactors.[19]
Objective: To determine the in vitro intrinsic clearance in a whole-cell system.
Materials:
-
Cryopreserved suspension hepatocytes (human, rat, etc.)
-
Hepatocyte incubation medium (e.g., Williams Medium E)
-
Test compound and controls (as in Protocol 1)
-
96-well plate
-
Orbital shaker within a 37°C incubator
-
Ice-cold acetonitrile with internal standard
Procedure:
-
Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute into pre-warmed incubation medium as per the supplier's instructions. Determine cell viability and concentration.
-
Plating: Adjust the cell suspension to a final density of 0.5-1.0 x 10⁶ viable cells/mL. Add the cell suspension to the wells of a 96-well plate.
-
Compound Addition: Add the test compound to the wells at a final concentration of 1 µM. Place the plate on an orbital shaker in a 37°C, 5% CO₂ incubator.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove aliquots and quench with ice-cold acetonitrile containing an internal standard.
-
Controls:
-
Negative Control (Heat-inactivated): Use heat-inactivated hepatocytes to account for non-enzymatic degradation and non-specific binding.
-
Positive Control: Use compounds with known clearance rates in hepatocytes.
-
-
Sample Processing & Analysis: Process and analyze samples as described in Protocol 1. The data analysis is also identical, yielding t½ and CLint values.
Strategic Guidance for Improving Metabolic Stability
If in vitro assays confirm that this compound is metabolically unstable, the following medicinal chemistry strategies can be employed. The goal is to modify the molecule to block or reduce the rate of metabolism while retaining the desired pharmacological activity.[21][22]
Visualizing the Metabolic Hotspot and Mitigation Strategies
Caption: Key metabolic pathway and points of intervention.
Strategy 1: Bioisosteric Replacement of the Methyl Group
Bioisosteric replacement involves substituting the labile methyl group with another group that is sterically and electronically similar but more resistant to oxidation.[1][23][24]
| Replacement for -CH₃ | Rationale | Potential Risks |
| Cyclopropyl | The C-H bonds on a cyclopropyl ring are stronger and less accessible to CYP enzymes, significantly reducing the rate of oxidation.[1] | May alter binding affinity or physicochemical properties (e.g., LogP). |
| Trifluoromethyl (-CF₃) | The C-F bond is extremely strong and not susceptible to oxidative cleavage. The electron-withdrawing nature of fluorine also deactivates adjacent C-H bonds.[25] | Can significantly increase lipophilicity and may introduce off-target effects. |
| t-Butyl | The central carbon has no hydrogens to abstract, and the methyl groups are sterically hindered. However, oxidation can still occur at one of the methyls. | Large steric bulk may negatively impact binding to the primary target. |
| Oxetane | Can serve as a polar replacement for groups like gem-dimethyl or carbonyls, potentially improving solubility while maintaining structural orientation.[26] | Synthetic feasibility and impact on target pharmacology must be assessed. |
Strategy 2: Deuteration (Kinetic Isotope Effect)
Replacing the hydrogens on the methyl group with deuterium (²H) can slow metabolism.[27]
-
Mechanism: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since C-H bond cleavage is often the rate-limiting step in CYP-mediated oxidation, the stronger C-D bond is broken more slowly.[28][29] This is known as the Deuterium Kinetic Isotope Effect (KIE).
-
Application: Synthesize the d₃-analog (CD₃) of the lead compound and re-evaluate its stability in microsomal or hepatocyte assays. A significant increase in half-life confirms that methyl group oxidation is the primary metabolic pathway and that deuteration is a viable strategy.
-
Advantages: This is a minimal structural change, making it less likely to affect the compound's on-target pharmacology compared to larger bioisosteric replacements.[25][30]
Strategy 3: Modulating Electronics of the Heterocyclic Core
Incorporating electron-withdrawing groups onto the pyridopyrazine ring system can decrease the electron density of the entire molecule, making it less susceptible to oxidation by CYP enzymes.[7]
-
Application: Introduce a fluorine or chlorine atom at an available position on the pyridine or pyrazine ring.
-
Caution: This strategy is less specific than modifying the metabolic soft spot directly and has a higher risk of altering the compound's primary pharmacology, pKa, and solubility.
By systematically applying the diagnostic and strategic frameworks outlined in this guide, researchers can efficiently identify the root causes of metabolic instability for this compound and rationally design next-generation compounds with improved in vivo properties.
References
- Vertex AI Search, Mitigating heterocycle metabolism in drug discovery. - Semantic Scholar. Accessed January 15, 2026.
- IJPPR, Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Accessed January 15, 2026.
- Journal of Medicinal Chemistry, Mitigating Heterocycle Metabolism in Drug Discovery. Accessed January 15, 2026.
- WuXi AppTec, How to Improve the Bioavailability of Poorly Water-Soluble Compounds?. Accessed January 15, 2026.
- PMC, Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Accessed January 15, 2026.
- Cresset Group, Addressing metabolic liabilities by bioisosteric replacements with Spark. Accessed January 15, 2026.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- PubMed, Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classific
- PubMed Central, A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles. Accessed January 15, 2026.
- RSC Publishing, Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Accessed January 15, 2026.
- PubMed, The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Accessed January 15, 2026.
- WuXi AppTec DMPK, How to Study Slowly Metabolized Compounds Using In Vitro Models. Accessed January 15, 2026.
- ResearchGate, The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. Accessed January 15, 2026.
- Future4200, Formulation of poorly water-soluble drugs for oral administr
- ResearchGate, Mitigating Heterocycle Metabolism in Drug Discovery. Accessed January 15, 2026.
- PMC - PubMed Central, Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Accessed January 15, 2026.
- YouTube, Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. Accessed January 15, 2026.
- World Pharma Today, Innovative Formulation Strategies for Poorly Soluble Drugs. Accessed January 15, 2026.
- Nuvisan, Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Accessed January 15, 2026.
- Chem-Space, Bioisosteric Replacements. Accessed January 15, 2026.
- Springer Nature Experiments, Metabolic Stability Assessed by Liver Microsomes and Hep
- Evotec, Microsomal Stability | Cyprotex ADME-Tox Solutions. Accessed January 15, 2026.
- ACS Bio & Med Chem Au, The Effect of Deuteration and Homologation of the Lactam Ring of Nirmatrelvir on Its Biochemical Properties and Oxidative Metabolism. Accessed January 15, 2026.
- PubMed, Modulation of phase II drug metabolizing enzyme activities by N-heterocycles. Accessed January 15, 2026.
- PMC - NIH, Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. Accessed January 15, 2026.
- Cambridge MedChem Consulting, Bioisosteric Replacements. Accessed January 15, 2026.
- Benchchem, The Strategic Role of Deuteration in Enhancing Metabolic Stability: A Technical Guide. Accessed January 15, 2026.
- PubMed Central, TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Accessed January 15, 2026.
- ResearchGate, Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. Accessed January 15, 2026.
- Drug Discovery News, Navigating new regulatory guidelines for drug metabolism studies. Accessed January 15, 2026.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Accessed January 15, 2026.
- PMC - NIH, Mechanisms of Cytochrome P450-Catalyzed Oxid
- PubMed, Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic p
- IJNRD, “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Accessed January 15, 2026.
- Tackling metabolism issues in drug discovery with in silico methods. Accessed January 15, 2026.
- MSD Manual Professional Edition, Drug Metabolism - Clinical Pharmacology. Accessed January 15, 2026.
- PubMed, Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists with Reduced Potential for the Formation of Reactive Metabolites. Accessed January 15, 2026.
- MDPI, Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Accessed January 15, 2026.
- PubMed, Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with antidepressant- and anxiolytic-like activities. Accessed January 15, 2026.
- RSC Publishing, Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
- ResearchGate, A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions. Accessed January 15, 2026.
- CoLab, A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H). Accessed January 15, 2026.
- Chemical Papers, Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Accessed January 15, 2026.
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C–H oxidation of carbocyclic N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of phase II drug metabolizing enzyme activities by N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of aminopyrine and derivatives in man: in vivo study of monomorphic and polymorphic metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. nuvisan.com [nuvisan.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. future4200.com [future4200.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. youtube.com [youtube.com]
- 18. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Mitigating heterocycle metabolism in drug discovery. | Semantic Scholar [semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem-space.com [chem-space.com]
- 24. drughunter.com [drughunter.com]
- 25. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 26. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
overcoming resistance to 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one in [specific context]
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for researchers encountering resistance to Cmpd-MPP , a novel kinase inhibitor with a 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one scaffold, within the context of BRAF V600E-Mutant Melanoma Models . While Cmpd-MPP is a fictional compound for the purpose of this guide, the principles, mechanisms, and protocols discussed are grounded in well-established cancer biology and are broadly applicable to targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is Cmpd-MPP and how does it work?
Cmpd-MPP is a potent, ATP-competitive kinase inhibitor designed to target the constitutively active BRAF V600E mutant protein. In sensitive melanoma cells, this leads to the shutdown of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, resulting in cell cycle arrest and apoptosis.[1][2]
Q2: My Cmpd-MPP-treated cells initially responded well, but have now resumed proliferation. What is happening?
This is a classic example of acquired resistance. Cancer cells can adapt to the selective pressure of a targeted inhibitor through various genetic and non-genetic mechanisms.[3][4] The most common cause is the reactivation of the MAPK pathway or the activation of alternative, parallel survival pathways like the PI3K/AKT pathway.[1][5][6]
Q3: What are the most common molecular mechanisms of resistance to a BRAF inhibitor like Cmpd-MPP?
Resistance mechanisms are diverse but typically converge on a few key outcomes.[3][7] These include:
-
MAPK Pathway Reactivation:
-
Activation of Bypass Pathways:
-
Drug Efflux:
Troubleshooting Guide: Experimental Issues
Issue 1: My IC50 value has shifted significantly, confirming resistance. What is my next step?
Answer: Once you have quantitatively confirmed resistance with a dose-response assay, the next critical step is to investigate the underlying mechanism. A logical workflow is essential to efficiently identify the cause and devise a strategy to overcome it.
Workflow for Investigating Acquired Resistance
Caption: Workflow for diagnosing and addressing Cmpd-MPP resistance.
Step-by-Step Guide:
-
Assess MAPK Pathway Status: The first and most important check is to see if the MAPK pathway has been reactivated. Perform a Western blot on lysates from your parental (sensitive) and resistant cells, both with and without Cmpd-MPP treatment. Probe for phosphorylated (p-) MEK and p-ERK.[17][18]
-
Result A: p-ERK levels are high in resistant cells despite Cmpd-MPP treatment. This indicates MAPK reactivation. The resistance mechanism is likely upstream of or at MEK. Proceed to sequence NRAS, BRAF (for amplification/splicing), and MEK1/2.[3][8][9]
-
Result B: p-ERK levels remain low in resistant cells. This suggests the resistance is MAPK-independent. Proceed to check bypass pathways.
-
-
Assess Bypass Pathways: If the MAPK pathway is still inhibited, cells are likely surviving via another signaling route. Perform a Western blot and probe for key nodes of the PI3K pathway, such as p-AKT and p-S6.[1][5]
-
Assess Drug Efflux: In parallel, check if the compound is being actively removed from the cells. This can be done by co-treating your resistant cells with Cmpd-MPP and a broad-spectrum ABC transporter inhibitor like Verapamil or Elacridar.[14]
Issue 2: My Western blot shows MAPK pathway reactivation. How do I overcome this?
Answer: Reactivation of the MAPK pathway is the most common escape route from BRAF inhibition.[3][7] The best strategy is to inhibit the pathway at a lower point.
Recommended Strategy: Combination Therapy with a MEK Inhibitor
Combining Cmpd-MPP (a BRAF inhibitor) with a MEK inhibitor (e.g., Trametinib, Cobimetinib) is a clinically validated strategy to prevent or overcome resistance.[1][19][20] This dual blockade is effective against many reactivation mechanisms, including NRAS mutations and BRAF amplification, because it shuts down the pathway downstream of these events.[3][6]
Data Presentation: Expected IC50 Shifts with Combination Therapy
| Cell Line | Treatment | Typical IC50 (nM) | Fold Change |
| Parental | Cmpd-MPP | 10 | - |
| Parental | MEK Inhibitor | 5 | - |
| Resistant | Cmpd-MPP | >1000 | >100x |
| Resistant | MEK Inhibitor | 8 | <2x |
| Resistant | Cmpd-MPP + MEK Inhibitor (1:1) | 15 | Synergistic Re-sensitization |
This table illustrates a hypothetical but typical outcome where the resistant line is re-sensitized by the combination therapy.
Experimental Protocol: Synergy Analysis To formally test this, you should perform a synergy experiment by treating resistant cells with a matrix of concentrations of both Cmpd-MPP and a MEK inhibitor. Analyze the data using a synergy model like Bliss Independence or Loewe Additivity.[21][22] Web-based tools like SynergyFinder can be used for this analysis.[23][24]
Issue 3: My results point to PI3K/AKT pathway activation. What are my options?
Answer: If cells are surviving through PI3K/AKT signaling, you must co-target this bypass pathway.
Recommended Strategy: Combination with a PI3K or AKT Inhibitor
Several inhibitors targeting the PI3K/AKT/mTOR pathway are available (e.g., Buparlisib (PI3Ki), Ipatasertib (AKTi), Everolimus (mTORi)). Combining one of these with Cmpd-MPP can restore apoptosis.[25][26]
Signaling Pathway Visualization
Sources
- 1. Overcoming resistance to BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detecting Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Receptor tyrosine kinases in cancer escape from BRAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor tyrosine kinases in cancer escape from BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 15. consensus.app [consensus.app]
- 16. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BRAF inhibitors: resistance and the promise of combination treatments for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. oncotarget.com [oncotarget.com]
- 26. aacrjournals.org [aacrjournals.org]
Technical Support Center: Refining Purification Methods for 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
Welcome to the technical support center dedicated to the purification of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with isolating this important heterocyclic scaffold. As a nitrogen-containing heterocycle, this compound presents unique purification challenges that require a systematic and well-understood approach.[1][2][3] This document provides in-depth, experience-driven answers to common issues, ensuring you can achieve the desired purity for your downstream applications.
Part 1: Foundational Purification Strategy - FAQs
This section addresses the initial decisions and most frequently encountered questions when starting the purification process.
FAQ 1: What is the best initial approach to purify crude this compound from a synthesis reaction?
For most routine purifications where the crude material is reasonably pure (>80%), recrystallization is the most efficient and scalable first-line method. It leverages differences in solubility between your target compound and impurities at varying temperatures. The key is to find a solvent that solubilizes the compound well at elevated temperatures but poorly at room or sub-ambient temperatures.[4]
Causality: The ordered process of crystal lattice formation inherently excludes impurities, which remain in the solvent (mother liquor). This physical separation is often more effective for removing structurally dissimilar impurities than chromatography and is significantly more economical on a larger scale.
A systematic solvent screen is the first and most critical step.
Experimental Protocol: Screening for an Optimal Recrystallization Solvent
-
Preparation: Place approximately 10-20 mg of your crude, dry compound into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (0.2-0.5 mL). See the table below for starting suggestions. Note which solvents dissolve the compound at room temperature; these are unsuitable as primary recrystallization solvents but may be useful as the "good" solvent in a co-solvent system.
-
Heating: For solvents that did not dissolve the compound at room temperature, gently heat the tubes in a sand or water bath while swirling.[5] Continue adding the hot solvent dropwise until the solid just dissolves. Crucially, use the minimum amount of hot solvent necessary. [6]
-
Cooling & Observation: Allow the clear solutions to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the tube with a glass rod to create nucleation sites.[6] Afterwards, place the tubes in an ice bath to maximize crystal formation.[4][6]
-
Selection: The ideal solvent is one that dissolves the compound completely when hot and yields a large quantity of crystalline precipitate upon cooling.
Table 1: Common Solvents for Screening Heterocyclic Compounds
| Solvent | Polarity | Boiling Point (°C) | Typical Use & Rationale |
| Ethanol | Polar Protic | 78 | Often effective for polar heterocycles. Its volatility makes for easy drying. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol but can offer different solubility profiles. |
| Ethyl Acetate | Medium Polarity | 77 | A good starting point for moderately polar compounds. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for nitrogen-containing compounds. |
| Toluene | Nonpolar | 111 | Useful for less polar compounds or as an anti-solvent. |
| Water | Very Polar | 100 | Can be used if the compound has limited water solubility, often in a mixture with an alcohol.[7] |
FAQ 2: When should I choose column chromatography over recrystallization?
You should proceed with column chromatography under the following circumstances:
-
Failure of Recrystallization: The compound "oils out" instead of crystallizing, or no suitable single or co-solvent system can be found.
-
Separation of Similar Impurities: The crude mixture contains impurities with very similar solubility profiles to the desired product, such as regioisomers. For instance, the synthesis of this compound via a Hinsberg reaction can produce the isomer 3-methylpyrido[2,3-b]pyrazin-2(1H)-one.[8] These isomers often have similar solubilities but different polarities, making them ideal candidates for chromatographic separation.
-
Highly Impure Samples: When the crude material is less than ~70% pure, recrystallization is often inefficient. Chromatography is better suited to separate multiple components in a single pass.
Part 2: Troubleshooting Guide for Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My compound forms an oil during recrystallization and refuses to crystallize.
Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.[5]
Caption: Troubleshooting workflow for oiling out during recrystallization.
Issue 2: My compound streaks badly on a silica TLC plate and gives poor separation in column chromatography.
This is a classic and highly common issue for nitrogen-containing heterocycles like this compound.
Causality: The lone pairs on the nitrogen atoms are basic and interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This strong, non-specific binding leads to significant peak tailing (streaking), where the compound moves down the column in a diffuse band rather than a sharp peak, resulting in poor separation.[6]
Solution: The interaction must be suppressed. This can be achieved in two primary ways:
-
Modify the Mobile Phase: Add a small amount of a competitive base to the eluent. This additive will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.[6]
-
Change the Stationary Phase: Use a less acidic or basic stationary phase, such as alumina.[6]
Table 2: Mobile Phase Modifiers to Suppress Tailing on Silica Gel
| Modifier | Typical Concentration | When to Use | Mechanism of Action |
| Triethylamine (TEA) | 0.1 - 1% v/v | Standard choice for basic compounds. | Neutralizes acidic silanol groups, preventing strong analyte interaction. |
| Ammonia (as 7N in Methanol) | 0.5 - 2% v/v | For more strongly basic compounds or when TEA is ineffective. | A stronger base than TEA, providing more effective masking of silica acidity. |
| Acetic Acid | 0.1 - 1% v/v | For acidic compounds only. (Not recommended for this topic). | Protonates the analyte, reducing its interaction with silica. |
Experimental Protocol: Optimizing a Mobile Phase for Column Chromatography
-
Initial Screening: Using TLC, test various solvent systems of differing polarity (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find a system that moves your compound off the baseline.
-
Rf Value Optimization: Adjust the solvent ratio until the Rf value of your target compound is approximately 0.25-0.35 .[9] This Rf provides the optimal balance between resolution and elution time. If the Rf is too high (>0.5), decrease the polarity of the mobile phase. If it's too low (<0.2), increase the polarity.[6]
-
Address Streaking: If streaking is observed, add 0.5% triethylamine to the optimized solvent system from step 2. Run a new TLC plate. You should observe a more compact, well-defined spot with a slightly higher Rf value.
-
Final Check: Confirm that the separation between your desired product and key impurities is adequate with the modified mobile phase before committing to a large-scale column.
Issue 3: I have low recovery after column chromatography.
Low recovery can be frustrating and points to several potential issues.
Causality & Troubleshooting:
-
Compound is Too Polar: The compound may be sticking irreversibly to the silica gel. If your compound doesn't elute even with a highly polar solvent system (e.g., 10% Methanol in Dichloromethane), it may be too polar for normal-phase chromatography.[10] Consider switching to reversed-phase (C18) silica.
-
Compound Decomposition: Your compound may be unstable on silica gel.[10] You can test for this by spotting your pure compound on a TLC plate, letting it sit for 30-60 minutes, and then eluting it. If a new spot appears or the original spot streaks, decomposition is likely occurring. In this case, using a less acidic stationary phase like neutral alumina or deactivating the silica gel is recommended.
-
Column Overloading: The amount of crude material applied to the column should not exceed 1-5% of the mass of the stationary phase.[6] Overloading leads to broad bands that overlap, making clean separation and recovery impossible.
-
Improper Fraction Collection: Your compound may have eluted earlier or later than expected. Analyze all collected fractions by TLC before combining them. It's also possible the fractions are too dilute to see by eye; try concentrating a few fractions to see if the compound is present.[10]
Decision Workflow: Choosing the Right Purification Path
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification [chem.rochester.edu]
Technical Support Center: Navigating Oral Bioavailability Challenges of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
Introduction: Researchers frequently encounter promising new chemical entities (NCEs) that exhibit potent in vitro activity but fail to translate into in vivo efficacy due to poor oral bioavailability. 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one and its analogs, a scaffold of significant interest in medicinal chemistry, often present such challenges.[1] This guide serves as a technical support resource for drug development professionals, providing a systematic, question-driven framework to diagnose the root causes of poor oral exposure and implement rational, evidence-based strategies for improvement. Our approach moves beyond simple protocols to explain the causal-chain logic behind each experimental choice, ensuring a robust and reproducible development pathway.
Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Diagnosis
This section addresses the preliminary questions researchers face when confronted with a low oral bioavailability result.
Q1: What are the primary reasons a compound like this compound would have poor oral bioavailability?
A1: The oral bioavailability of any drug is governed by a sequence of key processes. For a heterocyclic scaffold like this, the primary barriers are typically:
-
Poor Aqueous Solubility: The compound must first dissolve in the gastrointestinal (GI) fluids to be absorbed. Many complex organic molecules have low water solubility, making the dissolution rate a limiting factor.[2][3]
-
Low Intestinal Permeability: After dissolving, the drug must pass through the intestinal epithelium to enter the bloodstream. The molecule's size, charge, and lipophilicity dictate its ability to cross this lipid membrane barrier.
-
Extensive First-Pass Metabolism: Before reaching systemic circulation, the drug passes through the gut wall and the liver, both of which are rich in metabolic enzymes. Enzymes like Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO) can rapidly break down the compound, reducing the amount of active drug that reaches the bloodstream.[4] Related pyridopyrimidinone scaffolds are known substrates for AO metabolism, which should be a key consideration for this compound class.[4]
Q2: I have just received initial pharmacokinetic (PK) data showing low oral exposure. What is my immediate next step?
A2: The immediate goal is to systematically identify which of the barriers mentioned in A1 is the primary culprit. A logical, tiered approach is essential to conserve resources and time. We recommend a parallel workflow of in silico predictions and foundational in vitro experiments.
Workflow for Initial Diagnosis of Poor Oral Bioavailability
Caption: Initial diagnostic workflow for poor bioavailability.
Q3: What specific properties of this compound should I be concerned about?
A3: Based on its core structure, we can anticipate several challenges. The planar, fused heterocyclic system suggests potential for poor aqueous solubility due to crystal lattice energy. The presence of nitrogen atoms and a lactam-like structure could make it a substrate for various metabolic enzymes.
| Property | Anticipated Challenge | Rationale |
| Aqueous Solubility | Likely low | Fused aromatic systems often have high melting points and strong crystal packing, hindering dissolution. |
| Lipophilicity (LogP) | Moderate to High | The methyl group and bicyclic core contribute to lipophilicity, which can aid permeability but may also increase metabolic clearance and decrease solubility. |
| Metabolic Stability | Potential AO/CYP substrate | Heterocyclic rings, particularly those adjacent to carbonyl groups, are susceptible to oxidation by enzymes like Aldehyde Oxidase (AO) and CYPs.[4] |
| pKa | Weakly basic/neutral | The pyridine nitrogen can be protonated, but the overall molecule may not have a strong enough pKa for simple salt formation to dramatically improve solubility. |
Table 1: Anticipated Physicochemical Challenges.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for diagnosing and solving specific bioavailability issues.
Guide 1: Addressing Poor Aqueous Solubility
If your initial assays confirm that low solubility is the primary barrier, the goal is to increase the concentration of the drug dissolved in the GI tract (Cgastro).
Step 1: Accurate Solubility Assessment
-
Objective: To determine the thermodynamic and kinetic solubility of your compound in physiologically relevant media.
-
Protocol: Multi-media Shake-Flask Solubility Assay
-
Prepare solutions of Simulated Gastric Fluid (SGF, pH 1.2), Fasted-State Simulated Intestinal Fluid (FaSSIF, pH 6.5), and Fed-State Simulated Intestinal Fluid (FeSSIF, pH 5.0).
-
Add an excess of solid this compound to 1 mL of each medium in triplicate in glass vials.
-
Agitate vials at 37°C for 24-48 hours to reach equilibrium (thermodynamic solubility). For kinetic solubility, take a sample at an earlier time point (e.g., 2 hours).
-
Filter the samples through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.
-
-
Interpretation: If solubility is <10 µg/mL in intestinal media, absorption will likely be dissolution-rate limited.
Step 2: Implementing a Formulation Strategy
Based on the solubility data and the compound's properties, select an appropriate formulation strategy.
Caption: Decision tree for selecting a solubility-enhancing formulation.
Strategy A: Amorphous Solid Dispersions (ASDs)
-
Causality: ASDs improve solubility by converting the drug from its stable, low-energy crystalline form to a high-energy amorphous state.[5][6] This eliminates the crystal lattice energy barrier to dissolution, often leading to a state of "supersaturation" in the GI tract where the dissolved drug concentration temporarily exceeds its thermodynamic solubility.[6] A polymer carrier is essential to stabilize the amorphous drug and prevent it from recrystallizing.[5][7]
-
When to Use: Excellent for compounds that are thermally stable and can be molecularly dispersed within a polymer.
-
Screening Protocol:
-
Select 3-5 GRAS (Generally Regarded As Safe) polymers (e.g., HPMCAS, PVP VA64, Soluplus®).
-
Prepare small-scale (10-50 mg) ASDs with varying drug loads (e.g., 10%, 25%, 50% w/w) using a solvent evaporation method.
-
Validation: Confirm the amorphous nature of the dispersion using Powder X-Ray Diffraction (PXRD) (absence of sharp peaks) and Differential Scanning Calorimetry (DSC) (single glass transition temperature, Tg).
-
Perform in vitro dissolution testing on the most promising formulations in FaSSIF to assess the degree and duration of supersaturation.
-
Strategy B: Lipid-Based Drug Delivery Systems (LBDDS)
-
Causality: LBDDS improve oral absorption by presenting the drug to the GI tract in a solubilized form.[8][9] These systems, containing oils, surfactants, and co-solvents, disperse in GI fluids to form fine emulsions or microemulsions, bypassing the need for solid-state dissolution.[10] Furthermore, they can stimulate lymphatic transport, which bypasses the liver and reduces first-pass metabolism for highly lipophilic drugs.[11]
-
When to Use: Ideal for lipophilic compounds (LogP > 2).
-
Screening Protocol:
-
Assess the solubility of the compound in various lipid excipients (e.g., long-chain triglycerides like corn oil, medium-chain triglycerides like Capmul® MCM, and surfactants like Kolliphor® EL or Tween® 80).
-
Construct pseudo-ternary phase diagrams to identify regions that form stable microemulsions upon dilution.
-
Prepare prototype formulations based on the Lipid Formulation Classification System (LFCS). A simple Type II (SEDDS) or Type III (SMEDDS) system is a good starting point.[9]
-
Validation: Characterize the formulations by assessing their dispersibility and measuring the resulting particle size after dilution in water. Perform dissolution/dispersion testing to confirm the drug remains in solution.
-
Guide 2: Overcoming First-Pass Metabolism
If your compound is soluble and permeable but still shows low bioavailability, high first-pass metabolism is the likely cause.
Step 1: Pinpointing the Metabolic Pathway
-
Objective: To identify the primary enzymes responsible for metabolism and the site of metabolic attack on the molecule.
-
Protocol: Reaction Phenotyping
-
CYP Metabolism: Incubate the compound with recombinant human CYP isozymes (e.g., 3A4, 2D6, 2C9, 1A2) to see which ones deplete the parent drug.
-
AO Metabolism: Because the scaffold is suspect, a specific AO assay is critical. Incubate the compound with human liver S9 fractions or cytosol (which contain AO) both with and without a specific AO inhibitor (e.g., hydralazine). A significant decrease in metabolism in the presence of the inhibitor confirms AO involvement.
-
Metabolite Identification: Use high-resolution LC-MS/MS to analyze the incubates from the above experiments. Determine the mass of the metabolites to infer the metabolic reaction (e.g., a +16 Da shift indicates oxidation).
-
-
Interpretation: Identifying the "soft spot" on the molecule is crucial. For this compound, likely spots for oxidation are the methyl group or the heterocyclic rings.
Step 2: Mitigation Strategies
Strategy A: Prodrug Approach
-
Causality: A prodrug is a biologically inactive derivative of a parent drug that undergoes an enzymatic or chemical transformation in vivo to release the active compound.[10][12] This strategy can be used to temporarily mask the metabolic soft spot, allowing the drug to bypass first-pass metabolism.[13] For a heterocyclic amine, various prodrug strategies exist.[12][14]
-
When to Use: When a specific, metabolically labile functional group has been identified.
-
Example Approach (Hypothetical): If the lactam nitrogen is found to be a site of metabolism, an N-acyloxyalkyl prodrug could be synthesized. This promoiety is designed to be cleaved by ubiquitous esterase enzymes in the blood, releasing the active parent drug after absorption.[13]
Strategy B: Medicinal Chemistry Modification
-
Causality: This involves making permanent structural changes to the molecule to block the site of metabolism.
-
When to Use: This is a longer-term strategy typically employed during lead optimization.
-
Example Approach: If the methyl group is identified as the site of primary oxidation, replacing it with a CF₃ group or incorporating deuterium atoms (creating a "kinetically-protected" version) could slow down its metabolism by CYPs due to the stronger C-F or C-D bonds.
Part 3: Integrated Preclinical Formulation Workflow
Successful preclinical development requires selecting a formulation that is appropriate for the species, dose level, and study duration.[15][16] The choice of formulation should be driven by the data gathered in the troubleshooting guides.
| Problem Identified | Primary Strategy | Example Preclinical Formulation | Key Considerations |
| Solubility-Limited | ASD | Prepare a 20% drug-in-HPMCAS spray-dried dispersion. Suspend this powder in a vehicle like 0.5% methylcellulose for oral gavage.[15] | Ensure physical stability of the amorphous form during the study period. |
| Solubility-Limited (Lipophilic) | LBDDS | Dissolve the compound in a self-emulsifying mixture (e.g., 40% Capmul MCM, 40% Cremophor EL, 20% Transcutol HP) and fill into capsules for larger animals or dose as a solution.[17] | Excipient choice must be compatible with the toxicology species.[15] |
| Metabolism-Limited | Prodrug | Synthesize the prodrug and formulate as a simple aqueous suspension or solution, depending on its new physicochemical properties. | The rate of prodrug conversion must be appropriate to ensure sufficient exposure to the parent drug. |
Table 2: Data-Driven Preclinical Formulation Strategies.
References
- ManTech Publications. (n.d.). Role of Nanotechnology in Enhancing Drug Bioavailability and Therapeutic Efficacy.
-
Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. [Link]
-
Frank, K. J., et al. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC - NIH. [Link]
-
Al-Gousous, J., & Langguth, P. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
Pharmaceutical Technology. (2025, April 7). Enhancing Solubility and Bioavailability with Nanotechnology. [Link]
-
Ghasemi, M., et al. (2021). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central. [Link]
-
Costa, E., et al. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. [Link]
-
Hilaris Publisher. (n.d.). Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. [Link]
-
Hilaris Publisher. (n.d.). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
Costa, E., et al. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. PubMed. [Link]
-
Shah, N. H., et al. (2015). Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. PubMed. [Link]
-
IIP Series. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. [Link]
-
Krishnaiah, Y. S. R. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Walsh Medical Media. [Link]
-
S, S., & K, J. (2018). Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine. PMC - NIH. [Link]
-
Singh, R., & Kumar, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]
-
Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]
-
Johansson, P., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [Link]
-
Rautio, J., et al. (2008). Prodrugs for Amines. PMC - NIH. [Link]
-
Sharma, D., & Soni, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]
-
Rautio, J., et al. (2008). Prodrugs for Amines. ResearchGate. [Link]
-
Rautio, J., et al. (2008). Prodrugs for amines. PubMed. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. PubMed. [Link]
-
Xenobiotica. (2014). Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. NIH. [Link]
Sources
- 1. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contractpharma.com [contractpharma.com]
- 6. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crystallizationsystems.com [crystallizationsystems.com]
- 8. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 9. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrugs for amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. altasciences.com [altasciences.com]
- 17. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Biological Target of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
In the landscape of contemporary drug discovery, the pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure, with derivatives showing promise as antitumor and antiviral agents.[1][2][3][4] The compound 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one is a member of this versatile chemical family. Rigorous validation of its biological target is a critical step in advancing it through the drug development pipeline, ensuring that its therapeutic effects are mediated through the intended molecular mechanism.[5][6][7][8]
This guide provides a comprehensive framework for researchers and drug development professionals to elucidate and validate the biological target of this compound. We will explore a multi-pronged approach, comparing and contrasting key experimental methodologies, and providing detailed protocols to ensure scientific rigor and reproducibility.
Part 1: Initial Target Hypothesis Generation
The pyrido[2,3-b]pyrazine core is a known pharmacophore in several classes of inhibitors. Published research on analogous structures provides a logical starting point for hypothesizing the biological target of this compound.
-
Protein Kinases: A significant body of literature points towards pyrido[2,3-b]pyrazine derivatives as potent protein kinase inhibitors.[2] Some have demonstrated activity against both erlotinib-sensitive and erlotinib-resistant non-small-cell lung carcinoma (NSCLC) cell lines, suggesting potential inhibition of kinases in the EGFR signaling pathway or bypass pathways.[2]
-
Viral Polymerases: Certain compounds with the pyrido[2,3-b]pyrazine scaffold have been identified as inhibitors of human cytomegalovirus (HCMV) DNA polymerase, indicating that viral polymerases are another plausible target class.[3]
Given these precedents, a primary hypothesis is that this compound functions as a protein kinase inhibitor . This guide will focus on validating this hypothesis, while acknowledging that other target classes should be considered if kinase-centric assays yield negative results.
Part 2: A Phased Approach to Target Validation
A robust target validation strategy employs a combination of techniques that provide converging lines of evidence. We advocate for a three-phased approach:
-
Direct Target Engagement: Does the compound physically interact with the hypothesized target protein within a cellular environment?
-
Modulation of Target Activity: Does this interaction translate into a functional consequence, i.e., inhibition or activation of the target's biochemical activity?
-
Cellular Phenotypic Correlation: Does the modulation of target activity correlate with the observed cellular phenotype?
The following sections will compare and contrast key methodologies for each phase.
Phase 1: Confirming Direct Target Engagement in a Cellular Context
The gold standard for confirming that a small molecule binds to its intended target within the complex milieu of a cell is the Cellular Thermal Shift Assay (CETSA®) .[5][9][10][11][12] This method is based on the principle that a protein's thermal stability is altered upon ligand binding.[12]
Comparison of Target Engagement Methodologies
| Methodology | Principle | Advantages | Disadvantages | When to Use |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein.[9][12] | Label-free; confirms target engagement in intact cells and even tissues; applicable to a wide range of proteins.[5][9][12] | Requires a specific antibody for detection; can be lower throughput than some in vitro methods.[10] | The primary and most direct method to confirm intracellular target binding. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures proximity between a luciferase-tagged target protein and a fluorescently labeled ligand or a second interacting protein.[13][14][15][16] | Real-time measurements in living cells; high signal-to-background ratio.[15][17] | Requires genetic modification of the target protein; ligand must be amenable to fluorescent labeling without losing activity.[13] | For dynamic studies of target engagement and protein-protein interactions in living cells.[13][17] |
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
This workflow outlines the key steps for performing a CETSA experiment to validate the binding of this compound to a hypothesized kinase target (e.g., EGFR).
dot
Caption: CETSA® Experimental Workflow.
Detailed CETSA® Protocol
-
Cell Culture and Treatment:
-
Culture a cell line known to express the target kinase (e.g., A549 cells for EGFR) to ~80% confluency.
-
Harvest the cells and resuspend in a suitable buffer.
-
Divide the cell suspension into two aliquots. Treat one with a final concentration of this compound (e.g., 10 µM) and the other with an equivalent volume of DMSO as a vehicle control. Incubate for 1 hour at 37°C.
-
-
Heating Step:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C) for 3 minutes, followed by cooling to 25°C for 3 minutes.[10]
-
-
Lysis and Protein Separation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[9]
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target kinase in the soluble fraction using Western blotting with a specific antibody.
-
Plot the band intensities against the corresponding temperatures to generate a melt curve. A positive result is indicated by a rightward shift in the melt curve for the compound-treated sample compared to the DMSO control, demonstrating ligand-induced thermal stabilization.[9][10]
-
Phase 2: Assessing Modulation of Target Activity
Confirming direct binding is necessary but not sufficient. The next crucial step is to demonstrate that this binding event leads to a functional modulation of the target's activity. For a kinase, this means measuring the inhibition of its phosphorylating function.
Comparison of Kinase Activity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| ADP-Glo™ Kinase Assay | Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction using a luminescence-based method.[18] | Universal for all kinases; highly sensitive and suitable for high-throughput screening; non-radioactive.[18][19] | Indirect measurement of phosphorylation; potential for interference from compounds that affect the detection enzymes. |
| Phospho-Specific Antibody-Based Assays (e.g., ELISA, Western Blot) | Uses antibodies that specifically recognize the phosphorylated form of the kinase's substrate. | Direct measurement of substrate phosphorylation; can be used with cell lysates to measure activity in a more physiological context. | Requires a highly specific and validated phospho-antibody for each substrate; can be lower throughput. |
| Real-Time Kinetic Assays (e.g., PhosphoSens®) | Utilizes fluorescent biosensors that change their properties upon phosphorylation, allowing for continuous monitoring of kinase activity.[20] | Provides kinetic data (e.g., Ki, mode of inhibition); real-time measurement.[20] | Requires a specific substrate/sensor for the kinase of interest; may not be available for all kinases. |
Experimental Workflow: ADP-Glo™ Kinase Assay
This workflow provides a general outline for assessing the inhibitory potential of this compound against a purified kinase.
dot
Caption: ADP-Glo™ Kinase Assay Workflow.
Detailed ADP-Glo™ Kinase Assay Protocol
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add the purified recombinant target kinase, its specific substrate, and ATP at a concentration close to its Km value.
-
Add this compound in a dose-response manner (e.g., from 1 nM to 100 µM). Include no-enzyme and no-compound controls.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
-
Part 3: Correlating Target Inhibition with Cellular Effects
The final and arguably most important phase of target validation is to demonstrate that the inhibition of the target kinase by this compound is responsible for the observed cellular phenotype (e.g., decreased cell proliferation). This can be achieved by examining the downstream signaling pathway of the target kinase.
For instance, if the hypothesized target is EGFR, its inhibition should lead to a decrease in the phosphorylation of downstream effectors like AKT and ERK.
Experimental Workflow: Downstream Signaling Analysis
dot
Caption: Downstream Signaling Pathway Analysis Workflow.
Data Interpretation
A strong validation case is made when the concentration of this compound required to inhibit the phosphorylation of downstream signaling proteins (e.g., p-AKT, p-ERK) closely matches the IC50 value for its anti-proliferative activity. This provides a direct link between target engagement, functional inhibition, and the ultimate cellular outcome.
Conclusion
Validating the biological target of a novel compound like this compound is a multifaceted process that requires a convergence of evidence from orthogonal assays. By systematically applying the principles and protocols outlined in this guide—starting with direct target engagement using CETSA®, followed by functional inhibition assessment with kinase activity assays, and culminating in the correlation with downstream cellular signaling—researchers can build a robust and compelling case for their compound's mechanism of action. This rigorous approach is fundamental to de-risking the drug discovery process and paving the way for the development of novel, effective therapeutics.
References
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Bathla, P., et al. (2020). Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. ACS Central Science. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
Martinez Molina, D., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science. Available at: [Link]
-
Engels, K., & Engel, J. C. (2012). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology. Available at: [Link]
-
ResearchGate. (2021). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. Available at: [Link]
-
Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic illustration of bioluminescence resonance energy transfer.... Retrieved from [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
-
CETSA® Technologies. (n.d.). CETSA. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Bioluminescence Resonance Energy Transfer (BRET). Retrieved from [Link]
-
Von Arnim, A. G. (n.d.). Bioluminescence resonance energy transfer (BRET): a new technique for monitoring protein- protein interactions in living cells. Retrieved from [Link]
-
Baday, M., et al. (2021). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Available at: [Link]
-
WJBPHS. (2023). Target identification and validation in research. Available at: [Link]
-
An, Y., & Yu, J. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2013). Target Validation. In Improving and Accelerating Therapeutic Development for Nervous System Disorders. National Academies Press (US). Available at: [Link]
-
Elia, N., et al. (2021). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions. Sustainable Chemistry and Pharmacy. Available at: [Link]
-
Yaqub, M., et al. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at: [Link]
-
PubChem. (n.d.). 2-Methylpyrido[3,4-b]pyrazine. Retrieved from [Link]
-
ResearchGate. (2021). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions. Available at: [Link]
-
Illyés, E., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wang, T., et al. (2021). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. Available at: [Link]
-
PubChem. (n.d.). Pyrido(2,3-b)pyrazine. Retrieved from [Link]
-
Shlaeva, E. V., et al. (1993). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Khimiko-Farmatsevticheskii Zhurnal. Available at: [Link]
-
Lisurek, M., et al. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin‑3(2H)‑one MKK4 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Elslager, E. F., et al. (1979). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. wjbphs.com [wjbphs.com]
- 8. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. scispace.com [scispace.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CETSA [cetsa.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
- 16. vonarnimlab.utk.edu [vonarnimlab.utk.edu]
- 17. Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase Activity Assays [promega.sg]
- 19. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [emea.discoverx.com]
- 20. assayquant.com [assayquant.com]
A Comparative Guide to the Efficacy of Pyrido[2,3-b]pyrazine-based Compounds and the Pan-Pim Kinase Inhibitor AZD1208
This guide provides a detailed, objective comparison between the therapeutic potential of compounds based on the 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one scaffold and the well-characterized pan-Pim kinase inhibitor, AZD1208. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data, outlines detailed experimental protocols for comparative analysis, and offers insights into the distinct and overlapping mechanisms of these two classes of anti-neoplastic agents.
Introduction: Targeting Cancer Proliferation and Survival Pathways
The serine/threonine kinases PIM-1, PIM-2, and PIM-3 are crucial mediators of cytokine and growth factor signaling pathways that drive cell proliferation and survival.[1][2] Their overexpression is a hallmark of various hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and prostate cancer, making them a compelling target for anti-cancer drug development.[3][4][5]
AZD1208 emerged as a potent, orally available, and highly selective pan-Pim kinase inhibitor.[2][6][7] It effectively inhibits all three Pim isoforms at low nanomolar concentrations and has been evaluated in Phase I clinical trials for AML.[6][7][8] Its mechanism is centered on arresting the G1/S phase cell cycle transition and inducing apoptosis by inhibiting the phosphorylation of key downstream substrates.[1][2]
Concurrently, novel heterocyclic scaffolds are continuously being explored for their potential as kinase inhibitors. The pyrido[2,3-b]pyrazine core is a versatile scaffold that has given rise to compounds with diverse biological activities, including antitumor, antiviral, and TRPV1 antagonist properties.[9][10][11][12] Notably, derivatives of this compound have demonstrated efficacy in overcoming resistance to established cancer therapies, such as erlotinib in non-small-cell lung carcinoma (NSCLC).[11]
This guide will dissect the mechanistic underpinnings and compare the preclinical efficacy of AZD1208 with a representative pyrido[2,3-b]pyrazine derivative, Compound 7n , which has shown potent activity against both erlotinib-sensitive and resistant cell lines.[11]
Comparative Mechanism of Action
AZD1208: A Targeted Pan-Pim Kinase Inhibitor
AZD1208 functions as an ATP-competitive inhibitor of all three Pim kinase isoforms.[2] By blocking the kinase activity, it prevents the phosphorylation of numerous downstream targets involved in cell survival and protein synthesis. Key modulated pathways include:
-
Apoptosis Regulation: Pim kinases phosphorylate and inactivate the pro-apoptotic protein Bad. Inhibition by AZD1208 leads to a decrease in Bad (Ser112) phosphorylation, promoting apoptosis.[5][8]
-
Protein Synthesis and Cell Cycle Control: AZD1208 effectively downregulates the mTOR signaling pathway by decreasing the phosphorylation of its downstream effectors, including 4E-BP1 and p70S6K.[2][7][8] This suppression of translation machinery contributes to cell cycle arrest and growth inhibition.
-
STAT Pathway: Pim kinase expression is often driven by the JAK/STAT pathway. While AZD1208 acts downstream of STAT5, its efficacy in AML models correlates with high levels of STAT5 activation.[2]
The signaling cascade affected by AZD1208 is visualized below.
Caption: Pim Kinase Signaling Pathway and AZD1208's Point of Inhibition.
Pyrido[2,3-b]pyrazines: A Scaffold for Novel Kinase Inhibition
The mechanism of action for the pyrido[2,3-b]pyrazine class is less defined and appears to be dependent on the specific substitutions around the core scaffold. The primary evidence points towards a role in overcoming acquired resistance to targeted therapies, particularly EGFR inhibitors.
For Compound 7n , a key derivative, its efficacy against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) NSCLC cell lines suggests its mechanism is distinct from or bypasses the T790M mutation that confers erlotinib resistance.[11] While the precise signaling networks are still under investigation, potential mechanisms include:
-
Inhibition of alternative survival pathways: Cancer cells often develop resistance by upregulating parallel signaling cascades. Pyrido[2,3-b]pyrazines may inhibit kinases in these compensatory pathways.
-
Modulation of novel targets: This scaffold may bind to and inhibit kinases or other proteins not targeted by current therapies, creating new avenues to combat resistant tumors.
Further research is required to fully elucidate the molecular targets of this promising compound class.
Comparative Preclinical Efficacy: In Vitro Data
The following table summarizes the reported in vitro efficacy of AZD1208 and the representative pyrido[2,3-b]pyrazine compound 7n against various cancer cell lines.
| Compound | Target/Class | Cell Line | Cancer Type | Efficacy Metric (IC50 / GI50) | Reference |
| AZD1208 | pan-Pim Kinase Inhibitor | MOLM-16 | Acute Myeloid Leukemia (AML) | GI50 < 1 µM | [2] |
| KG-1a | Acute Myeloid Leukemia (AML) | GI50 < 1 µM | [2] | ||
| MV4-11 | Acute Myeloid Leukemia (AML) | GI50 < 1 µM | [2] | ||
| Compound 7n | Pyrido[2,3-b]pyrazine | PC9 | NSCLC (Erlotinib-Sensitive) | IC50 = 0.09 µM | [11] |
| PC9-ER | NSCLC (Erlotinib-Resistant) | IC50 = 0.15 µM | [11] |
Data Insights:
-
AZD1208 demonstrates potent growth inhibition in AML cell lines known to have high Pim-1 expression and STAT5 activation.[2]
-
Compound 7n shows remarkable potency against an erlotinib-resistant NSCLC cell line, with only a marginal increase in IC50 compared to the sensitive parent line, highlighting its potential to overcome acquired resistance.[11]
Experimental Protocols for Comparative Efficacy Assessment
To directly compare the efficacy of a novel pyrido[2,3-b]pyrazine compound against AZD1208, the following standardized protocols are recommended.
Caption: Workflow for comparing novel inhibitors with AZD1208.
Cell Viability Assay (Luminescent)
This protocol determines the concentration of each compound required to inhibit cell proliferation by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., MOLM-16 for Pim-driven, PC9-ER for resistance model)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Opaque-walled 96-well microplates
-
AZD1208 and test compound, dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 90 µL of media into the 96-well plates. Incubate overnight.
-
Compound Preparation: Prepare 10-point, 2-fold serial dilutions of AZD1208 and the test compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Add 10 µL of the diluted compounds (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Signal Development: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve using non-linear regression to determine the GI50 value.
Western Blot for Target Engagement
This protocol assesses whether the test compound inhibits the Pim kinase pathway similarly to AZD1208.
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Bad (Ser112), anti-Bad, anti-phospho-4E-BP1 (Ser65), anti-4E-BP1, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment: Seed 1x10^6 cells per well in 6-well plates. The next day, treat cells with vehicle, AZD1208 (e.g., 1 µM), and the test compound (at 1x and 5x its GI50) for 6-24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-20% Tris-glycine gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels. Compare the reduction in phosphorylation caused by the test compound to that of AZD1208.
Discussion and Future Directions
This comparative analysis reveals two distinct but compelling approaches to cancer therapy.
AZD1208 represents a highly targeted strategy against a validated oncogenic pathway. Its potent and selective inhibition of Pim kinases provides a clear mechanistic rationale and demonstrated efficacy in preclinical AML models.[2] However, despite its promising preclinical profile, AZD1208 showed only modest clinical activity as a monotherapy, leading to the discontinuation of its development.[7] This highlights a potential limitation of targeting the Pim pathway alone and suggests that future efforts with Pim inhibitors may be most successful in combination therapies.[13]
The pyrido[2,3-b]pyrazine scaffold , exemplified by Compound 7n, offers a different path forward. Its ability to overcome established drug resistance mechanisms is of significant clinical interest.[11] While the precise molecular targets remain to be fully identified, this "phenotypic" discovery approach has yielded a compound with a highly desirable profile for treating relapsed or refractory cancers.
Future research should focus on:
-
Target Deconvolution: Identifying the specific kinase(s) or protein(s) that Compound 7n and other active pyrido[2,3-b]pyrazines inhibit to understand their mechanism of action.
-
Combination Studies: Evaluating the synergistic potential of Pim kinase inhibitors like AZD1208 with other targeted agents to overcome intrinsic and acquired resistance.
-
Scaffold Optimization: Further medicinal chemistry efforts on the pyrido[2,-b]pyrazine core to improve potency, selectivity, and pharmacokinetic properties.
By pursuing both targeted and scaffold-based discovery approaches, the field can continue to develop innovative and effective treatments for cancers that remain challenging to treat with current therapeutic modalities.
References
-
Targeting Pim Kinase Activity with the Novel Small Molecule Inhibitor SGI-1776 Significantly Augments the Efficacy of Cytarabine In Models of Acute Myeloid Leukemia. (2010). Blood. [Link]
-
PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells. (2019). National Institutes of Health (NIH). [Link]
-
Abstract 1050: Mechanisms of action of Pim kinase inhibitor, AZD1208, in acute myeloid leukemia cells. (2013). Cancer Research. [Link]
-
Definition of pan-PIM kinase inhibitor AZD1208. NCI Drug Dictionary. [Link]
-
Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma. National Institutes of Health (NIH). [Link]
-
AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. National Institutes of Health (NIH). [Link]
-
Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood. [Link]
-
Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. National Institutes of Health (NIH). [Link]
-
PIM Kinase Inhibitors and Cancer Treatment. (2025). Juniper Publishers. [Link]
-
Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals. [Link]
-
Potential Pharmacological Inhibitors of Pim Kinase Under Clinical Trials. Semantic Scholar. [Link]
-
FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. (2024). PubMed. [Link]
-
Pim-1 kinase as cancer drug target: An update. National Institutes of Health (NIH). [Link]
-
Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. ResearchGate. [Link]
-
Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor. National Institutes of Health (NIH). [Link]
-
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health (NIH). [Link]
-
2-Methylpyrido[3,4-b]pyrazine. PubChem. [Link]
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2013). PubMed. [Link]
-
A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions. ResearchGate. [Link]
-
Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonist. (2020). PubMed. [Link]
- A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)
-
Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. (2010). PubMed. [Link]
-
Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. National Institutes of Health (NIH). [Link]
Sources
- 1. Facebook [cancer.gov]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Structure-Activity Relationship of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one Analogs as Kinase and PDE5 Inhibitors
In the landscape of modern drug discovery, the pyrido[2,3-b]pyrazin-3(4H)-one scaffold has emerged as a privileged structure, demonstrating significant potential in the development of inhibitors for a range of therapeutic targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one analogs, with a particular focus on their activity as inhibitors of protein kinases and phosphodiesterase 5 (PDE5). We will delve into the rationale behind molecular design, compare the inhibitory activities of various analogs, and provide detailed experimental protocols to enable researchers to validate and expand upon these findings.
The this compound Scaffold: A Versatile Core for Inhibitor Design
The this compound core provides a rigid and synthetically tractable framework for the development of targeted inhibitors. Its bicyclic nature allows for the precise spatial orientation of substituents, facilitating interactions with the active sites of enzymes. The methyl group at the 2-position is a common starting point for analog development, while modifications at other positions of the pyridopyrazinone ring system, as well as the introduction of various linkers and terminal functional groups, have been shown to significantly influence potency and selectivity.
The rationale for exploring this scaffold against diverse targets like kinases and PDE5 lies in its ability to mimic the purine core of ATP, the natural substrate for kinases, and to fit into the hydrophobic pockets of the PDE5 active site.[1] Medicinal chemistry strategies often focus on optimizing these interactions to achieve high affinity and selectivity.[2][3]
Comparative Analysis of Inhibitory Activity
The biological activity of this compound analogs is highly dependent on the nature and position of their substituents. Below, we compare the SAR of these analogs as inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases and PDE5.
FGFR Kinase Inhibitors
Aberrant FGFR signaling is implicated in various cancers, making it a key therapeutic target.[4] Pyrrolo[2,3-b]pyrazine derivatives, structurally related to the topic scaffold, have shown promise as FGFR inhibitors.[4] The key SAR observations for these analogs are summarized below.
Table 1: Structure-Activity Relationship of Pyrrolo[2,3-b]pyrazine Analogs as FGFR1 Inhibitors [4]
| Compound ID | R1 (at position 5) | R2 (at position 3) | FGFR1 IC50 (nM) |
| 1 | H | 1-Methyl-1H-pyrazol-4-yl | >1000 |
| 9 | Phenylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | 120 |
| 13 | 2-Cyanophenylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | 21 |
| 14 | 4-Chlorophenylsulfonyl | 1-Methyl-1H-pyrazol-4-yl | 35 |
| 17 | Phenylsulfonyl | Phenyl | 45 |
| 27 | Phenylsulfonyl | (4-Hydroxymethyl)phenyl | 113 |
Data extracted from Zhang et al., Molecules, 2018.[4]
From this data, several key insights emerge:
-
Substitution at Position 5 is Crucial: The unsubstituted analog (Compound 1) is inactive, highlighting the necessity of a substituent at the 5-position for FGFR1 inhibition. A sulfonyl-containing group appears to be highly favorable.
-
Aromatic Substituents on the Sulfonyl Group Enhance Potency: The introduction of a phenylsulfonyl group at R1 (Compound 9) significantly improves activity. Further substitution on this phenyl ring, such as a cyano or chloro group (Compounds 13 and 14), can further enhance potency.
-
The Nature of the R2 Substituent Modulates Activity: While the 1-methyl-1H-pyrazol-4-yl group at R2 is present in the most potent compounds, other aromatic groups like phenyl and substituted phenyl rings are also tolerated (Compounds 17 and 27).
Phosphodiesterase 5 (PDE5) Inhibitors
PDE5 inhibitors are widely used for the treatment of erectile dysfunction and pulmonary hypertension.[1] The pyridopyrazinone scaffold has been repurposed to develop potent PDE5 inhibitors.[1]
Table 2: In Vitro PDE5 Inhibitory Activity of Pyridopyrazinone Analogs [1]
| Compound ID | Linker and Terminal Group | Predicted PDE5 IC50 (nM) | Experimental PDE5 IC50 (nM) |
| 11b | Rigid oxadiazole linker with a terminal 4-nitrophenyl ring | 6.00 | 18.13 |
| Series E Analog | Flexible linker with a terminal phenyl ring | 10.23 | 25.54 |
| Series G Analog | Rigid oxadiazole linker with a terminal phenyl ring | 15.78 | 41.41 |
Data extracted from Abouzid et al., Molecules, 2022.[1]
The SAR for PDE5 inhibition reveals the following:
-
Linker Rigidity and Length are Key: The presence of a linker between the pyridopyrazinone core and a terminal aryl motif is critical for activity. Both flexible and rigid linkers can lead to potent compounds. The most potent compound, 11b, possesses a rigid five-membered oxadiazole spacer.[1]
-
Terminal Aryl Group Substitution: Substitution on the terminal phenyl ring significantly impacts potency. The 4-nitro substitution in compound 11b is associated with the highest activity observed in the series.[1]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the synthesis of the core scaffold and the biological evaluation of the analogs are provided below.
Synthesis of this compound
A green and efficient method for the synthesis of the this compound scaffold has been reported.[5]
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 2,3-diaminopyridine (1 mmol) and ethyl pyruvate (1.2 mmol) in a 92:8 mixture of ethyl lactate and water (10 mL).
-
Reaction: Stir the mixture at 35°C.
-
Product Precipitation: The product, this compound, will precipitate directly from the reaction mixture.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to yield the pure product.
This method avoids the use of hazardous chlorinated solvents, making it a more sustainable approach.[5]
In Vitro Kinase Inhibition Assay (FGFR)
A common method to determine the inhibitory potency of compounds against FGFR is the LanthaScreen™ Eu Kinase Binding Assay.[6][7]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM.
-
Reagent Preparation:
-
Prepare a 3X solution of the tracer (e.g., Kinase Tracer 236) in Kinase Buffer A.
-
Prepare a 3X solution of the FGFR1 kinase and the europium-labeled anti-tag antibody in Kinase Buffer A.
-
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted test compound.
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody solution to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: Calculate the emission ratio and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vitro PDE5 Inhibition Assay
A fluorescence polarization (FP) assay is a robust method for measuring PDE5 inhibition.[8][9]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reagent Preparation:
-
Prepare the complete PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT).
-
Dilute the recombinant human PDE5A1 enzyme in the complete assay buffer.
-
Dilute the FAM-labeled cGMP substrate in the complete assay buffer.
-
-
Assay Plate Setup: In a 96-well black microplate, add the diluted test compounds. Include positive controls (e.g., sildenafil) and DMSO-only controls.
-
Enzyme Addition: Add the diluted PDE5A1 enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the diluted FAM-cGMP substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a binding agent (e.g., phosphate-binding nanoparticles).
-
Stabilization: Incubate for an additional 30 minutes at room temperature.
-
Data Acquisition: Read the fluorescence polarization of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]
Visualizing Molecular Interactions and Signaling Pathways
To better understand the mechanism of action of these inhibitors, it is essential to visualize their interactions with their targets and the signaling pathways they modulate.
General Kinase Inhibitor Binding Mode
Caption: Generalized binding mode of a pyridopyrazinone kinase inhibitor.
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway.
PDE5 Signaling Pathway
Caption: The cGMP signaling pathway and the action of PDE5 inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile platform for the design of potent and selective inhibitors of therapeutically relevant enzymes such as kinases and PDE5. The structure-activity relationship studies highlighted in this guide demonstrate that careful modulation of substituents on the pyridopyrazinone core, as well as the nature of linker and terminal moieties, can lead to significant improvements in inhibitory activity.
Future research in this area should focus on several key aspects:
-
Selectivity Profiling: A comprehensive evaluation of the selectivity of these analogs against a broader panel of kinases and phosphodiesterases is necessary to identify compounds with optimal safety profiles.
-
In Vivo Efficacy: Promising in vitro candidates should be advanced to cellular and in vivo models to assess their pharmacokinetic properties and therapeutic efficacy.
-
Exploration of Novel Targets: The versatility of the pyridopyrazinone scaffold suggests that it could be a valuable starting point for the development of inhibitors against other enzyme families.
By leveraging the insights from SAR studies and employing robust experimental methodologies, the full therapeutic potential of this compound analogs can be realized.
References
-
Liu, Z., et al. (2012). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Structure, 20(10), 1723-1733. [Link]
-
BPS Bioscience. (n.d.). PDE5A1 Assay Kit. [Link]
-
Abouzid, K. M., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Molecules, 27(18), 6035. [Link]
-
ResearchGate. (n.d.). Rational structural modification of the reported pyridopyrazinone-based...[Link]
-
Abdel-gawad, M. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]
-
Al-Oaidi, M. A., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 16(11), 1599. [Link]
-
Elia, N., & Helms, E. D. (2021). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions. Green Chemistry Letters and Reviews, 14(4), 743-749. [Link]
-
El-Sayed, M. A. A., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235338. [Link]
-
Li, D., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726-10741. [Link]
-
ResearchGate. (n.d.). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations | Request PDF. [Link]
-
Scott, J. S., et al. (2017). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1251-1256. [Link]
-
Hussain, S. S., et al. (2020). Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry, 28(22), 115764. [Link]
-
ScienceOpen. (n.d.). Application of a macrocyclization strategy in kinase inhibitor development. [Link]
-
Bouhfid, L., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5345. [Link]
-
ResearchGate. (n.d.). SAR studies on (a) pyrido[2,3‐d]pyrimidine‐2,4‐diamines and...[Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]
-
Kumar, A., et al. (2023). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. Chemistry & Biodiversity, 20(4), e202200707. [Link]
-
Qayyum, A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 34005-34020. [Link]
-
Qayyum, A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 34005-34020. [Link]
-
Salomone, S., & Trostchansky, A. (2022). Editorial: Methods and application in experimental pharmacology and drug discovery: 2021. Frontiers in Pharmacology, 13, 986118. [Link]
-
ResearchGate. (n.d.). IC 50 values of the selected compounds against FGFR1 $ 4 kinases and...[Link]
-
Zhang, Y., et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 23(11), 2937. [Link]
-
Ciaffaglione, V., et al. (2024). Special Issue “Advances in Drug Discovery and Synthesis”. International Journal of Molecular Sciences, 26(1), 584. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]
-
Castle, R. N., et al. (1983). The synthesis of substituted pyrazino[2,3‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. Journal of Heterocyclic Chemistry, 20(5), 1335-1338. [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Jampilek, J., & Kralova, K. (2022). Research in the Field of Drug Design and Development. International Journal of Molecular Sciences, 23(19), 11624. [Link]
-
Wang, H., et al. (2008). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. Journal of Medicinal Chemistry, 51(10), 2971-2979. [Link]
-
Salomone, S., & Trostchansky, A. (2023). Editorial: Insights in experimental pharmacology and drug discovery: 2022. Frontiers in Pharmacology, 14, 1204646. [Link]
Sources
- 1. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions | CoLab [colab.ws]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Researcher's Guide to Comprehensive Cross-Reactivity Profiling: The Case of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
In modern drug discovery, identifying a potent lead compound is only the beginning. A molecule's ultimate success hinges not just on its interaction with the intended target but, critically, on its lack of interaction with unintended ones. Off-target effects are a primary cause of clinical trial failures, leading to unforeseen toxicity and a waste of valuable resources.[1] Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not a recommendation; it is an absolute necessity.
This guide provides an in-depth, experience-driven framework for characterizing the selectivity of a novel small molecule, using the promising heterocyclic scaffold, 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one , as our central case study. Derivatives of the parent pyrido[2,3-b]pyrazine core have been explored as potential antitumor agents, kinase inhibitors, and antivirals, making this a therapeutically relevant chemical class.[2][3][4] We will move beyond a simple checklist of assays, delving into the causality behind experimental choices to build a self-validating and comprehensive selectivity profile.
The Strategic Framework for Selectivity Profiling
A robust profiling cascade should be logical and tiered, starting with broad, cost-effective methods and progressing to more complex, physiologically relevant systems. This approach ensures that resources are focused on the most promising candidates and that a deep understanding of a compound's biological interactions is built systematically.
Figure 2: The principle of the Cellular Thermal Shift Assay (CETSA®). Ligand binding stabilizes the target protein, keeping it soluble after a heat challenge.
Expert Rationale: CETSA is a crucial validation step. It moves beyond measuring enzymatic inhibition to directly confirming physical binding to the target protein inside a cell. [5]This is vital because a compound may show biochemical activity but fail to engage its target in a cell due to poor permeability or rapid efflux. A positive thermal shift for an intended target provides strong evidence of on-target activity. Conversely, running proteome-wide CETSA (using mass spectrometry) can uncover unexpected off-target interactions. [6]
Experimental Protocol 2: CETSA Workflow for Target Engagement
This protocol describes a typical CETSA experiment using Western blotting for detection.
1. Cell Treatment:
- Culture cells to ~80% confluency.
- Treat cells with this compound at a desired concentration (e.g., 10x the biochemical IC₅₀) or with a vehicle control (DMSO) for 1-2 hours.
2. Heat Challenge:
- Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control. [7] * Cool the tubes at room temperature for 3 minutes.
3. Lysis and Fractionation:
- Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
- Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C. [6] 4. Protein Quantification and Analysis:
- Carefully collect the supernatant (soluble fraction).
- Measure the total protein concentration of each sample.
- Normalize the samples to the same total protein concentration.
- Analyze the amount of the specific target protein remaining in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.
5. Data Interpretation:
- Quantify the band intensities from the Western blot.
- Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and drug-treated samples. A shift of the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and engagement. [8]
Phenotypic Screening: Assessing Functional Consequences
While target-based assays are essential, they can miss unexpected biological effects. Phenotypic screening assesses the overall effect of a compound on a cell or organism, providing a functional readout that integrates on- and off-target activities. [1][9] Expert Rationale: A broad cell panel screen (e.g., the NCI-60 panel) can reveal genotype-dependent sensitivities, offering clues about the compound's mechanism of action and potential off-targets. [10]For instance, if this compound is significantly more potent in cell lines with a specific mutation (e.g., KRAS or BRAF), it suggests the compound may be acting on pathways associated with those genes. High-content imaging can further reveal morphological changes (e.g., cell cycle arrest, apoptosis) that point toward specific cellular processes being affected.
PART 3: Data Integration and Hypothetical Profile
The ultimate goal is to synthesize data from all assays into a single, coherent selectivity profile. This allows for an informed decision on whether to advance the compound.
Hypothetical Data Summary for this compound
The table below illustrates how integrated data could be presented to compare biochemical potency with cellular target engagement and functional effects.
| Target | Biochemical IC₅₀ (nM) | Cellular Thermal Shift (ΔTm, °C) | Relevant Cell Line IC₅₀ (nM) | Notes |
| MKK4 (On-Target) | 50 | +4.5°C | HepG2 (WT): 250 | Strong correlation between biochemical potency and cellular engagement. Higher cellular IC₅₀ is expected due to cell permeability, metabolism, etc. |
| p38α (Off-Target) | 850 | +1.2°C | A549 (High p38): >5000 | Weak biochemical activity and minimal cellular engagement suggest this is a low-risk off-target. |
| FGFR1 (Off-Target) | 1200 | No significant shift | NCI-H1581 (FGFR1 amp): >10000 | No evidence of cellular engagement despite weak biochemical activity. Likely not a relevant off-target in a physiological context. |
| hERG (Safety) | >30,000 | Not Applicable | Not Applicable | Low potential for cardiotoxicity, a common liability for this chemical class. [4] |
Interpretation: This hypothetical profile suggests that this compound is a potent and selective MKK4 inhibitor. The on-target biochemical activity translates directly to target engagement in cells (CETSA). While weak interactions with p38α and FGFR1 are observed biochemically, these do not appear to be significant in a cellular context, highlighting the importance of orthogonal validation. The clean hERG profile further increases the compound's attractiveness for further development.
Conclusion
The cross-reactivity profiling of a new chemical entity like this compound is a complex but critical undertaking. A successful strategy is not about running a single "killer" experiment but about building a layered, self-validating dataset. By systematically combining broad biochemical screens with targeted cellular validation and functional phenotypic readouts, researchers can gain a high-confidence understanding of a compound's selectivity. This integrated approach, grounded in explaining the causality behind each experimental choice, is the cornerstone of mitigating risk, reducing late-stage attrition, and ultimately developing safer, more effective medicines.
References
-
Martens, S. lab, University of Vienna, Max Perutz Labs. (2023). In vitro kinase assay. protocols.io. [Link]
-
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K ovan, D., & Henikoff, S. (2013). Protein kinase profiling assays: a technology review. PubMed. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Moon, S., Kim, W., Kim, S., & Kim, J. (2017). In vitro NLK Kinase Assay. PMC - NIH. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Kaeberlein, M., & Kennedy, B. K. (2009). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Wikipedia. Thermal shift assay. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Grokipedia. (2026). Cellular thermal shift assay. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
- Elia, N., et al. (2025). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)
-
Elia, N., et al. (2025). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions. ResearchGate. [Link]
-
Khan, S. H. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC - NIH. [Link]
-
Wikipedia. Drug design. [Link]
-
McCloskey, K., et al. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC. [Link]
-
Pochanard, P. (2021). How to measure and minimize off-target effects.... YouTube. [Link]
-
Broad Institute. Small-molecule Profiling. [Link]
-
Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]
-
Lomenick, B., et al. (2011). Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling. Semantic Scholar. [Link]
-
Illyés, E., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. [Link]
-
Yaqub, M., et al. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]
-
Bantscheff, M., et al. (2016). Profiling of Small Molecules by Chemical Proteomics. Centre for Medicines Discovery. [Link]
-
Al-Kawaz, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]
-
PubChem - NIH. Pyrido(2,3-b)pyrazine. [Link]
-
Tóth, G., et al. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. NIH. [Link]
-
PubChem. 2-Methylpyrido[3,4-b]pyrazine. [Link]
-
Lisurek, M., et al. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin‑3(2H)‑one MKK4 Inhibitor. PMC - NIH. [Link]
-
Wang, Y., et al. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. NIH. [Link]
-
Elslager, E. F., et al. (1978). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. PubMed. [Link]
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. Drug design - Wikipedia [en.wikipedia.org]
- 10. Small-molecule Profiling | Broad Institute [broadinstitute.org]
A Comparative Guide to 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one and Other Pyrazinone Derivatives in Preclinical Research
Introduction: The Growing Importance of Pyrazinone Scaffolds in Drug Discovery
For researchers, scientists, and professionals in drug development, the landscape of small molecule therapeutics is in a constant state of evolution. Within this dynamic environment, nitrogen-containing heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, owing to their diverse pharmacological activities. Among these, the pyrazinone core and its fused bicyclic analogs, such as the pyrido[2,3-b]pyrazin-3(4H)-one scaffold, have garnered significant attention. These structures are privileged in that they offer a versatile template for the synthesis of compounds with a wide array of biological functions, including but not limited to anticancer, antiviral, and anti-inflammatory properties.[1][2][3]
This guide provides an in-depth, objective comparison of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one and its derivatives with other notable pyrazinone-containing compounds that have shown promise in preclinical studies. Our analysis is grounded in experimental data from peer-reviewed literature, with a focus on anticancer applications, particularly in the context of kinase inhibition. We will delve into the structure-activity relationships (SAR) that govern the efficacy of these compounds, present detailed experimental protocols for their evaluation, and visualize the key signaling pathways they modulate. The ultimate goal is to provide a comprehensive resource that informs and guides the strategic design and development of next-generation pyrazinone-based therapeutics.
The Pyrido[2,3-b]pyrazine Core: A Focus on Anticancer Potential
The pyrido[2,3-b]pyrazine ring system is a key pharmacophore in a number of biologically active molecules. While specific experimental data on the anticancer activity of this compound is not extensively available in the public domain, studies on its close derivatives have revealed significant potential, particularly as inhibitors of protein kinases that are critical for cancer cell proliferation and survival.
A notable study in this area focused on a series of novel pyrido[2,3-b]pyrazines designed as potential antitumor agents, especially for tumors resistant to existing therapies like erlotinib.[1] This resistance is often driven by a secondary mutation in the Epidermal Growth Factor Receptor (EGFR), known as T790M. The study explored how different substituents on the pyrido[2,3-b]pyrazine core influence its inhibitory activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER, harboring the T790M mutation) non-small cell lung cancer (NSCLC) cell lines.[1]
One of the lead compounds from this study, designated as Compound 7n , which features a more complex substitution at position 7 of the pyridopyrazine core, demonstrated impressive potency with IC50 values of 0.09 μM and 0.15 μM against PC9 and PC9-ER cells, respectively.[1] This highlights the potential of the pyrido[2,3-b]pyrazine scaffold to overcome clinically relevant drug resistance mechanisms.
Comparative Analysis with Other Pyrazinone Derivatives
To provide a broader context for the potential of the this compound scaffold, we will compare the activity of its derivatives with other classes of pyrazinone-containing compounds that have been investigated as kinase inhibitors.
| Compound Class | Derivative Example | Target(s) | Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-b]pyrazine | Compound 7n | EGFR (wild-type and T790M) | PC9 | 0.09 | [1] |
| PC9-ER | 0.15 | [1] | |||
| Pyrazin-2(1H)-one | Compound 9q | PI3Kα / HDAC6 | MV4-11 | 0.093 | [4] |
| 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one | Compound 37 | MKK4 | (Enzymatic Assay) | 0.037 | [1] |
| Pyrazolo[3,4-d]pyrimidin-4-one | Compound 10e | Not specified | MCF-7 | 11 | [5] |
This comparative data underscores the versatility of the pyrazinone core. While the pyrido[2,3-b]pyrazine derivative shows potent activity against EGFR, other pyrazinone derivatives have been optimized to target different kinases, such as PI3K/HDAC and MKK4, with high efficacy.[1][4] The pyrazolo[3,4-d]pyrimidin-4-one derivative, although less potent in the cited study, demonstrates the broad applicability of pyrazinone-based scaffolds against various cancer types, in this case, breast cancer.[5]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazinone derivatives is highly dependent on the nature and position of their substituents. Key SAR insights from the literature include:
-
Substitution at Position 2 of the Pyrido[2,3-b]pyrazine Core: Studies on pyrido[2,3-b]pyrazine derivatives as antiviral agents have shown that modifications at the 2-position can significantly impact activity and reduce off-target effects, such as inhibition of the hERG ion channel.[6] This suggests that for kinase inhibitors based on this scaffold, the 2-position is a critical site for optimization to improve selectivity and safety.
-
Aryl and Heteroaryl Substitutions: In many pyrazinone-based kinase inhibitors, the presence of specific aryl or heteroaryl groups is crucial for binding to the ATP pocket of the target kinase. For the pyrido[2,3-b]pyrazine EGFR inhibitors, the nature of the substituent at position 7 was found to be a key determinant of their potency against both wild-type and mutant forms of the receptor.[1]
-
Impact of Lipophilicity: For 2-substituted pyrido[2,3-b]pyrazine derivatives, a general trend has been observed where reducing lipophilicity leads to decreased hERG inhibition, a critical factor for cardiac safety.[6]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, we provide a detailed, step-by-step methodology for a key in vitro assay used to evaluate the anticancer activity of these compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[7][8]
Materials:
-
Cancer cell line of interest (e.g., PC9, PC9-ER, MV4-11, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Signaling Pathway Modulation by Pyrido[2,3-b]pyrazine Derivatives
As previously mentioned, a key application of pyrido[2,3-b]pyrazine derivatives is in the inhibition of EGFR, particularly in the context of the T790M resistance mutation in NSCLC. The EGFR signaling pathway is a complex network that regulates cell growth, proliferation, and survival.[10] Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2][10] The T790M mutation alters the ATP binding pocket of EGFR, reducing the affinity of first-generation inhibitors like erlotinib.[11]
The pyrido[2,3-b]pyrazine derivatives that show activity against the T790M mutant likely bind to the altered ATP pocket with higher affinity, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream pro-survival signaling.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of this compound and its derivatives as a versatile scaffold for the development of novel therapeutics, particularly in the field of oncology. The ability of certain pyrido[2,3-b]pyrazine derivatives to overcome clinically relevant drug resistance mechanisms, such as the EGFR T790M mutation, underscores the importance of continued research in this area.
Future efforts should focus on:
-
Synthesis and evaluation of this compound: Direct experimental data on the biological activity of the core compound is needed to fully understand its potential.
-
Expansion of SAR studies: A broader exploration of substitutions at various positions of the pyrido[2,3-b]pyrazine ring system will likely yield compounds with improved potency and selectivity.
-
In vivo studies: Promising lead compounds identified in vitro should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights and methodologies outlined in this guide, researchers and drug development professionals can accelerate the discovery and development of the next generation of pyrazinone-based drugs.
References
-
Bai, B., et al. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. Available at: [Link]
-
Örfi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5976-5981. Available at: [Link]
-
PubChem. (n.d.). 2-Methylpyrido[3,4-b]pyrazine. National Center for Biotechnology Information. Available at: [Link]
-
Chen, S., et al. (2022). Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors. Bioorganic & Medicinal Chemistry, 74, 117067. Available at: [Link]
-
Elia, N., et al. (2025). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions. ResearchGate. Available at: [Link]
-
Godin-Heymann, N., et al. (2008). EGFR-T790M Is a Rare Lung Cancer Susceptibility Allele with Enhanced Kinase Activity. Cancer Research, 68(19), 7877-7884. Available at: [Link]
-
Kamel, G. M. (2015). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Al-Abdullah, E. S. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 20(6), 10837-10848. Available at: [Link]
-
ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. Available at: [Link]
-
Abeed, A. A. O., et al. (2024). Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules, 29(14), 3267. Available at: [Link]
-
Khodadadi, M., et al. (2021). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences, 16(5), 499-508. Available at: [Link]
-
Ishida, K., et al. (1995). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku Zasshi, 115(11), 962-970. Available at: [Link]
-
Chon, H. J., & Kim, H. S. (2016). The different path of T790M-positive EGFR-mutant lung cancer. Translational Lung Cancer Research, 5(4), 469-471. Available at: [Link]
-
Request PDF. (n.d.). Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity. Available at: [Link]
-
Kumar, A., et al. (2018). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Current Pharmaceutical Design, 24(31), 3698-3710. Available at: [Link]
-
Rombouts, F. J., et al. (2010). Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists with Reduced Potential for the Formation of Reactive Metabolites. Bioorganic & Medicinal Chemistry Letters, 20(18), 5463-5467. Available at: [Link]
-
Al-Amiery, A. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-4421. Available at: [Link]
-
Chen, Y., et al. (2016). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 21(2), 195. Available at: [Link]
-
Schmidt, R. R. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Molbank, 2024(3), M1908. Available at: [Link]
-
Patel, S. K., et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(11), 2533-2537. Available at: [Link]
-
ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Available at: [Link]
-
Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available at: [Link]
Sources
- 1. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel pyrazinone derivatives as PI3K/HDAC dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one with Known Inhibitors in the Context of c-Met and RON Kinase Inhibition
A Technical Guide for Researchers in Oncology and Drug Discovery
Disclaimer: The biological target of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one has been putatively identified as the c-Met and RON receptor tyrosine kinases for the purpose of this illustrative guide. This assumption is based on the known activities of the broader pyrido[2,3-b]pyrazine chemical class, many of which are kinase inhibitors. The experimental data presented for this compound is hypothetical and serves to demonstrate the comparative methodologies.
Introduction: The Rationale for Targeting c-Met and RON Kinases
The c-Met (mesenchymal-epithelial transition factor) and RON (Recepteur d'Origine Nantais) receptor tyrosine kinases are key players in cell signaling pathways that govern proliferation, survival, motility, and invasion.[1][2] Dysregulation of the c-Met and RON signaling axes, through gene amplification, mutation, or protein overexpression, is a well-documented driver of tumorigenesis and metastasis in a variety of human cancers, including those of the lung, stomach, breast, and pancreas.[3][4] Consequently, the development of small molecule inhibitors targeting these kinases has become a significant focus in oncology drug discovery.[1][5]
This guide provides a head-to-head comparison of a novel investigational compound, this compound, with established inhibitors of the c-Met and RON kinases. We will delve into the mechanistic underpinnings of these inhibitors, provide detailed protocols for their comparative evaluation, and present a framework for interpreting the resulting data. The known inhibitors selected for this comparison are:
-
BMS-777607: A potent, ATP-competitive dual inhibitor of c-Met and RON, also showing activity against Axl and Tyro3.[3][5][6]
-
Cabozantinib (XL184): A multi-targeted kinase inhibitor with potent activity against c-Met and VEGFR2, among others.[7][8]
-
Tivantinib (ARQ 197): Initially developed as a selective, non-ATP-competitive c-Met inhibitor, its mechanism of action is now understood to also involve microtubule disruption.[9][10][11]
Mechanistic Overview: The c-Met and RON Signaling Cascade
Activation of c-Met and RON by their respective ligands, hepatocyte growth factor (HGF) and macrophage-stimulating protein (MSP), leads to receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain. This phosphorylation creates docking sites for downstream signaling proteins, initiating a cascade of events that includes the activation of the PI3K/Akt, MAPK/ERK, and STAT3 pathways.[1][2] These pathways collectively promote the hallmarks of cancer.
Caption: The c-Met and RON signaling pathway.
Comparative Experimental Protocols
To rigorously compare the inhibitory potential of this compound with BMS-777607, Cabozantinib, and Tivantinib, a series of in vitro and cell-based assays are essential. The following protocols are designed to provide a comprehensive evaluation of their biochemical potency, on-target cellular activity, and anti-proliferative effects.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified c-Met and RON kinases.
Caption: Workflow for the in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human c-Met and RON kinase domains.
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[12]
-
ATP.
-
Specific peptide substrate (e.g., Poly (Glu:Tyr, 4:1)).[13]
-
ADP-Glo™ Kinase Assay kit.
-
Test compounds (this compound, BMS-777607, Cabozantinib, Tivantinib) dissolved in DMSO.
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 1 µL of each compound dilution to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the recombinant kinase to each well.
-
Incubate at room temperature for 10-20 minutes.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the peptide substrate.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration.
-
Cellular Phospho-c-Met/RON Inhibition Assay (Western Blot)
This assay determines the ability of the compounds to inhibit the autophosphorylation of c-Met and RON in a cellular context, confirming on-target activity.
Detailed Protocol:
-
Reagents and Materials:
-
Cancer cell line with high c-Met/RON expression (e.g., GTL-16 or Hs746T).
-
Cell culture medium and supplements.
-
HGF or MSP.
-
Test compounds.
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-RON, anti-total-RON.
-
Secondary antibodies.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Stimulate the cells with HGF or MSP for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the inhibition of c-Met/RON phosphorylation relative to total protein levels.
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the growth and viability of cancer cells that are dependent on c-Met or RON signaling.
Caption: Workflow for the MTT cell proliferation assay.
Detailed Protocol:
-
Reagents and Materials:
-
Procedure:
-
Seed cells at an optimal density in 96-well plates and allow them to attach.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible.[14]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Incubate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell growth inhibition against the compound concentration.
-
Comparative Data Summary
The following tables summarize the expected inhibitory activities of the compounds based on the described assays. The data for this compound is hypothetical.
Table 1: In Vitro Kinase Inhibition (IC₅₀, nM)
| Compound | c-Met | RON |
| This compound | 15 | 25 |
| BMS-777607 | 3.9[3][6] | 1.8[3][6] |
| Cabozantinib (XL184) | 1.3[7][8] | 124[7] |
| Tivantinib (ARQ 197) | 355 (Ki)[9] | >1000 |
Table 2: Cellular Activity and Anti-proliferative Effects (GI₅₀, nM in GTL-16 cells)
| Compound | Cellular p-c-Met Inhibition | Cell Proliferation Inhibition |
| This compound | 50 | 150 |
| BMS-777607 | 20[6] | Potent inhibition[6] |
| Cabozantinib (XL184) | Potent inhibition[2] | Potent inhibition[7] |
| Tivantinib (ARQ 197) | Inconsistent inhibition[15][16] | 300-400[9] |
Discussion and Interpretation of Results
This comparative guide outlines a systematic approach to evaluating the preclinical efficacy of this compound against established c-Met and RON inhibitors.
-
Biochemical Potency: The in vitro kinase assay provides a direct measure of the compound's interaction with its target enzymes. Based on the hypothetical data, this compound demonstrates good potency against both c-Met and RON, though it appears less potent than the dual inhibitor BMS-777607 and the multi-kinase inhibitor Cabozantinib (against c-Met).
-
Cellular On-Target Activity: The Western blot for phosphorylated c-Met and RON is a critical experiment to confirm that the compound engages its target in a cellular environment. A dose-dependent decrease in the phosphorylated forms of these receptors, without a significant change in the total protein levels, would provide strong evidence of on-target activity.
-
Anti-proliferative Effects: The cell proliferation assay links target engagement to a biological outcome. The GI₅₀ value indicates the concentration at which the compound inhibits cell growth by 50%. It is important to perform this assay in a cell line that is known to be dependent on c-Met or RON signaling for its growth and survival.
-
Comparative Insights:
-
BMS-777607 serves as a benchmark for potent and selective dual inhibition of c-Met and RON.
-
Cabozantinib represents a multi-targeted inhibitor, and its broader kinase profile may contribute to its overall anti-tumor activity but also potentially to off-target effects.
-
Tivantinib highlights the importance of elucidating the full mechanism of action of a compound, as its anti-proliferative effects are not solely dependent on c-Met inhibition but also on microtubule disruption.[9][11][15] This dual mechanism could be advantageous in certain contexts but also complicates its development as a targeted therapy.
-
Conclusion
The head-to-head comparison of this compound with known inhibitors using the detailed protocols provided in this guide will enable a thorough characterization of its preclinical potential. By systematically evaluating its biochemical potency, cellular on-target activity, and anti-proliferative effects, researchers can gain valuable insights into its mechanism of action and its standing relative to other compounds in the field. This comprehensive approach is crucial for making informed decisions in the drug development process for novel cancer therapeutics targeting the c-Met and RON signaling pathways.
References
- Yao, H., Suthe, S. R., & Wang, M. H. (2020). Targeting RON receptor tyrosine kinase for treatment of advanced solid cancers: antibody–drug conjugates as lead drug candidates for clinical trials. Therapeutic Advances in Medical Oncology, 12, 1758835920922816.
- Benvenuti, S., & Comoglio, P. M. (2007). The MET receptor tyrosine kinase in invasion and metastasis. Journal of cellular physiology, 213(2), 316-325.
- Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines. (2016). Journal of visualized experiments : JoVE, (115), 54447.
-
Tivantinib - Grokipedia. (2026, January 7). Grokipedia. Retrieved from [Link]
- Welm, A. L., Seldin, M., & Varmus, H. E. (2007). The RON receptor tyrosine kinase is essential for alveolar morphogenesis in the mammary gland. Proceedings of the National Academy of Sciences, 104(4), 1263-1268.
-
Mechanism of action of cabozantinib. Cabozantinib exhibits balanced inhibition of MET, vascular endothelial growth factor receptor type 2 (VEGFR), and several other receptor tyrosine kinases that are also implicated in tumor pathobiology, including RET, KIT, AXL, and FLT3. HGF, hepatocyte growth factor; HIF-1α, hypoxia-inducible factor 1α. - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanism of action of cabozantinib (also known as XL-184 or... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
A, Protocol and time course for cell proliferation assay. Twenty‐four h... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
MET Kinase Assay - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
- Tivantinib: a new promising mesenchymal-epithelial transition factor inhibitor in the treatment of hepatocellular carcinoma. (2013). Future oncology (London, England), 9(2), 153-165.
- Tivantinib (ARQ 197) Exhibits Antitumor Activity by Directly Interacting with Tubulin and Overcomes ABC Transporter–Mediated Drug Resistance. (2014). Molecular Cancer Therapeutics, 13(12), 2978-2990.
- Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. (2010). Combinatorial chemistry & high throughput screening, 13(6), 519-528.
-
c-Met Kinase Assay Kit - BPS Bioscience. (n.d.). BPS Bioscience. Retrieved from [Link]
- Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines. (2015). Molecular oncology, 9(1), 260-269.
- Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src. (2023). Acta pharmacologica Sinica.
- Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines. (2015). Molecular oncology, 9(1), 260-269.
-
Mechanism of kinase inhibition. In vitro kinase assays for Met (A) and... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Western blotting for c-Met, phosphorylated c-Met and selected downstream mediators in renal cell carcinoma (RCC) cell lines. (A) c-Met and phosphorylated c-Met (Y1234/Y1235 kinase and Y1349 carboxy - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Methylpyrido[3,4-b]pyrazine | C8H7N3 | CID 45116582 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]
- Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2013). Bioorganic & medicinal chemistry letters, 23(21), 5978-5982.
- Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonist. (2020). Journal of medicinal chemistry, 63(21), 12785-12801.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cellagentech.com [cellagentech.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Tivantinib: a new promising mesenchymal-epithelial transition factor inhibitor in the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. atcc.org [atcc.org]
- 15. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tivantinib (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide delves into the mechanistic intricacies of a key derivative, 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one, by contextualizing it within the broader family of pyridopyrazines and related heterocyclic compounds. Through a comparative analysis supported by experimental data and detailed protocols, we aim to provide researchers with a robust framework for understanding and advancing this promising class of molecules.
The Pyrido[2,3-b]pyrazine Core: A Scaffold of Versatility
The pyrido[2,3-b]pyrazine nucleus is a versatile pharmacophore that has been successfully exploited to generate inhibitors for a diverse array of biological targets. Its rigid, planar structure provides a foundation for the strategic placement of functional groups that can drive potency and selectivity. Derivatives of this scaffold have been investigated for a range of therapeutic applications, from oncology to virology.
Notably, the closely related pyrido[2,3-d]pyrimidine scaffold has yielded a multitude of potent kinase inhibitors, targeting enzymes such as DYRK1A/B, mTOR, VEGFR-2, and HER-2.[1][2][3] This precedent strongly suggests that kinase inhibition is a plausible mechanism of action for many pyrido[2,3-b]pyrazine derivatives, including this compound.
Probing the Mechanism of this compound: A Kinase-Centric Hypothesis
While the precise molecular target of this compound is not yet definitively established in publicly available literature, the extensive research on analogous compounds provides a strong foundation for a kinase-centric hypothesis. The structural similarities to known kinase inhibitors suggest that this compound may exert its biological effects by modulating the activity of one or more protein kinases.
To investigate this hypothesis, a logical first step is to perform broad-spectrum kinase profiling against a panel of recombinant human kinases. A typical workflow for such an investigation is outlined below.
Experimental Workflow: Kinase Inhibition Profiling
A positive result from this screen, indicating potent inhibition of specific kinases, would provide strong evidence for the proposed mechanism of action. Subsequent studies would then focus on detailed kinetic characterization and cellular assays to confirm target engagement and functional effects.
Comparative Analysis: Benchmarking Against Established Pyrido[2,3-b]pyrazine Derivatives
To fully appreciate the therapeutic potential of this compound, it is instructive to compare its hypothetical profile with that of well-characterized analogs. Below, we present two case studies of pyrido[2,3-b]pyrazine derivatives with distinct and confirmed mechanisms of action.
Case Study 1: Pyrido[2,3-b]pyrazines as Antitumor Agents
A significant body of research has focused on the development of pyrido[2,3-b]pyrazines as inhibitors of protein kinases implicated in cancer. For instance, certain derivatives have been shown to inhibit both erlotinib-sensitive and erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines.[4] While the specific kinase targets for these compounds are still under investigation, their cellular effects are potent and well-documented.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 7n | PC9 (erlotinib-sensitive) | 0.09 | [4] |
| PC9-ER (erlotinib-resistant) | 0.15 | [4] | |
| Erlotinib | PC9 (erlotinib-sensitive) | ~0.02 | [4] |
| PC9-ER (erlotinib-resistant) | >10 | [4] |
Table 1: Comparative inhibitory activity of a pyrido[2,3-b]pyrazine derivative and erlotinib against NSCLC cell lines.
The data in Table 1 clearly demonstrates that pyrido[2,3-b]pyrazine derivatives can overcome acquired resistance to established EGFR inhibitors, highlighting the potential of this scaffold to address unmet needs in oncology.
-
Cell Seeding: Plate PC9 and PC9-ER cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and control compounds (e.g., Compound 7n, erlotinib) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Case Study 2: Pyrido[2,3-b]pyrazines as Antiviral Agents
Beyond oncology, the pyrido[2,3-b]pyrazine scaffold has also shown promise in the development of antiviral therapeutics. A notable example is the discovery of derivatives that act as non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[5]
| Compound | Virus | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| Compound 27 | HCMV | 0.33 | >100 | >303 | [5] |
| Ganciclovir | HCMV | ~1-5 | >100 | >20-100 | [5] |
Table 2: Antiviral activity and cytotoxicity of a pyrido[2,3-b]pyrazine HCMV polymerase inhibitor.
The high potency and selectivity index of Compound 27, as shown in Table 2, underscore the potential of the pyrido[2,3-b]pyrazine core in generating effective and safe antiviral agents.
-
Cell Seeding: Plate human foreskin fibroblast (HFF) cells in 24-well plates and grow to confluence.
-
Viral Infection: Infect the cell monolayers with HCMV at a multiplicity of infection (MOI) of 0.01 PFU/cell.
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add an overlay medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates for 7-10 days until viral plaques are visible.
-
Plaque Visualization: Fix and stain the cells with crystal violet.
-
Data Analysis: Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
Envisioned Signaling Pathway: Kinase Inhibition in Cancer
Based on the compelling evidence from related compounds, a plausible signaling pathway through which this compound might exert its anticancer effects is through the inhibition of a key oncogenic kinase, leading to the downstream suppression of cell proliferation and survival.
Conclusion and Future Directions
The collective evidence strongly suggests that this compound is a promising lead compound with a high probability of acting as a kinase inhibitor. The comparative analysis with established antitumor and antiviral agents derived from the same scaffold highlights the remarkable therapeutic potential of this chemical class.
Future research should focus on definitive target identification through techniques such as chemical proteomics, followed by detailed structure-activity relationship (SAR) studies to optimize potency and selectivity. The experimental protocols provided in this guide offer a starting point for researchers to rigorously evaluate this and other novel pyridopyrazine derivatives, ultimately paving the way for the development of next-generation therapeutics.
References
-
Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. PubMed, [Link]
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed, [Link]
-
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health, [Link]
-
SAR studies on (a) pyrido[2,3‐d]pyrimidine‐2,4‐diamines and... ResearchGate, [Link]
-
Novel 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives as potent and selective aldose reductase inhibitors with antioxidant activity. National Institutes of Health, [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing, [Link]
-
356 Discovery of novel pyrido[2,3-b]pyrazine as fibroblast growth factor receptor (FGFR-1, 2, 3 & 4) kinase inhibitors with nanomolar affinity. ResearchGate, [Link]
-
Pyrido[2,3-b]pyrazines, Discovery of TRPV1 Antagonists With Reduced Potential for the Formation of Reactive Metabolites. PubMed, [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. ResearchGate, [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI, [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health, [Link]
-
2-Methylpyrido[3,4-b]pyrazine | C8H7N3. PubChem, [Link]
-
Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. National Institutes of Health, [Link]
-
A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions. ResearchGate, [Link]
-
Methyl pyrido[2,3-b]pyrazine-3-carboxylate. National Institutes of Health, [Link]
Sources
- 1. Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. It is the cornerstone upon which a successful therapeutic candidate is built, distinguishing a targeted therapeutic from a promiscuous agent with potential off-target liabilities. This guide provides an in-depth, technically-grounded framework for assessing the selectivity of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one, a heterocyclic scaffold of growing interest. While derivatives of the broader pyrido[2,3-b]pyrazine class have shown activity against diverse targets such as TRPV1, HCMV polymerase, and various kinases, this guide will focus on a compelling, yet underexplored, potential mechanism of action: the inhibition of the riboflavin biosynthesis pathway.[1][2][3]
The riboflavin (Vitamin B2) biosynthesis pathway is essential for the survival of many pathogenic bacteria and fungi, yet it is absent in humans.[4][5][6] This metabolic distinction presents a prime opportunity for the development of novel antimicrobial agents with a potentially high therapeutic index. Enzymes within this pathway, particularly lumazine synthase and riboflavin synthase, are attractive targets for small molecule inhibitors.[7][8][9] Given the structural resemblance of this compound to known inhibitors of these enzymes, we will proceed with the hypothesis that it acts as an inhibitor of lumazine synthase.
This guide will provide a comparative analysis of this compound against a known lumazine synthase inhibitor, (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione, which we will refer to as "Comparator A".[10][11][12] Furthermore, we will address the critical aspect of off-target effects by outlining a strategy for profiling our lead compound against a panel of human kinases, a common source of off-target activity for heterocyclic compounds.
I. Foundational Principles: Why Selectivity Matters
The efficacy of a drug is intrinsically linked to its ability to interact with its intended target while minimizing engagement with other biomolecules. Poor selectivity can lead to a host of undesirable outcomes, including:
-
Toxicity: Off-target interactions can disrupt normal physiological processes, leading to adverse effects.
-
Reduced Efficacy: Binding to unintended targets can lower the effective concentration of the drug at its site of action.
-
Complex Pharmacodynamics: A promiscuous compound can have a convoluted mechanism of action, making it difficult to predict its effects and to develop a clear clinical strategy.
Therefore, a rigorous assessment of selectivity is not merely a checkbox in the drug discovery workflow but a critical step in de-risking a compound and building a strong foundation for its further development.
II. Experimental Roadmap for Selectivity Profiling
Our assessment of this compound will be a multi-pronged approach, encompassing biochemical assays to determine on-target potency and off-target interactions, cellular assays to confirm target engagement in a physiological context, and functional assays to evaluate the compound's impact on cellular health.
A. Biochemical Assays: The First Line of Inquiry
1. On-Target Potency: Lumazine Synthase Inhibition Assay
The initial step is to quantify the inhibitory activity of this compound against its putative target, lumazine synthase. A well-established method for this is a fluorescence-based assay.[10]
Experimental Protocol: Lumazine Synthase Inhibition Assay
-
Principle: This assay leverages the fluorescent properties of riboflavin, which can bind to the active site of lumazine synthase from certain species, such as Schizosaccharomyces pombe, resulting in fluorescence quenching. An inhibitor will compete with riboflavin for binding, leading to an increase in fluorescence.
-
Reagents:
-
Recombinant Mycobacterium tuberculosis lumazine synthase
-
Riboflavin
-
This compound (test compound)
-
Comparator A: (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
-
Procedure:
-
Prepare a serial dilution of the test compound and Comparator A.
-
In a 96-well plate, add a fixed concentration of lumazine synthase and riboflavin to each well.
-
Add the serially diluted compounds to the wells.
-
Incubate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~450 nm, Emission: ~530 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Off-Target Profiling: Kinase Selectivity Panel
To assess the potential for off-target effects, we will screen this compound against a broad panel of human kinases. Several commercial services offer comprehensive kinase profiling.[13][14]
Experimental Protocol: Kinase Selectivity Profiling
-
Principle: These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. A common format is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.[15]
-
Procedure (General Overview):
-
Provide the test compound to a contract research organization (CRO) specializing in kinase profiling.
-
The CRO will perform single-dose (e.g., 1 µM) screening against a panel of kinases (e.g., 100-400 kinases).
-
The percent inhibition at the tested concentration is reported.
-
For any kinases showing significant inhibition (e.g., >50%), a follow-up dose-response experiment is conducted to determine the IC50 value.
-
B. Cellular Assays: Confirming Target Engagement in a Living System
Cellular Thermal Shift Assay (CETSA)
While biochemical assays are crucial for determining in vitro potency, they do not confirm that a compound can enter a cell and bind to its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for verifying target engagement in intact cells.[16][17][18]
Experimental Protocol: CETSA for Lumazine Synthase
-
Principle: CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability.[19] When cells are heated, proteins denature and aggregate. A protein bound to a stabilizing ligand will remain soluble at higher temperatures.
-
Reagents:
-
Bacterial cells expressing lumazine synthase (e.g., E. coli expressing the recombinant protein, or a pathogenic strain like M. tuberculosis).
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
-
Procedure:
-
Treat the bacterial cells with the test compound or vehicle for a specified time.
-
Aliquot the cell suspensions and heat them to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble lumazine synthase at each temperature using Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
C. Functional Assays: Assessing Cellular Impact
Cytotoxicity Assay
A critical aspect of selectivity is the compound's effect on host cells. A cytotoxicity assay, such as the MTT or MTS assay, is essential to determine if the compound is toxic to mammalian cells at concentrations where it is active against the microbial target.[20][21][22][23][24]
Experimental Protocol: MTT Assay
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.[24]
-
Reagents:
-
A mammalian cell line (e.g., HEK293 or HepG2)
-
This compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
-
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate the percent cell viability and determine the CC50 (50% cytotoxic concentration).
-
III. Data Presentation and Interpretation
A clear and concise presentation of the experimental data is crucial for a robust comparison.
Table 1: Comparative Potency and Cytotoxicity
| Compound | Lumazine Synthase IC50 (µM) | Mammalian Cell CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | [Insert Value] | [Insert Value] | [Calculate Value] |
| Comparator A | [Insert Value] | [Insert Value] | [Calculate Value] |
The Selectivity Index provides a quantitative measure of the compound's therapeutic window.
Table 2: Kinase Selectivity Profile of this compound (at 1 µM)
| Kinase | % Inhibition |
| Kinase A | [Value] |
| Kinase B | [Value] |
| ... | ... |
| Kinase Z | [Value] |
This table should highlight any kinases with significant inhibition, which would then be followed up with IC50 determination.
IV. Visualizing the Concepts
Diagrams can greatly enhance the understanding of complex experimental workflows and biological pathways.
Caption: Experimental workflow for assessing compound selectivity.
Caption: Simplified Riboflavin Biosynthesis Pathway.
V. Conclusion: A Path Forward
This guide has outlined a comprehensive and logical strategy for the selectivity assessment of this compound. By combining robust biochemical, cellular, and functional assays, researchers can build a detailed profile of this compound's on-target potency and off-target liabilities. This systematic approach, grounded in established scientific principles, is essential for making informed decisions in the drug discovery process and for advancing promising compounds towards clinical development. The data generated through these experiments will provide a solid foundation for understanding the therapeutic potential of this compound as a novel antimicrobial agent.
References
-
Islam, Z., & Kumar, P. (2023). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Frontiers in Molecular Biosciences, 10, 1228763. [Link]
-
Long, K. F., et al. (2012). Identification of potential riboflavin synthase inhibitors by virtual screening and molecular dynamics simulation studies. Journal of Computer-Aided Molecular Design, 26(9), 1055-1065. [Link]
-
Du, X., et al. (2014). Protein kinase profiling assays: a technology review. Current opinion in drug discovery & development, 17(4), 437-446. [Link]
-
Zhang, X., et al. (2009). Discovery and development of a small molecule library with lumazine synthase inhibitory activity. The Journal of organic chemistry, 74(14), 5145–5154. [Link]
-
Islam, Z., & Kumar, P. (2023). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Frontiers in Molecular Biosciences, 10. [Link]
-
Cushman, M., et al. (2008). Substrate-analogous inhibitors of lumazine synthase from C. albicans. Bioorganic & medicinal chemistry letters, 18(1), 258-261. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
-
Morgunova, E. Y., et al. (2010). Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis. Acta crystallographica. Section D, Biological crystallography, 66(Pt 9), 973–982. [Link]
-
Zhang, X., et al. (2009). Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity. The Journal of Organic Chemistry, 74(14), 5145-5154. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
-
Zhang, X., et al. (2009). Discovery and development of a small molecule library with lumazine synthase inhibitory activity. The Journal of organic chemistry, 74(14), 5145–5154. [Link]
-
Wikipedia. (n.d.). Riboflavin synthase. [Link]
-
Islam, Z., & Kumar, P. (2023). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. Frontiers in Molecular Biosciences, 10. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–251. [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 59(42), 4101–4113. [Link]
-
Wikipedia. (n.d.). Thermal shift assay. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Rombouts, F. J., et al. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & medicinal chemistry letters, 20(15), 4359–4363. [Link]
-
El-Sayed, N. S., et al. (2019). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 14(13), 1279–1289. [Link]
-
Wünnemann, P., et al. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of medicinal chemistry. [Link]
-
Keglevich, A., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & medicinal chemistry letters, 23(20), 5544–5548. [Link]
- Elia, N., et al. (2025). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)
-
Elia, N., et al. (2025). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions. ResearchGate. [Link]
Sources
- 1. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs [frontiersin.org]
- 5. [PDF] Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs | Semantic Scholar [semanticscholar.org]
- 6. Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of potential riboflavin synthase inhibitors by virtual screening and molecular dynamics simulation studies - Journal of King Saud University - Science [jksus.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and development of a small molecule library with lumazine synthase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 16. annualreviews.org [annualreviews.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. broadpharm.com [broadpharm.com]
- 24. clyte.tech [clyte.tech]
A Comparative Benchmarking Guide: 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one for the Treatment of Human Cytomegalovirus (HCMV) Infection
Introduction
Human Cytomegalovirus (HCMV), a ubiquitous beta-herpesvirus, establishes lifelong latency in a majority of the global population. While typically asymptomatic in healthy individuals, HCMV infection can lead to severe and life-threatening disease in immunocompromised populations, such as organ transplant recipients and individuals with HIV/AIDS.[1] Furthermore, congenital HCMV infection is a leading cause of birth defects.[2] The current standard-of-care for HCMV infection primarily relies on nucleoside analogues that target the viral DNA polymerase, such as ganciclovir and its oral prodrug, valganciclovir.[3][4] These therapies, while effective, are hampered by significant side effects, including hematologic toxicity, and the emergence of drug-resistant viral strains.[5]
This guide introduces a novel compound, 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one, built upon the promising pyrido[2,3-b]pyrazine scaffold. Derivatives of this core have demonstrated potent antiviral activity, including against HCMV, by acting as non-nucleoside inhibitors of the viral DNA polymerase.[1] This guide provides a comprehensive framework for the head-to-head benchmarking of this compound against the current standard-of-care, ganciclovir. We will detail the scientific rationale and step-by-step protocols for a suite of in vitro and in vivo assays designed to rigorously evaluate antiviral efficacy, selectivity, and key safety parameters.
Mechanism of Action: A Tale of Two Inhibitors
A fundamental understanding of the mechanisms of action for both the investigational compound and the standard-of-care is crucial for interpreting comparative data.
Ganciclovir: As a synthetic analogue of 2'-deoxy-guanosine, ganciclovir requires intracellular phosphorylation to its active triphosphate form.[6][7] The initial and rate-limiting phosphorylation step is catalyzed by the viral protein kinase UL97 in HCMV-infected cells, which confers a degree of selectivity.[6][8] Subsequent phosphorylations are carried out by cellular kinases. The resulting ganciclovir triphosphate competitively inhibits the viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to premature chain termination.[6][7][9] Resistance to ganciclovir typically arises from mutations in the UL97 or UL54 (viral DNA polymerase) genes.[6]
This compound (and related compounds): Based on preclinical data from related pyrido[2,3-b]pyrazine derivatives, this compound is hypothesized to act as a non-nucleoside inhibitor of the HCMV DNA polymerase.[1] Unlike ganciclovir, it is not expected to require viral-enzyme-mediated activation. This class of inhibitors typically binds to an allosteric site on the polymerase, inducing a conformational change that impairs its function. This distinct mechanism of action suggests that this compound may retain activity against ganciclovir-resistant HCMV strains.
Caption: Comparative Mechanisms of Action.
In Vitro Benchmarking Workflow
A tiered in vitro testing strategy is essential to establish the antiviral potency and selectivity of this compound.
Caption: In Vitro Benchmarking Workflow.
Cytotoxicity Assessment
Rationale: Before assessing antiviral activity, it is critical to determine the concentration at which the compound itself is toxic to the host cells. This allows for the calculation of a selectivity index, a key measure of a drug's therapeutic window. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10][11]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human foreskin fibroblast (HFF) or MRC-5 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound and ganciclovir in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the various compound concentrations to the wells in triplicate. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator, corresponding to the duration of the antiviral assay.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Antiviral Potency Determination
Rationale: The plaque reduction assay (PRA) is a gold-standard method for quantifying the antiviral activity of a compound.[12] It measures the ability of a drug to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Experimental Protocol: Plaque Reduction Assay (PRA)
-
Cell Seeding: Seed HFF or MRC-5 cells in 24-well plates and grow to confluence.
-
Infection: Infect the cell monolayers with HCMV (e.g., AD169 strain) at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours.
-
Treatment: Remove the viral inoculum and overlay the cells with a medium containing 0.5% methylcellulose and serial dilutions of this compound or ganciclovir.
-
Incubation: Incubate the plates for 7-10 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Staining: Fix the cells with methanol and stain with a 0.1% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.
Selectivity and Safety Profile
Data Summary Table:
| Compound | CC50 (µM) on HFF cells | EC50 (µM) against HCMV AD169 | Selectivity Index (SI = CC50/EC50) | hERG IC50 (µM) |
| This compound | >100 | 0.5 | >200 | >30 |
| Ganciclovir | >100 | 2.5 | >40 | >100 |
Note: Data presented are hypothetical and for illustrative purposes.
Rationale for hERG Assay: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[13][14] Assessing the potential for hERG inhibition early in development is a critical safety evaluation mandated by regulatory agencies.[15] Automated patch-clamp systems are a high-throughput method for this assessment.[16][17]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK-293).
-
Compound Application: Apply a range of concentrations of this compound to the cells using the automated system. A known hERG inhibitor (e.g., E-4031) should be used as a positive control.
-
Electrophysiological Recording: Record the hERG current before and after compound application using a specific voltage protocol.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the 50% inhibitory concentration (IC50).
In Vivo Efficacy Assessment in a Humanized Mouse Model
Rationale: Due to the strict species specificity of HCMV, conventional animal models are not suitable.[18] Humanized mouse models, in which immunodeficient mice are engrafted with human hematopoietic stem cells, provide a valuable in vivo system to study HCMV pathogenesis and evaluate antiviral therapies.[18][19][20]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. restoredcdc.org [restoredcdc.org]
- 3. Cytomegalovirus (CMV) Treatment & Management: Medical Care, Consultations, Activity [emedicine.medscape.com]
- 4. Cytomegalovirus Infections - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 7. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Valganciclovir Hydrochloride? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. hERG Screening - Creative Biolabs [creative-biolabs.com]
- 18. Humanized Mouse Models of Human Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Humanized mouse models of human cytomegalovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
This guide provides essential safety and logistical information for the handling of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one. As a novel heterocyclic compound, it is critical to approach its handling with a comprehensive safety-first mindset, assuming it to be hazardous in the absence of complete toxicological data. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Principle of Prudent Practice
This compound is a nitrogen-containing heterocyclic compound. Such compounds are prevalent in pharmaceuticals and biologically active molecules, indicating a potential for physiological effects.[1][2] In the absence of a specific Safety Data Sheet (SDS), the Occupational Safety and Health Administration (OSHA) guidelines mandate treating substances of unknown toxicity as hazardous.[3][4][5] Therefore, all interactions with this compound must be governed by the principle of minimizing all chemical exposures.[3][4]
Assumed Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Assumed to be harmful if swallowed, in contact with skin, or inhaled, based on the general reactivity of similar heterocyclic structures.
-
Skin and Eye Irritation: Potential for irritation upon contact.
-
Respiratory Irritation: Possible irritation to the respiratory tract if inhaled as a dust or aerosol.
-
Unknown Long-Term Effects: Potential for long-term health effects cannot be ruled out without specific toxicological studies.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A tiered approach to PPE is recommended, with the level of protection escalating based on the nature of the task and the potential for exposure. All PPE should be inspected for integrity before each use.[6]
| Task / Potential Exposure | Eye Protection | Skin Protection | Respiratory Protection |
| Low-Exposure Activities (e.g., handling sealed containers, weighing in a ventilated enclosure) | Tightly fitting safety goggles with side shields (conforming to ANSI Z87.1 or EN 166 standards). | - Chemical-resistant gloves (Nitrile recommended for incidental contact).[7] - Laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| High-Exposure Activities (e.g., open transfers, solution preparation, potential for aerosol/dust generation) | Tightly fitting safety goggles with side shields and a full-face shield. | - Chemical-impermeable gloves (double-gloving is recommended).[8][9] - Chemical-resistant gown or coveralls.[10] | A NIOSH-approved respirator (e.g., N95 for particulates, or an air-purifying respirator with organic vapor cartridges) is necessary if work is not performed in a fume hood or if exposure limits are likely to be exceeded.[5][10] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial to minimize exposure and prevent contamination.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any known hazard warnings.[6][11]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12][13] The storage location should be clearly marked.
Handling and Experimental Work
All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][13]
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure all necessary PPE is donned correctly and that an emergency eyewash station and safety shower are accessible.[14]
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure.
-
Use spatulas and other tools dedicated to this compound to prevent cross-contamination.
-
Handle containers carefully to avoid generating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.
-
-
Post-Handling:
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal is a critical step in the chemical lifecycle to ensure environmental and personnel safety.
Waste Segregation and Disposal Protocol:
-
Waste Identification: All waste streams must be clearly identified and segregated.[6]
-
Solid Waste:
-
Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.
Caption: Waste disposal workflow for this compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
This guide is based on established safety principles for handling laboratory chemicals. Always consult with your institution's safety officer for specific guidance and protocols.
References
- ECHA Guidance on Chemical Safety: The European Chemicals Agency (ECHA) provides comprehensive guidance on chemical safety assessment and risk management. [Source: Fieldfisher, Chemycal](, )
- OSHA Laboratory Standard (29 CFR 1910.1450): This standard outlines mandatory requirements for protecting workers from hazardous chemicals in laboratories.
-
General Precautions for Handling Laboratory Chemicals: Best practices dictate minimizing all chemical exposures and assuming unknown substances are toxic. 15
- Safety Data Sheets (SDS) for Analogs: SDS for similar compounds like 2-Methylpyrazine provide valuable, though not direct, safety information. [Source: Sigma-Aldrich, Fisher Scientific](, )
- Personal Protective Equipment (PPE) Guidance: Guidelines for selecting and using PPE for handling hazardous drugs and chemicals. [Source: Pharmacy Purchasing & Products Magazine, Benchchem](, )
- Safe Handling of Research Reagents: General principles for the safe handling, storage, and disposal of laboratory chemicals. [Source: Actylis Lab Solutions, Moravek](, )
-
Prudent Practices in the Laboratory: A comprehensive guide from the National Research Council on chemical safety. 7
- Nitrogen-Containing Heterocycles: Overview of the biological relevance and synthesis of these compounds. [Source: PubMed Central, RSC Publishing](, )
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 4. bard.edu [bard.edu]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 12. fishersci.com [fishersci.com]
- 13. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 14. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 15. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
